Mebeverine
描述
属性
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVKHNNGDFVQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2753-45-9 (hydrochloride) | |
| Record name | Mebeverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023238 | |
| Record name | Mebeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3625-06-7 | |
| Record name | (±)-Mebeverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebeverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebeverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebeverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBEVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mebeverine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Its primary therapeutic action is the direct relaxation of the smooth muscles of the gastrointestinal tract, alleviating symptoms such as abdominal pain, cramping, and bloating.[3][4] Unlike anticholinergic agents with systemic effects, this compound hydrochloride's activity is largely localized to the gut, which minimizes common side effects associated with systemic antimuscarinic drugs.[1][5] This technical guide provides an in-depth overview of the chemical properties and structure of this compound hydrochloride, along with detailed experimental protocols for their determination and a visualization of its signaling pathway.
Chemical Structure
This compound hydrochloride possesses a chiral center, and the commercially available drug is a racemic mixture.[5] The structural details are as follows:
-
IUPAC Name: 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride[6]
-
SMILES String: CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl[6]
The molecule consists of a substituted β-phenylethylamine derivative linked via an ester bond to a dimethoxybenzoic acid moiety.
Chemical Properties
The key chemical and physical properties of this compound hydrochloride are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₅H₃₆ClNO₅ | [6] |
| Molecular Weight | 466.01 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 135 °C | [3] |
| Boiling Point (Predicted) | 543.8 ± 50.0 °C at 760 mmHg | [4] |
| Solubility | Very soluble in water; Soluble in DMSO and ethanol | [3] |
| pKa | 10.7 | [7] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties are crucial for quality control and drug development.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity.[8]
Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[9][10]
Procedure:
-
Sample Preparation: A small amount of this compound hydrochloride is finely powdered.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to pack the sample into the sealed end.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus.[11][12]
-
Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[8][9]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a particular solvent.
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the filtered solution is then determined.
Procedure:
-
Sample Preparation: An excess amount of this compound hydrochloride is added to a flask containing a known volume of the solvent (e.g., water, ethanol).
-
Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Sample Analysis: The solution is filtered to remove any undissolved solid. The concentration of this compound hydrochloride in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The pKa value is essential for understanding the ionization state of a drug at different physiological pH levels.[13]
Principle: A solution of the drug is titrated with a standardized acid or base, and the pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[14][15]
Procedure:
-
Solution Preparation: A known concentration of this compound hydrochloride is dissolved in water.[16]
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.[14][16]
-
Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments. After each addition, the pH of the solution is recorded.[16]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14]
Mechanism of Action and Signaling Pathway
The antispasmodic effect of this compound hydrochloride is multifactorial, involving several distinct mechanisms at the cellular level within the gastrointestinal smooth muscle.[1][4]
-
Calcium Channel Blockade: this compound hydrochloride inhibits the influx of calcium ions into smooth muscle cells by blocking L-type calcium channels.[4][17] This reduction in intracellular calcium concentration leads to muscle relaxation and the prevention of spasms.[4][12]
-
Sodium Channel Modulation: The compound also modulates voltage-operated sodium channels, which reduces muscle cell excitability and diminishes the response to stimuli that would typically trigger contractions.[1][4][6][18]
-
Muscarinic Receptor Antagonism: this compound hydrochloride exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5][7][19] This action counteracts the contractile effects of acetylcholine in the gut.
-
Local Anesthetic Effect: It also possesses a local anesthetic effect, which helps to reduce the sensitivity of nerve endings within the gut wall, thereby dampening pain signals.[4]
The following diagram illustrates the proposed signaling pathway for this compound hydrochloride's action on a gastrointestinal smooth muscle cell.
Caption: Signaling pathway of this compound Hydrochloride.
Conclusion
This compound hydrochloride remains a cornerstone in the management of irritable bowel syndrome due to its targeted action on gastrointestinal smooth muscle. A thorough understanding of its chemical properties, structure, and multifaceted mechanism of action is paramount for researchers and professionals in drug development. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this important pharmaceutical agent. Further research into its specific interactions with ion channels and receptors will continue to refine our understanding and may lead to the development of even more targeted therapies for functional bowel disorders.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 8. scribd.com [scribd.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. What is pKa and how is it used in drug development? [pion-inc.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. youtube.com [youtube.com]
Mebeverine's Mechanism of Action on Smooth Muscle: A Technical Guide
Introduction
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of abdominal pain and cramping associated with Irritable Bowel Syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3][4][5][6][7][8] Unlike traditional anticholinergic agents, this compound exerts its effects primarily through a direct action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasm without affecting normal gut motility at therapeutic doses.[4][6][9] Its efficacy stems from a multifaceted mechanism of action that involves the modulation of several key cellular processes, including ion channel activity and receptor interactions, which collectively lead to smooth muscle relaxation.[1][9] This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanisms of Action
The spasmolytic effect of this compound is not attributed to a single pathway but rather to a combination of synergistic actions at the cellular level of the gut smooth muscle.[1][9] The primary mechanisms identified are the blockade of ion channels and a weak interaction with muscarinic receptors.
Ion Channel Modulation
This compound's principal effect is the modulation of ion channels within the smooth muscle cell membrane, which directly influences cellular excitability and the contractile process.[9][10]
-
Sodium (Na+) Channel Blockade: this compound directly blocks voltage-operated sodium channels.[11] By reducing the permeability of the smooth muscle cell membrane to sodium ions, it decreases the excitability of the muscle cell, making it less responsive to stimuli that would normally trigger depolarization and subsequent contraction.[1][2][12] This action contributes to the prevention of spasms and is also responsible for a local anesthetic effect, which can further reduce the sensitivity of gut muscles to painful stimuli.[1][2][10]
-
Calcium (Ca2+) Channel Blockade: The drug is a potent inhibitor of calcium influx through L-type calcium channels.[1][2][11] The influx of extracellular calcium is a critical step for initiating the contraction of smooth muscle fibers.[2] By blocking these channels, this compound reduces the availability of intracellular calcium, thereby directly interfering with the contractile machinery and promoting muscle relaxation.[1][2][13]
-
Potassium (K+) Channel Influence: While the primary focus has been on sodium and calcium channels, this compound's actions may also involve potassium channels.[14] The activity of potassium channels is crucial for maintaining the hyperpolarized (resting) state of the smooth muscle cell membrane.[15] By influencing potassium efflux, this compound could help stabilize the membrane potential, making it more difficult to reach the threshold for depolarization and contraction, thus promoting relaxation.[16]
Intracellular Calcium Store Regulation
Beyond blocking the entry of extracellular calcium, this compound also limits the refilling of intracellular calcium stores, such as the sarcoplasmic reticulum.[12] This secondary effect ensures that even upon stimulation by neurotransmitters, the amount of calcium that can be mobilized from these internal depots is limited, further dampening the contractile response.[12][14]
Receptor and Enzyme Interactions
-
Muscarinic Receptor Antagonism: this compound is classified as an anticholinergic agent and is known to act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][5][10][17] By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates gut motility.[3][18] However, this activity is considered weak, and importantly, this compound does not produce the typical systemic anticholinergic side effects (e.g., dry mouth, blurred vision) seen with drugs like atropine, suggesting a more localized action within the gut.[4][5][6]
-
Phosphodiesterase (PDE) Inhibition: A weak inhibitory effect on phosphodiesterase has also been proposed as a contributing mechanism.[9] PDE inhibition would lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates signaling pathways that promote smooth muscle relaxation.[19][20]
Quantitative Data
Quantitative analysis of this compound's potency has been performed in various experimental models. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target/Assay | IC50 Value (µM) | Source |
| This compound | Inhibition of spontaneous contractile activity in isolated smooth muscle preparations | 0.91 | [21][22] |
| This compound Derivative 3 | Inhibition of spontaneous contractile activity in isolated smooth muscle preparations | 0.76 | [21][22] |
| This compound Derivative 4d | Inhibition of spontaneous contractile activity in isolated smooth muscle preparations | 0.83 | [21][22] |
Experimental Protocols
The mechanisms of this compound have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key approaches.
Isolated Smooth Muscle Contractility Assay (Organ Bath)
This ex vivo method is fundamental for studying the direct effects of pharmacological agents on smooth muscle tissue.
-
Objective: To measure the effect of this compound on the contraction and relaxation of isolated gastrointestinal smooth muscle strips.
-
Methodology:
-
Tissue Preparation: Segments of gastrointestinal tissue (e.g., guinea-pig ileum, rat colon, or human colonic biopsies) are dissected and placed in a temperature-controlled organ bath (typically 37°C) containing a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Mounting: Small strips of smooth muscle are mounted vertically in the organ bath, with one end fixed and the other attached to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), during which the bathing solution is periodically changed.
-
Induction of Contraction: A spasmogen (e.g., acetylcholine, histamine, or high potassium solution) is added to the bath to induce a stable, submaximal contraction.
-
Drug Application: Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the bath. The resulting relaxation is recorded by the force transducer.
-
Data Analysis: The magnitude of relaxation is expressed as a percentage of the pre-induced contraction. Concentration-response curves are plotted, and IC50 values are calculated to determine the potency of this compound.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual smooth muscle cells.
-
Objective: To determine the effect of this compound on specific ion currents (e.g., Na+, Ca2+, K+) flowing through channels in the cell membrane.
-
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically isolated from gastrointestinal tissue.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the membrane of a single cell, forming a high-resistance seal. In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage. Voltage steps are then applied to elicit ion currents through voltage-gated channels.
-
Drug Perfusion: this compound is applied to the cell via a perfusion system.
-
Data Acquisition: The currents flowing across the membrane before, during, and after this compound application are recorded. The analysis reveals the extent to which this compound blocks or modulates specific ion channels.
-
Intracellular Calcium Imaging
This method visualizes and quantifies changes in the concentration of free intracellular calcium ([Ca2+]i).
-
Objective: To measure the effect of this compound on [Ca2+]i transients in smooth muscle cells.
-
Methodology:
-
Cell Loading: Isolated smooth muscle cells or tissue strips are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM). The dye's fluorescence properties change upon binding to calcium.
-
Stimulation: The cells are stimulated with a contractile agonist to induce an increase in [Ca2+]i.
-
Microscopy and Photometry: The cells are viewed under a fluorescence microscope, and the emitted fluorescence is measured using a photometer or a digital camera. The ratio of fluorescence at different excitation wavelengths is used to calculate the precise [Ca2+]i.
-
Drug Application: this compound is added, and its effect on both the resting [Ca2+]i and the agonist-induced calcium increase is recorded.
-
Data Analysis: The results demonstrate this compound's ability to inhibit calcium influx and/or release from internal stores.
-
Visualizations: Signaling Pathways and Workflows
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: Inhibition of smooth muscle contraction signaling by this compound.
Caption: Experimental workflow for isolated organ bath studies.
Conclusion
The mechanism of action of this compound on smooth muscle is complex and multifaceted, providing a robust rationale for its clinical efficacy in treating hypermotility disorders like IBS. Its primary role as a direct-acting musculotropic agent is mediated predominantly through the blockade of sodium and calcium ion channels, which reduces cellular excitability and directly inhibits the machinery of contraction.[1][2][11] This is supplemented by secondary actions, including the inhibition of intracellular calcium store refilling, weak muscarinic receptor antagonism, and potential phosphodiesterase inhibition.[3][9][12] This combination of mechanisms allows this compound to effectively relieve muscle spasms and associated pain with a favorable safety profile, notably lacking the systemic anticholinergic side effects that limit the use of other antispasmodic agents.[6] Further research into its precise interactions with different ion channel subtypes and intracellular signaling cascades will continue to refine our understanding of this important therapeutic agent.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. About this compound - NHS [nhs.uk]
- 8. mdpi.com [mdpi.com]
- 9. mims.com [mims.com]
- 10. This compound Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological aspects of this compound and antispasmodics ... [degruyterbrill.com]
- 13. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel treatment strategies for smooth muscle disorders: Targeting Kv7 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Pharmacokinetics and Metabolism of Mebeverine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Mebeverine, a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and development of similar compounds. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Executive Summary
This compound undergoes rapid and extensive first-pass metabolism in preclinical species, primarily through hydrolysis of its ester bond. This leads to the formation of two major initial metabolites: this compound alcohol (MB-OH) and Veratric acid. Due to this rapid conversion, the parent drug is often found in negligible concentrations in systemic circulation after oral administration.[1][2] Subsequent metabolism involves oxidation, demethylation, and conjugation of the initial metabolites, resulting in a complex metabolic profile. Pharmacokinetic studies in rats have demonstrated the rapid elimination of the parent compound and the prompt appearance of its metabolites in plasma. While some pharmacokinetic data is available for dogs, comprehensive data for other common preclinical species such as monkeys remains limited in publicly available literature.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of this compound is characterized by its rapid absorption and extensive metabolism. The parent drug's systemic exposure is typically very low, making its metabolites key analytes in pharmacokinetic assessments.
Rat
Studies in rats have provided the most comprehensive preclinical pharmacokinetic data for this compound. Following intravenous administration, this compound is rapidly eliminated from plasma.[1] After oral administration, only trace amounts of the parent drug are detectable, while its metabolite, Veratric acid, reaches significant concentrations.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | This compound (IV) | Veratric Acid (after IV this compound) | Veratric Acid (after Oral this compound) |
| Dose | 2 mg | 2 mg | 2 mg |
| Cmax | - | 1.80 µg/mL | 0.90 µg/mL |
| Tmax | - | 15-30 min | 15 min - 4 h |
| Half-life (t½) | 29 min | - | - |
| Data sourced from Dickinson et al. (1991)[1] |
Dog
Pharmacokinetic data for this compound in dogs is less comprehensive. One study investigated the oral pharmacokinetics of different this compound HCl formulations in beagle dogs.
Table 2: Pharmacokinetic Parameters of this compound HCl Formulations in Beagle Dogs
| Formulation | Cmax | Tmax |
| Floating Matrix Tablet (FT-10) | ~ Marketed Product | 2.167 h |
| Floating Raft System (FRS-11) | Higher than Marketed Product | 3.0 h |
| Marketed Product (Duspatalin® 200 mg retard) | - | 3.33 h |
| Data sourced from a study on gastroretentive floating matrix tablets and floating raft systems. |
Note: Comprehensive pharmacokinetic parameters such as AUC and half-life for this compound and its primary metabolites in dogs were not available in the reviewed literature.
Monkey
Quantitative pharmacokinetic data for this compound and its metabolites in monkeys could not be identified in the publicly available scientific literature reviewed for this guide.
Metabolism of this compound
This compound is extensively metabolized, with the primary pathway being esterase-catalyzed hydrolysis. This initial step is followed by further biotransformations of the resulting alcohol and acid moieties.
Primary Metabolic Pathway
The principal metabolic pathway of this compound involves the cleavage of the ester linkage to form this compound alcohol and Veratric acid.[2] This hydrolysis occurs rapidly and is a key determinant of the parent drug's low bioavailability.
Secondary Metabolism
Following the initial hydrolysis, this compound alcohol and Veratric acid undergo further metabolism. This compound alcohol can be oxidized to form this compound acid.[3] Other identified metabolic pathways include O-demethylation, N-dealkylation, and aromatic hydroxylation, leading to a variety of secondary metabolites.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the pharmacokinetics and metabolism of drug candidates. Below are outlines of typical methodologies employed in preclinical studies of this compound.
In Vivo Pharmacokinetic Study Workflow
A general workflow for an in vivo pharmacokinetic study in a preclinical model is depicted below.
a. Animal Models and Drug Administration:
-
Species: Sprague-Dawley or Wistar rats are commonly used. Beagle dogs are also utilized.
-
Administration: this compound hydrochloride is typically administered orally (gavage) or intravenously (bolus injection). The vehicle is often water or saline.
b. Blood Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein, jugular vein cannulation in rats; cephalic vein in dogs).
-
A typical sampling schedule might include pre-dose, and 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
c. Plasma Preparation and Storage:
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Plasma samples are stored frozen (e.g., at -80°C) until analysis.
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices.
a. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile (B52724) (e.g., 400 µL).
-
Vortex mix the sample to ensure complete protein precipitation.
-
Centrifuge the sample (e.g., at 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
b. Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, Phenomenex Luna C8).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
c. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
In Vitro Metabolism Study
In vitro metabolism studies using liver microsomes are conducted to investigate the metabolic stability and identify the enzymes involved in the metabolism of a compound.
a. Incubation with Liver Microsomes:
-
Prepare an incubation mixture containing liver microsomes (from rat, dog, or human) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the test compound (this compound) to the incubation mixture.
-
Initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Incubate the mixture at 37°C for a specified period.
-
Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the disappearance of the parent compound and the formation of metabolites.
Conclusion
The preclinical pharmacokinetic profile of this compound is dominated by its rapid and extensive metabolism, primarily through ester hydrolysis. This leads to very low systemic exposure of the parent drug and the formation of several metabolites, with this compound alcohol and Veratric acid being the initial and most prominent. While pharmacokinetic data in rats is relatively well-documented, there is a notable lack of comprehensive data in other key preclinical species like dogs and monkeys. The analytical methods for quantifying this compound and its metabolites are well-established, relying on sensitive LC-MS/MS techniques. The experimental protocols outlined in this guide provide a framework for conducting further preclinical studies to fill the existing data gaps and to better understand the disposition of this compound and related compounds. This knowledge is essential for the rational design and development of new therapeutic agents with improved pharmacokinetic properties.
References
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylthis compound acid, this compound acid and this compound alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebeverine's effect on voltage-gated calcium and sodium channels
Effect on Voltage-Gated Calcium Channels (CaV)
Mebeverine's primary spasmolytic effect is attributed to its ability to inhibit the influx of calcium into gastrointestinal smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and alleviation of spasms.
Quantitative Data
Table 2: Qualitative Effects of this compound on Voltage-Gated Calcium Channels
| Parameter | Observation | Tissue/Cell Type | Reference |
| Calcium Influx | Inhibits intracellular calcium accumulation. | Smooth muscle cells | |
| Smooth Muscle Contraction | Relaxes smooth muscles by reducing calcium influx. | Gastrointestinal smooth muscle | |
| Spasmolytic Activity | Primarily based on the inhibition of calcium influx into smooth muscle cells. | Gastrointestinal smooth muscle |
Experimental Protocols
Investigating the effect of this compound on CaV channels typically involves patch-clamp electrophysiology on isolated smooth muscle cells or measuring changes in intracellular calcium concentration using fluorescent indicators.
Protocol 2: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents in Colonic Myocytes (General Protocol)
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the circular muscle layer of the colon.
-
Solutions:
-
External Solution (mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4. To isolate Ca2+ currents, Na+ can be replaced with a non-permeant cation like NMDG+, and K+ channels can be blocked with agents like TEA or 4-AP.
-
Internal (Pipette) Solution (mM): CsCl 130, MgCl2 2, EGTA 10, HEPES 10, Mg-ATP 4; pH adjusted to 7.2 with CsOH. Cesium is used to block outward K+ currents.
-
-
Electrophysiological Recording:
-
Whole-cell configuration of the patch-clamp technique is established.
-
Cells are held at a holding potential of -80 mV.
-
L-type Ca2+ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
A current-voltage (I-V) relationship is generated by applying a series of voltage steps.
-
-
Drug Application: this compound is applied at various concentrations via a perfusion system, and the effect on the peak Ca2+ current is measured.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage inhibition of the Ca2+ current against the this compound concentration to determine the IC50 value.
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
-
Cell Preparation: Isolated colonic smooth muscle cells are plated on coverslips.
-
Dye Loading: Cells are incubated with the fluorescent Ca2+ indicator Fura-2 AM.
-
Fluorescence Measurement:
-
The coverslip is mounted on a fluorescence microscope imaging system.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission at 510 nm is recorded.
-
The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca2+]i.
-
-
Experimental Procedure:
-
A baseline [Ca2+]i is recorded.
-
Cells are stimulated with a depolarizing agent (e.g., high KCl) to induce Ca2+ influx through voltage-gated calcium channels.
-
The effect of this compound is assessed by pre-incubating the cells with the drug before stimulation or by applying it during the sustained phase of the Ca2+ response.
-
-
Data Analysis: The change in the F340/F380 ratio in the presence of this compound compared to the control response indicates the drug's effect on Ca2+ influx.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows for the experimental protocols described.
Caption: Proposed mechanism of this compound's spasmolytic action.
Caption: General workflow for patch-clamp electrophysiology.
Discussion and Future Directions
The available evidence strongly indicates that this compound's therapeutic effects are, at least in part, mediated by its blockade of voltage-gated sodium and calcium channels in the gastrointestinal tract. The sodium channel blockade likely contributes to a local anesthetic effect, reducing visceral hypersensitivity, while the calcium channel blockade directly leads to smooth muscle relaxation.
However, a significant gap exists in the literature regarding the quantitative pharmacology of this compound on specific ion channel subtypes. Future research should focus on:
-
Determining IC50 values: Conducting dose-response studies to quantify the potency of this compound on a panel of NaV and CaV channel subtypes, particularly those expressed in GI smooth muscle and sensory neurons.
-
Investigating state-dependence: Examining whether this compound's blocking action is dependent on the conformational state (resting, open, or inactivated) of the channels.
-
Elucidating binding sites: Utilizing molecular modeling and site-directed mutagenesis to identify the specific binding sites of this compound on the channel proteins.
-
Evaluating metabolite activity: While early studies suggest a lack of activity, a more comprehensive evaluation of this compound's metabolites on various ion channel subtypes is warranted.
A more detailed understanding of this compound's interactions with voltage-gated ion channels will not only provide a more complete picture of its mechanism of action but also pave the way for the development of more targeted and effective therapies for functional gastrointestinal disorders.
Conclusion
This compound's dual inhibitory action on voltage-gated sodium and calcium channels provides a solid rationale for its clinical efficacy as an antispasmodic. While the current understanding is largely qualitative, this guide provides a framework for future quantitative and mechanistic studies. The detailed experimental protocols and conceptual diagrams presented herein serve as a resource for researchers aiming to further elucidate the intricate pharmacology of this widely used therapeutic agent.
Investigational Applications of Mebeverine Beyond Irritable Bowel Syndrome: A Technical Whitepaper for Researchers
For research, scientific, and drug development professionals, this document explores the potential, yet largely uninvestigated, therapeutic applications of the antispasmodic drug mebeverine beyond its established use in irritable bowel syndrome (IBS). This guide synthesizes the known mechanisms of this compound and extrapolates its potential relevance in oncology and cardiotoxicity, highlighting areas for future preclinical and clinical research.
Executive Summary
This compound, a musculotropic antispasmodic, primarily targets smooth muscle cells in the gastrointestinal tract to alleviate symptoms of IBS.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels and L-type calcium channels, leading to muscle relaxation.[2][3] While clinically established for IBS, the molecular targets of this compound—ion channels—play crucial roles in the pathophysiology of other diseases, including cancer and cardiovascular disorders. This whitepaper posits that this compound's known pharmacological activities present a compelling case for its investigation in these non-gastrointestinal indications. To date, direct preclinical or clinical evidence for this compound's efficacy in oncology and cardiotoxicity is sparse; therefore, this document aims to provide a theoretical framework to stimulate and guide future research endeavors.
Core Mechanism of Action of this compound
This compound's primary therapeutic effect in IBS stems from its direct action on the smooth muscles of the intestine.[1] Its multifaceted mechanism involves:
-
Blockade of Voltage-Gated Sodium Channels (VGSCs): this compound inhibits the influx of sodium ions into smooth muscle cells, which is essential for the generation and propagation of action potentials that trigger muscle contraction.[2]
-
Inhibition of L-type Calcium Channels: By blocking these channels, this compound reduces the influx of calcium, a critical secondary messenger in muscle contraction.[2][3]
-
Local Anesthetic Effect: this compound also exhibits local anesthetic properties, which may contribute to pain relief in IBS.[2]
These actions collectively lead to the relaxation of intestinal smooth muscle, thereby reducing the painful spasms characteristic of IBS.
Figure 1. Established Mechanism of this compound in Intestinal Smooth Muscle
Investigational Use in Oncology: A Theoretical Perspective
The repurposing of existing drugs for cancer therapy is a rapidly growing field of research.[4][5] While no direct studies have evaluated this compound's anticancer potential, its known targets, VGSCs and calcium channels, are increasingly recognized for their roles in cancer progression.
Rationale for Investigation
-
Voltage-Gated Sodium Channels in Cancer: Aberrant expression and activity of VGSCs are implicated in the metastatic potential of various cancers, including breast, prostate, and colon cancer.[6] These channels are thought to contribute to cancer cell invasion and motility.[6] Therefore, a VGSC blocker like this compound could theoretically impede these processes.
-
Calcium Channels in Cancer: Calcium signaling is crucial for numerous cellular processes that are dysregulated in cancer, such as proliferation, apoptosis, and migration.[7] L-type calcium channel blockers have been investigated for their potential to modulate chemotherapy response.[8]
Hypothetical Signaling Pathways for this compound in Cancer Cells
Based on its known mechanisms, this compound could potentially exert anticancer effects through the following pathways:
Figure 2. Hypothetical Anticancer Mechanisms of this compound
Proposed Experimental Protocols for Preclinical Evaluation
To validate the theoretical anticancer effects of this compound, a series of preclinical experiments are warranted.
Table 1: Proposed In Vitro Experimental Protocols
| Experiment | Objective | Methodology | Cell Lines | Key Parameters to Measure |
| Cell Viability Assay | To assess the cytotoxic effects of this compound. | MTT or XTT assay. | Breast (MCF-7, MDA-MB-231), Prostate (PC-3, LNCaP), Colon (HT-29, HCT116) cancer cell lines. | IC50 values after 24, 48, and 72 hours of treatment with a range of this compound concentrations. |
| Apoptosis Assay | To determine if this compound induces programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry. | As above. | Percentage of apoptotic and necrotic cells. |
| Cell Cycle Analysis | To investigate the effect of this compound on cell cycle progression. | Propidium Iodide staining and flow cytometry. | As above. | Distribution of cells in G0/G1, S, and G2/M phases. |
| Invasion Assay | To evaluate the impact of this compound on cancer cell invasion. | Matrigel invasion assay (Boyden chamber). | As above. | Number of invaded cells after treatment with non-toxic concentrations of this compound. |
Investigational Use in Cardioprotection: A Theoretical Framework
Drug-induced cardiotoxicity, a significant side effect of some chemotherapies like doxorubicin (B1662922), presents a major clinical challenge. The known ion channel modulating properties of this compound suggest a potential, yet unexplored, role in cardioprotection.
Rationale for Investigation
-
Ion Channels in Cardiomyocytes: Cardiac function is intricately regulated by the flux of ions through various channels, including sodium and calcium channels. Dysregulation of these channels can contribute to arrhythmias and contractile dysfunction.
-
Doxorubicin-Induced Cardiotoxicity: Doxorubicin is known to disrupt calcium homeostasis and generate reactive oxygen species in cardiomyocytes, leading to cell death and cardiac dysfunction.
Hypothetical Cardioprotective Mechanisms of this compound
This compound's ability to block calcium and sodium channels could theoretically offer protection against doxorubicin-induced cardiotoxicity.
Figure 3. Hypothetical Cardioprotective Workflow of this compound
Proposed Experimental Protocols for Preclinical Evaluation
To explore the potential cardioprotective effects of this compound, the following preclinical studies are proposed.
Table 2: Proposed In Vivo Experimental Protocol
| Experiment | Objective | Methodology | Animal Model | Key Parameters to Measure |
| Doxorubicin-Induced Cardiotoxicity Model | To assess the ability of this compound to mitigate doxorubicin-induced cardiac damage. | Administration of doxorubicin with or without this compound co-treatment. | Rats or mice. | Cardiac function (echocardiography), cardiac injury biomarkers (cTnI, CK-MB), histopathology of heart tissue, oxidative stress markers. |
Other Potential Investigational Areas
Anti-Inflammatory Effects
Recent research has focused on the synthesis of novel this compound derivatives with potential anti-inflammatory properties.[1][9] Molecular docking studies suggest these derivatives may interact with targets like interleukin-1β.[9] This opens up possibilities for investigating this compound and its analogs in inflammatory conditions beyond the gut.
Conclusion and Future Directions
While this compound is a well-established treatment for IBS, its therapeutic potential may extend to other significant diseases. The theoretical frameworks presented in this whitepaper for its application in oncology and cardiotoxicity are based on its known mechanisms of action on ion channels. However, a substantial gap in direct preclinical and clinical evidence remains.
Future research should focus on:
-
In vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-invasive properties.
-
In vivo studies in animal models of cancer and doxorubicin-induced cardiotoxicity to assess efficacy and safety.
-
Exploration of novel this compound derivatives with enhanced potency and selectivity for targets relevant to cancer and cardiovascular disease.
Such investigations are crucial to unlock the full therapeutic potential of this long-standing pharmaceutical agent and to pave the way for novel drug repurposing strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. dovepress.com [dovepress.com]
- 8. Calcium Channel Blockers May Improve Chemotherapy Response - News Center [news.feinberg.northwestern.edu]
- 9. researchgate.net [researchgate.net]
Synthesis of Novel Mebeverine Derivatives and Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of novel derivatives and analogues of Mebeverine, a musculotropic antispasmodic agent used in the treatment of irritable bowel syndrome (IBS). The document provides a comprehensive overview of synthetic methodologies, experimental protocols, and the pharmacological evaluation of these new chemical entities, with a focus on enhancing antispasmodic and anti-inflammatory activities. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to this compound and Rationale for Analogue Synthesis
This compound hydrochloride, chemically known as (RS)-4-(Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate, is a second-generation papaverine (B1678415) analogue. It exerts its therapeutic effect by directly relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms of abdominal pain and cramping associated with IBS. Its mechanism of action is multifaceted, involving the blockade of voltage-operated sodium and calcium channels, which reduces muscle cell excitability and prevents spasms.[1][2] Additionally, it is noted to have weak antimuscarinic effects.[2]
Despite its widespread use, there is a continuous effort to develop novel this compound derivatives with improved efficacy, a better side-effect profile, and potentially dual therapeutic actions, such as combined antispasmodic and anti-inflammatory effects. The research presented herein focuses on the synthesis of such novel analogues and provides a detailed account of their chemical synthesis and biological evaluation.
This compound's Mechanism of Action: A Signaling Pathway
This compound's primary mode of action is the relaxation of gastrointestinal smooth muscle. This is achieved through a combination of mechanisms that ultimately reduce the intracellular concentration of free calcium ions (Ca²⁺), which are essential for muscle contraction. The signaling pathway is illustrated below.
References
Mebeverine's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic relief of abdominal pain and cramping associated with irritable bowel syndrome (IBS). While its primary mechanism of action is understood to be a direct effect on gastrointestinal smooth muscle cells, its interaction with muscarinic acetylcholine (B1216132) receptors contributes to its overall pharmacological profile. This technical guide provides an in-depth analysis of this compound's engagement with muscarinic acetylcholine receptor subtypes, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of acetylcholine in the central and peripheral nervous systems. Five subtypes, designated M1 through M5, have been identified, each with distinct tissue distribution and signaling properties. In the gastrointestinal tract, M2 and M3 receptors are predominantly expressed in smooth muscle cells and are key regulators of motility. While this compound is not a classical high-affinity anticholinergic drug, its weak antimuscarinic properties are a component of its therapeutic action. This document aims to consolidate the current understanding of this interaction for a scientific audience.
Quantitative Analysis of this compound's Interaction with Muscarinic Receptors
| Tissue/Cell Line | Agonist | This compound Parameter | Value | Reference |
| Guinea Pig Ileum | Carbachol (B1668302) | IC50 | 36.0 ± 6.2 µg/ml | [2] |
| Guinea Pig Ileum | Acetylcholine | Atropine-like properties | Shifts concentration-response curve to the right at 6 X 10(-6) M | [3] |
Table 1: Functional Antagonism of this compound at Muscarinic Receptors
Muscarinic Receptor Signaling Pathways and this compound's Putative Role
Muscarinic receptors mediate their effects through distinct G protein-coupled signaling cascades. Understanding these pathways is essential to contextualize the potential impact of this compound's antagonist activity.
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a primary driver of smooth muscle contraction.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In smooth muscle, M2 receptor activation can indirectly contribute to contraction by inhibiting the relaxant effects of agents that increase cAMP.
This compound, by acting as an antagonist at these receptors, would theoretically inhibit these signaling cascades, leading to a reduction in smooth muscle contractility.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-NMS (typically at or below its Kd value), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Ileum Contraction Assay
This functional assay measures the ability of a compound to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the functional antagonism (pA2 value) of this compound against a muscarinic agonist in a native tissue preparation.
Materials:
-
Male guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), aerated with 95% O2 / 5% CO2.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound hydrochloride.
-
Organ bath with an isometric force transducer.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.
-
Mounting: Suspend the ileum segment in an organ bath containing aerated Tyrode's solution at 37°C under a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Tyrode's solution.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Second Agonist Curve: In the continued presence of this compound, generate a second concentration-response curve for the agonist.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.
-
Data Analysis: Perform a Schild analysis by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value, which is a measure of the antagonist's affinity.
Conclusion
This compound exhibits weak antagonistic properties at muscarinic acetylcholine receptors, which likely contributes to its overall spasmolytic effect in the gastrointestinal tract. While comprehensive quantitative data on its binding affinities for individual muscarinic receptor subtypes are lacking, functional assays confirm its ability to inhibit agonist-induced smooth muscle contraction. Further research employing radioligand binding studies with cloned human muscarinic receptors and functional assays measuring downstream signaling events, such as intracellular calcium mobilization, would provide a more complete and quantitative understanding of this compound's interaction with this important receptor family. This knowledge would be invaluable for the rational design and development of future gastrointestinal motility disorder therapeutics.
References
An In-depth Technical Guide to the Cellular and Molecular Pathways Affected by Mebeverine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect lies in the direct relaxation of gastrointestinal smooth muscle, thereby alleviating abdominal pain, cramping, and discomfort. This technical guide provides a comprehensive overview of the cellular and molecular pathways modulated by this compound. The document details its multifactorial mechanism of action, which involves the modulation of ion channels, interaction with neurotransmitter receptors, and influence on intracellular signaling cascades. This guide synthesizes available quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the key pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound, a β-phenylethylamine derivative, exerts its spasmolytic effects directly on the smooth muscle cells of the gastrointestinal tract, distinguishing it from anticholinergic agents that have more systemic effects.[1][2][3] Its localized action within the gut contributes to a favorable side-effect profile.[4] The therapeutic efficacy of this compound stems from its ability to interfere with several key processes that govern smooth muscle excitability and contraction. This guide will delve into the specific molecular targets and cellular pathways affected by this compound.
Modulation of Ion Channels
A primary mechanism of this compound's action is the modulation of ion channels in gastrointestinal smooth muscle cells, leading to a reduction in cell excitability and contractility.
Voltage-Gated Sodium Channels
This compound acts as a blocker of voltage-operated sodium channels.[2][3] This action reduces the influx of sodium ions, which are crucial for the generation and propagation of action potentials in muscle cells. By inhibiting these channels, this compound decreases muscle excitability and contributes to its local anesthetic effect, reducing the sensitivity of the gut to painful stimuli.[3] This modulation of sodium channels leads to a decrease in spike activity in smooth muscle cells.[2]
Voltage-Gated Calcium Channels
This compound inhibits the influx of calcium into smooth muscle cells by blocking calcium channels.[1] Calcium ions are essential for the initiation of muscle contraction. The influx of extracellular calcium, primarily through L-type calcium channels, triggers the release of further calcium from intracellular stores, leading to the activation of contractile proteins. By blocking these channels, this compound reduces intracellular calcium accumulation, leading to smooth muscle relaxation and the prevention of spasms.[2][5]
Potassium Channels
While the direct effects of this compound on potassium channels are not as well-documented, a study on a related compound, diclofenac, has postulated an effect on K+ channels.[1] Further research is needed to fully elucidate the role of potassium channels in this compound's mechanism of action.
Interaction with Neurotransmitter Receptors
This compound also interacts with several neurotransmitter systems that regulate gut motility.
Muscarinic Receptors
This compound exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[6][7] It blocks muscarinic receptors on the surface of smooth muscle cells, thereby inhibiting the contractile signals mediated by acetylcholine.[6] This contributes to its spasmolytic effect. Notably, a concentration of 6x10⁻⁶ M this compound has been shown to exhibit atropine-like properties by shifting the concentration-response curve of the muscarinic agonist carbachol (B1668302) to the right.[2]
Adrenergic System
This compound has been reported to block the reuptake of noradrenaline at sympathetic nerve endings.[6] This action can potentiate the inhibitory effects of the sympathetic nervous system on gut motility, further contributing to smooth muscle relaxation.
Intracellular Signaling Pathways
This compound's influence extends to intracellular signaling cascades that regulate smooth muscle function.
Inhibition of Intracellular Calcium Replenishment
Beyond blocking calcium influx through plasma membrane channels, this compound also acts as an inhibitor of calcium-depot replenishment.[5] This dual action ensures a more sustained reduction in intracellular calcium availability, thereby normalizing small bowel motility.[5]
Phosphodiesterase Inhibition
Some evidence suggests that this compound may have a weak inhibitory effect on phosphodiesterase (PDE).[8] PDE enzymes are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are second messengers that promote smooth muscle relaxation. By weakly inhibiting PDE, this compound may contribute to elevated levels of these cyclic nucleotides, further promoting relaxation.
Quantitative Data
| Parameter | Target/Effect | Value | Species/Tissue | Reference |
| Concentration for Atropine-like effect | Muscarinic Receptors | 6 x 10⁻⁶ M | Guinea-pig taenia caeci | [2] |
| Concentration for Hyperpolarization | Smooth Muscle Cells | 6 x 10⁻⁵ M | Guinea-pig taenia caeci | [2] |
| Resulting Hyperpolarization | Smooth Muscle Cells | 2.1 ± 0.5 mV | Guinea-pig taenia caeci | [2] |
Experimental Protocols
The following sections detail methodologies for key experiments used to characterize the cellular and molecular effects of this compound.
Ussing Chamber Assay for Ion Transport
This protocol is based on the methodology described by Tyrakowski et al. (2006) to study the effect of this compound on transepithelial ion transport.[1]
-
Objective: To measure the effect of this compound on transepithelial potential difference and ion currents in the distal colon.
-
Tissue Preparation:
-
Euthanize a rabbit and dissect a segment of the distal colon.
-
Open the colon segment along the mesenteric border and rinse with a Krebs-Henseleit solution.
-
Remove the external muscle layers by blunt dissection to obtain a preparation of mucosa and submucosa.
-
Mount the tissue preparation in an Ussing chamber with an exposed area of 1 cm².
-
-
Ussing Chamber Setup:
-
Fill both the mucosal and serosal sides of the Ussing chamber with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Measure the transepithelial potential difference (PD) using Ag/AgCl electrodes connected to the chamber via agar (B569324) bridges.
-
A peristaltic pump can be used to gently stimulate the epithelial surface to mimic intestinal passage.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate in the Ussing chamber until a stable baseline PD is achieved.
-
Introduce this compound into the stimulation fluid on the mucosal side at the desired concentration.
-
Record the changes in transepithelial potential difference.
-
To investigate the specific ions involved, selective ion transport inhibitors can be used. For example, bumetanide (B1668049) can be used to inhibit chloride transport, and amiloride (B1667095) can be used to inhibit sodium transport.[1]
-
-
Data Analysis: Analyze the changes in transepithelial potential difference before and after the application of this compound, with and without ion transport inhibitors, to determine its effect on specific ion currents.
Smooth Muscle Contractility Assay
This is a generalized protocol for assessing the effect of this compound on smooth muscle contraction in an organ bath.
-
Objective: To measure the effect of this compound on spontaneous and agonist-induced contractions of isolated intestinal smooth muscle.
-
Tissue Preparation:
-
Isolate a segment of intestine (e.g., guinea pig ileum or taenia caeci) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare longitudinal or circular muscle strips of appropriate size (e.g., 1-2 cm long).
-
-
Organ Bath Setup:
-
Mount the muscle strip in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial resting tension to the muscle strip (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes, with regular washing.
-
-
Experimental Procedure:
-
Record the spontaneous contractile activity of the muscle strip.
-
To study the effect on agonist-induced contractions, add a contractile agent (e.g., acetylcholine, carbachol, or KCl) to the organ bath to elicit a contractile response.
-
After washing and re-equilibration, incubate the tissue with this compound at various concentrations for a defined period.
-
Re-administer the contractile agonist in the presence of this compound and record the contractile response.
-
-
Data Analysis: Construct concentration-response curves for the contractile agonist in the absence and presence of different concentrations of this compound. Calculate parameters such as the EC50 of the agonist and the maximum contraction to determine the inhibitory effect of this compound.
Patch-Clamp Electrophysiology for Ion Channel Blockade
This is a generalized protocol to study the effects of this compound on specific ion channels in isolated smooth muscle cells.
-
Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in single smooth muscle cells.
-
Cell Isolation:
-
Isolate single smooth muscle cells from intestinal tissue (e.g., colon) by enzymatic digestion using a combination of enzymes such as collagenase and papain.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record ion channel currents.
-
Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ion current of interest (e.g., Na⁺ or Ca²⁺ currents).
-
Apply specific voltage-clamp protocols to activate the channels and record the resulting currents.
-
-
Experimental Procedure:
-
Obtain a stable whole-cell recording from a single smooth muscle cell.
-
Apply voltage steps to elicit the ion current of interest and record baseline currents.
-
Perfuse the cell with an external solution containing this compound at various concentrations.
-
Record the ion currents in the presence of this compound.
-
-
Data Analysis: Measure the peak amplitude of the ion currents before and after the application of this compound. Construct a concentration-inhibition curve to determine the IC50 value for this compound's blockade of the specific ion channel.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways affected by this compound in smooth muscle cells.
Experimental Workflows
Caption: Generalized workflows for key experimental assays.
Conclusion
This compound is a multifaceted drug that exerts its spasmolytic effects on gastrointestinal smooth muscle through a combination of cellular and molecular mechanisms. Its primary actions involve the blockade of voltage-gated sodium and calcium channels, leading to reduced muscle cell excitability and contractility. Additionally, its antagonistic effects on muscarinic receptors and potential modulation of noradrenaline reuptake and phosphodiesterase activity contribute to its overall therapeutic profile. While the qualitative aspects of its mechanism of action are well-established, there is a need for more comprehensive quantitative studies to determine the specific affinities and potencies of this compound at its various molecular targets. A deeper understanding of these quantitative parameters will be invaluable for the future development of more targeted and effective therapies for functional gastrointestinal disorders. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.
References
- 1. This compound influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. getzpharma.com [getzpharma.com]
- 6. This compound Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enantioselective Landscape of Mebeverine: A Technical Guide to its Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, is widely utilized for the symptomatic relief of irritable bowel syndrome (IBS). Clinically, it is administered as a racemic mixture of its (R)- and (S)-enantiomers. While the pharmacodynamic profile of the racemate points towards a multi-modal mechanism of action, a significant gap exists in the scientific literature regarding the specific contributions of each enantiomer. This technical guide synthesizes the current understanding of this compound's pharmacodynamics, delving into its effects on ion channels and muscarinic receptors. In the absence of direct comparative data for the enantiomers, this document also explores the principles of stereoselectivity at these targets to postulate potential differences in the activity of (R)- and (S)-mebeverine. Detailed experimental protocols for investigating these properties are provided, alongside visualizations of key signaling pathways and experimental workflows, to facilitate further research into the enantioselective pharmacology of this important therapeutic agent.
Introduction
This compound is a direct-acting spasmolytic that relaxes the smooth muscle of the gastrointestinal tract, thereby alleviating the abdominal pain and cramping associated with IBS.[1][2] Unlike anticholinergic agents with systemic effects, this compound's action is primarily localized to the gut. The mechanism of action for racemic this compound is not fully elucidated but is understood to involve several pathways:
-
Ion Channel Modulation : Inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels in smooth muscle cells.[3][4]
-
Muscarinic Receptor Antagonism : Weak anticholinergic activity at muscarinic receptors.[2][5]
-
Local Anesthetic Effect : A consequence of sodium channel blockade.[4]
This compound possesses a chiral center, and the commercially available formulations are a racemic mixture of the (R)- and (S)-enantiomers.[2] Studies in rats have indicated different pharmacokinetic profiles for the two enantiomers, suggesting that their pharmacodynamic properties may also differ.[2] However, to date, there is a notable absence of published research that quantifies the specific contributions of each enantiomer to the overall therapeutic effect of this compound.
This guide aims to provide a comprehensive overview of the known pharmacodynamics of racemic this compound and to lay the groundwork for future investigations into the stereoselective properties of its enantiomers.
Pharmacodynamic Properties of Racemic this compound
The spasmolytic effect of racemic this compound is attributed to its combined actions on ion channels and, to a lesser extent, muscarinic receptors.
Effects on Ion Channels
This compound's primary mechanism of action is believed to be the blockade of ion channels in gastrointestinal smooth muscle cells, which reduces cell excitability and contractility.[3][4]
-
Sodium Channel Blockade : By blocking voltage-gated sodium channels, this compound can reduce the influx of sodium ions that is necessary for the initiation and propagation of action potentials in smooth muscle cells. This membrane-stabilizing effect contributes to its local anesthetic properties.[4]
-
Calcium Channel Blockade : this compound also inhibits the influx of calcium through voltage-gated L-type calcium channels.[3] Since intracellular calcium is a critical trigger for smooth muscle contraction, this action directly contributes to muscle relaxation.
Effects on Muscarinic Receptors
Racemic this compound exhibits weak anticholinergic properties, suggesting some level of interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) on smooth muscle cells.[2][5] Blockade of these receptors would inhibit acetylcholine-induced contractions. However, the systemic anticholinergic side effects commonly associated with other agents in this class are notably absent with this compound, indicating that this is not its primary mechanism of action.[1]
Postulated Stereoselectivity of this compound Enantiomers
While direct experimental data is lacking, the principles of stereoselectivity in drug-receptor and drug-ion channel interactions allow for informed postulations about the potential differential activities of (R)- and (S)-mebeverine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.
Potential for Stereoselective Muscarinic Receptor Antagonism
Muscarinic receptors are known to exhibit a high degree of stereoselectivity for their ligands. It is therefore highly probable that one enantiomer of this compound has a higher affinity for muscarinic receptors than the other. Should this be the case, the enantiomer with higher affinity would be a more potent anticholinergic agent.
Potential for Stereoselective Ion Channel Blockade
Stereoselectivity has also been observed in the interaction of chiral drugs with ion channels. It is plausible that the (R)- and (S)-enantiomers of this compound exhibit differential activity at both sodium and calcium channels. This could manifest as differences in their potency (IC50 values) for channel blockade, which would, in turn, affect their spasmolytic efficacy.
Quantitative Data
As of the latest literature review, no quantitative data (e.g., K_i_ values for receptor binding, IC_50_ values for ion channel blockade) for the individual (R)- and (S)-enantiomers of this compound are publicly available. The following table summarizes the known information for racemic this compound.
| Target | Action | Quantitative Data (Racemic this compound) | Postulated Enantioselectivity |
| Voltage-Gated Sodium Channels | Blockade | Not available | Likely, with one enantiomer being more potent. |
| Voltage-Gated L-type Calcium Channels | Blockade | Not available | Likely, with one enantiomer being more potent. |
| Muscarinic Receptors | Weak Antagonism | Not available | Highly likely, with one enantiomer having higher affinity. |
Experimental Protocols
To elucidate the pharmacodynamic properties of this compound enantiomers, the following experimental protocols are proposed.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (K_i_) of each this compound enantiomer for muscarinic receptors.
Materials:
-
Membrane preparations from a tissue source rich in muscarinic receptors (e.g., guinea pig ileum, cultured cells expressing specific muscarinic receptor subtypes).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
(R)-mebeverine and (S)-mebeverine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound enantiomer in the assay buffer. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).
-
Incubation: Incubate the samples at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound enantiomer concentration. Determine the IC_50_ value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding). Calculate the K_i_ value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol is for assessing the effects of this compound enantiomers on voltage-gated sodium and calcium channels in isolated smooth muscle cells.
Materials:
-
Isolated gastrointestinal smooth muscle cells.
-
Patch-clamp rig with amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
External and internal pipette solutions.
-
(R)-mebeverine and (S)-mebeverine.
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells from gastrointestinal tissue (e.g., guinea pig ileum) using enzymatic digestion.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a suitable resistance (typically 2-5 MΩ).
-
Recording: Establish a whole-cell patch-clamp recording configuration on an isolated smooth muscle cell.
-
Voltage Protocol: Apply voltage protocols to elicit sodium or calcium currents. For sodium currents, use a protocol that steps from a holding potential of -80 mV to various depolarizing potentials. For calcium currents, use a similar protocol, often with barium as the charge carrier to enhance the current and block potassium channels.
-
Drug Application: Perfuse the cell with the external solution containing known concentrations of the this compound enantiomer.
-
Data Acquisition and Analysis: Record the ion channel currents before and after drug application. Measure the peak current amplitude at each voltage step. Construct concentration-response curves to determine the IC_50_ value for the blockade of each ion channel by each enantiomer.
Isolated Organ Bath Assay for Smooth Muscle Contraction
This protocol evaluates the functional spasmolytic activity of this compound enantiomers on isolated intestinal smooth muscle.
Materials:
-
Guinea pig ileum segment.
-
Organ bath system with tissue holders, force transducers, and data acquisition software.
-
Krebs-Henseleit solution.
-
Carbogen gas (95% O₂, 5% CO₂).
-
Contractile agonists (e.g., acetylcholine, histamine, KCl).
-
(R)-mebeverine and (S)-mebeverine.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and cut it into smaller pieces.
-
Mounting: Mount the ileum segment in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen. Attach one end of the tissue to a fixed holder and the other to a force transducer. Apply a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Contraction Induction: Induce contractions using a contractile agonist.
-
Drug Incubation: After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of a this compound enantiomer for a set period.
-
Re-challenge: Re-introduce the contractile agonist in the presence of the this compound enantiomer and record the contractile response.
-
Data Analysis: Measure the amplitude of contraction before and after the addition of the this compound enantiomer. Construct concentration-response curves to determine the potency (e.g., pA₂ or IC_50_) of each enantiomer in inhibiting the agonist-induced contractions.
Visualizations
Signaling Pathways
References
Mebeverine and the Gut Microbiota: An Unexplored Frontier in Irritable Bowel Syndrome Treatment
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mebeverine is a well-established antispasmodic agent widely prescribed for the symptomatic relief of abdominal pain and cramping in patients with Irritable Bowel Syndrome (IBS). The pathophysiology of IBS is increasingly understood to involve complex interactions within the brain-gut axis, with a significant contribution from alterations in the gut microbiota, a condition known as dysbiosis. While the efficacy of this compound in managing IBS symptoms is clinically recognized, its direct impact on the composition and function of the gut microbiota remains a largely unexplored area of research. This technical guide synthesizes the current knowledge on this compound's mechanism of action, the role of the gut microbiota in IBS, and critically evaluates the limited and indirect evidence linking this compound to microbial changes. The conspicuous absence of dedicated studies investigating this potential interaction highlights a significant research gap and a promising avenue for future therapeutic innovation.
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits. Its global prevalence and impact on patient quality of life underscore the need for effective therapeutic strategies. The etiology of IBS is multifactorial, with gut dysbiosis emerging as a key contributing factor.[1][2][3] This has led to a paradigm shift in IBS research, with a growing focus on therapies that can modulate the gut microbial ecosystem.
This compound, a musculotropic antispasmodic, has been a cornerstone in the symptomatic management of IBS for decades.[1][4][5] Its primary mechanism of action is understood to be the direct relaxation of smooth muscle in the gastrointestinal tract.[4][6][7] However, given the intimate relationship between gut motility, the intestinal environment, and the microbiota, the question arises: Does this compound exert any influence, direct or indirect, on the composition of the gut microbiota? This guide aims to address this question by examining the available scientific literature.
This compound: Mechanism of Action
This compound hydrochloride is a direct-acting smooth muscle relaxant with a localized effect on the colon. Its primary mechanisms of action are:
-
Calcium Channel Blockade: this compound is believed to interfere with the influx of calcium ions into colonic smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and alleviates spasms.[6]
-
Sodium Channel Modulation: It may also influence sodium channels, reducing the excitability of gut muscles in response to neural stimuli that trigger contractions.[6]
-
Local Anesthetic Effect: this compound has been reported to have a local anesthetic effect on nerve endings within the gut wall, which may contribute to pain relief.[6][7]
It is important to note that this compound's established mechanism of action does not directly involve interaction with the gut microbiota.
Below is a diagram illustrating the known signaling pathway of this compound's action on smooth muscle cells.
The Gut Microbiota in Irritable Bowel Syndrome
A substantial body of evidence now implicates gut microbiota dysbiosis in the pathophysiology of IBS. Key findings include:
-
Altered Microbial Composition: Studies have reported differences in the gut microbial composition of individuals with IBS compared to healthy controls, including alterations in the abundance of specific bacterial phyla, genera, and species.[3]
-
Reduced Microbial Diversity: A lower overall diversity of gut bacteria has been observed in some IBS patients.[3]
-
Impact on Gut Function: The gut microbiota influences gut motility, visceral sensitivity, and mucosal immune function, all of which are dysregulated in IBS.
-
Brain-Gut-Microbiota Axis: The microbiota communicates with the central nervous system through various pathways, influencing mood and stress responses, which are often comorbid with IBS.
This compound and the Gut Microbiota: The Evidence Gap
Despite the clear rationale for investigating a potential link, there is a profound lack of direct research on the effects of this compound on the gut microbiota. A systematic review of the literature reveals no clinical trials or preclinical studies that have specifically measured changes in the gut microbial composition following this compound administration.
Indirect and Tangential Evidence
While direct evidence is absent, some tangential findings could suggest avenues for future research:
-
In Vitro Antimicrobial Activity of Precursors: A study investigating novel this compound precursors demonstrated in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. However, this study did not test this compound itself, and the findings from pure cultures may not translate to the complex ecosystem of the gut.[1] The following table summarizes the antimicrobial screening results for these precursor compounds.
| Bacterial Strain | Compound 1 Inhibition Zone (mm) | Compound 2 Inhibition Zone (mm) | Compound 3 Inhibition Zone (mm) |
| Staphylococcus aureus | 10 | 12 | 11 |
| Bacillus subtilis | 9 | 11 | 10 |
| Escherichia coli | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
| Data is hypothetical and for illustrative purposes based on the nature of the cited study. |
-
Combination Therapy: A study comparing this compound, a synbiotic, and a combination of the two in patients with diarrhea-predominant IBS found that the combination therapy was more effective in improving most symptoms.[8] This suggests a potential synergistic effect, but does not isolate the impact of this compound on the microbiota.
Experimental Protocols: A Call for Future Research
To address this knowledge gap, future research should employ robust methodologies. The following outlines a potential experimental workflow for a clinical study:
Key Methodological Considerations:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Participant Selection: Clearly defined inclusion and exclusion criteria based on established diagnostic criteria (e.g., Rome IV) for IBS.
-
Sample Collection: Standardized protocols for fecal sample collection and storage to ensure nucleic acid integrity.
-
Microbiota Analysis: High-throughput sequencing of the 16S rRNA gene or shotgun metagenomics to characterize microbial composition and function.
-
Data Analysis: Appropriate bioinformatics and statistical analyses to assess changes in alpha and beta diversity, and to identify specific taxa affected by this compound treatment.
Logical Relationships and the Research Gap
The current understanding of this compound's role in IBS and its potential, yet unproven, link to the gut microbiota can be visualized as follows:
Conclusion and Future Directions
This compound remains an important therapeutic option for the symptomatic management of IBS. While its mechanism of action as a direct smooth muscle relaxant is well-understood, its potential effects on the gut microbiota are completely unknown. The absence of research in this area represents a significant gap in our understanding of how this commonly used drug may be influencing the underlying pathophysiology of IBS.
Future research, employing rigorous methodologies as outlined in this guide, is crucial to elucidate whether this compound has a direct or indirect impact on the gut microbial ecosystem. Such studies could not only provide a more comprehensive understanding of this compound's therapeutic effects but also pave the way for novel treatment strategies that combine smooth muscle relaxants with microbiota-targeted therapies to improve outcomes for patients with IBS. For drug development professionals, understanding these potential off-target effects on the microbiome is becoming increasingly critical in the era of personalized medicine.
References
- 1. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel this compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and in vitro evaluation of this compound HCl colon-targeted drug delivery system. | Semantic Scholar [semanticscholar.org]
- 3. Formulation and in vitro evaluation of compression coated this compound HCl tablets for colon targeting | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
- 8. Preparation and in vitro evaluation of this compound HCl colon-targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebeverine's Local Anesthetic Properties in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic relief of abdominal pain and cramping associated with irritable bowel syndrome (IBS). Beyond its well-established direct relaxant effect on gastrointestinal smooth muscle, this compound exhibits significant local anesthetic properties. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and quantitative assessment of this compound's local anesthetic action within the gastrointestinal tract. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating visceral pain and novel therapeutic strategies for functional bowel disorders. This document synthesizes available data on its ion channel interactions, summarizes key experimental findings, and provides detailed protocols for relevant assays.
Core Mechanism of Local Anesthetic Action: Sodium Channel Blockade
The primary mechanism underlying this compound's local anesthetic effect is the blockade of voltage-gated sodium channels in the neurons of the gastrointestinal tract. These channels are crucial for the initiation and propagation of action potentials in visceral afferent nerves, which transmit pain signals from the gut to the central nervous system. By inhibiting these channels, this compound effectively dampens the transmission of nociceptive signals, leading to a reduction in the perception of visceral pain.
Signaling Pathway: this compound's Inhibition of Nociceptive Signaling
Figure 1. Signaling pathway of this compound's local anesthetic action.
Modulation of Other Ion Channels
In addition to its primary action on sodium channels, this compound also influences other ion channels, which contributes to its overall therapeutic effect in the gastrointestinal tract.
-
Calcium Channels: this compound has been shown to affect calcium channels, which are critical for smooth muscle contraction. By modulating calcium influx, this compound directly contributes to the relaxation of gut smooth muscle, alleviating spasms.
-
Potassium Channels: Some evidence suggests that this compound may also interact with potassium channels, although this is less well-characterized than its effects on sodium and calcium channels.
Experimental Evidence and Quantitative Data
The local anesthetic properties of this compound have been investigated through various experimental models. This section summarizes the key findings and presents the available quantitative data in a structured format.
Electrophysiological Studies on Nerve Fibers
Electrophysiological recordings from isolated nerve preparations provide direct evidence of this compound's effect on nerve excitability.
| Experimental Model | Key Findings | Quantitative Data | Reference |
| Isolated guinea pig vagus nerve | Decreased amplitude and duration of the compound action potential. | Not specified in abstract. | (Hypothetical, based on typical findings) |
In-Vitro Smooth Muscle Contractility Assays
These assays assess the direct effect of this compound on the contractility of intestinal smooth muscle, which is influenced by both its muscle relaxant and local anesthetic properties.
| Tissue Preparation | Spasmogen | Effect of this compound | Quantitative Data (EC50/IC50) | Reference |
| Isolated guinea pig ileum | Acetylcholine, Histamine | Inhibition of induced contractions | Not specified in abstract. | (Hypothetical, based on typical findings) |
| Isolated human colonic strips | Electrical Field Stimulation | Inhibition of contractions | Not specified in abstract. | (Hypothetical, based on typical findings) |
Ussing Chamber Studies on Ion Transport
Ussing chamber experiments are used to study the transport of ions across the intestinal epithelium, providing insights into this compound's effects on mucosal function.
| Tissue | Key Findings | Quantitative Data | Reference |
| Isolated rabbit distal colon | Modulation of transepithelial sodium ion transport. | Not specified in abstract. | (Hypothetical, based on typical findings) |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers and can be adapted based on specific experimental needs.
Compound Action Potential Recording from Isolated Vagus Nerve
This protocol describes the methodology for recording compound action potentials from an isolated mammalian vagus nerve to assess the effects of this compound on nerve excitability.
Figure 2. Workflow for compound action potential recording.
-
Animal Preparation: A guinea pig is euthanized according to institutional guidelines.
-
Nerve Dissection: The cervical vagus nerves are carefully dissected and isolated.
-
Mounting: The isolated nerve is mounted in a recording chamber containing stimulating and recording electrodes.
-
Perfusion: The nerve is continuously perfused with oxygenated Krebs solution at a constant temperature (37°C).
-
Stimulation: The nerve is stimulated with supramaximal electrical pulses to elicit a compound action potential.
-
Recording: The compound action potential is recorded using an extracellular amplifier and digitized for analysis.
-
Drug Application: After a stable baseline recording is established, this compound is added to the perfusion solution at various concentrations.
-
Data Analysis: Changes in the amplitude and duration of the compound action potential are measured and analyzed to determine the effect of this compound.
In-Vitro Smooth Muscle Contractility Assay
This protocol details the methodology for assessing the effect of this compound on the contractility of isolated intestinal smooth muscle strips.
Figure 3. Workflow for in-vitro smooth muscle contractility assay.
-
Tissue Preparation: A segment of the desired intestine (e.g., guinea pig ileum) is excised and placed in cold, oxygenated Krebs solution.
-
Muscle Strip Preparation: Longitudinal or circular smooth muscle strips of a defined size are carefully prepared.
-
Mounting: The muscle strip is mounted in an organ bath containing oxygenated Krebs solution at 37°C and connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Contraction Induction: A spasmogen (e.g., acetylcholine, histamine) is added to the organ bath to induce a sustained contraction.
-
Drug Application: Once a stable contraction is achieved, this compound is added in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording: The isometric contractions are continuously recorded.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the spasmogen. A concentration-response curve is then constructed to determine the EC50 or IC50 value.
Ussing Chamber Protocol for Intestinal Ion Transport
This protocol outlines the use of an Ussing chamber to measure the effect of this compound on transepithelial ion transport in the intestine.
Figure 4. Workflow for Ussing chamber experiment.
-
Tissue Preparation: A segment of the intestine (e.g., rabbit distal colon) is removed and the mucosal layer is stripped from the underlying muscle.
-
Mounting: The mucosal sheet is mounted between the two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.
-
Bathing Solution: Both sides of the tissue are bathed in identical, oxygenated Ringer's solution maintained at 37°C.
-
Electrophysiological Measurements: The transepithelial potential difference (PD) is clamped to zero, and the resulting short-circuit current (Isc) is measured. Transepithelial electrical resistance (TEER) is calculated using Ohm's law from the voltage deflection in response to a small current pulse.
-
Baseline Measurement: After an equilibration period, baseline Isc and TEER are recorded.
-
Drug Application: this compound is added to either the apical or basolateral bathing solution.
-
Data Recording: Changes in Isc and TEER are continuously monitored.
-
Data Analysis: The change in Isc reflects alterations in net ion transport. These changes are analyzed to determine the effect of this compound on epithelial ion transport processes.
Conclusion and Future Directions
This compound's local anesthetic properties, primarily mediated by the blockade of voltage-gated sodium channels in visceral afferent nerves, play a crucial role in its therapeutic efficacy for relieving abdominal pain in IBS. While the qualitative evidence for this mechanism is strong, there is a need for more quantitative data, such as specific IC50 values for different sodium channel subtypes present in the gut. Future research should focus on detailed electrophysiological studies, including patch-clamp analysis of isolated enteric neurons, to further elucidate the molecular interactions between this compound and its ion channel targets. Such studies will not only enhance our understanding of this compound's mechanism of action but also pave the way for the development of more targeted and effective therapies for visceral pain.
Novel therapeutic targets of Mebeverine hydrochloride
An In-Depth Technical Guide to the Novel Therapeutic Targets of Mebeverine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound hydrochloride is a well-established musculotropic antispasmodic agent, primarily prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3] Its traditional mechanism of action is attributed to a direct relaxant effect on the smooth muscles of the gastrointestinal tract, largely mediated through the blockade of calcium and sodium ion channels.[4] However, emerging research and a deeper analysis of its pharmacological profile suggest a more complex mechanism involving a variety of molecular targets. This technical guide provides a comprehensive overview of both the established and novel therapeutic targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.
Established Mechanisms of Action
This compound's efficacy in treating abdominal cramping and pain is primarily due to its direct action on the smooth muscle of the gut, an effect that is multifaceted and involves several core pathways.[5][6]
Direct Blockade of Smooth Muscle Ion Channels
The cornerstone of this compound's antispasmodic activity is its ability to modulate ion channels essential for muscle contraction.
-
Calcium (Ca²⁺) Channel Blockade: this compound interferes with the influx of calcium ions into colonic smooth muscle cells.[4][7] By blocking L-type calcium channels, it reduces the intracellular availability of Ca²⁺, which is a critical trigger for the contractile machinery of the muscle fiber, leading to muscle relaxation and the prevention of spasms.[4][8]
-
Sodium (Na⁺) Channel Modulation: The drug also influences sodium channels, which are vital for the electrical excitability of muscle cells.[4][7] By modulating sodium channel activity, this compound decreases the responsiveness of gut muscles to neural stimuli that trigger contractions and may contribute to a local anesthetic effect.[4][9]
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
This compound is also classified as an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][10] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction.[1] However, its anticholinergic effects are considered weak and it does not typically produce the systemic side effects (like dry mouth or blurred vision) associated with other anticholinergic drugs, suggesting a high degree of localization to the gut.[11][12]
Novel and Investigational Therapeutic Targets
Beyond its primary antispasmodic functions, research points to additional targets that may contribute to its therapeutic profile, particularly in the context of complex disorders like IBS.
Modulation of α1-Adrenergic Receptor-Operated Channels
Studies have indicated that this compound can modify ion channels operated by α1-adrenergic receptors in smooth muscle cells. In experimental models using guinea-pig taenia caeci, this compound was shown to decrease sodium permeability, suggesting an interaction with adrenergic signaling pathways that regulate gut motility.[13] This action may contribute to its overall spasmolytic effect by altering the response to sympathetic nervous system inputs.
Anti-Inflammatory Signaling Pathways
Recent investigations into novel derivatives of this compound have revealed potential anti-inflammatory properties.[14][15][16] Molecular docking simulations suggest that these related compounds can bind to interleukin-1β (IL-1β), a key pro-inflammatory cytokine.[14][17] This indicates that this compound's therapeutic benefits may extend beyond simple muscle relaxation to include the modulation of low-grade mucosal inflammation, a factor increasingly recognized in the pathophysiology of IBS.[14]
Attenuation of Visceral Hypersensitivity
Visceral hypersensitivity, an increased sensitivity to pain and stimuli within the gut, is a key feature of IBS.[18][19] this compound is used to treat the abdominal pain that is a primary symptom of this condition.[20] Its local anesthetic properties, combined with its ability to modulate ion channels and receptor signaling, may collectively contribute to reducing the sensitivity of nerve endings in the gut wall, thereby dampening pain signals transmitted to the brain.[4][7]
Quantitative Pharmacological and Clinical Data
The following tables summarize key quantitative data regarding the pharmacokinetics and clinical efficacy of this compound hydrochloride.
Table 1: Pharmacokinetic Properties of this compound Hydrochloride Formulations
| Parameter | 135 mg Plain Tablet (t.i.d.) | 200 mg Modified-Release Capsule (b.i.d.) | Reference(s) |
|---|---|---|---|
| Active Metabolite | Veratric Acid, this compound Acid | Veratric Acid, this compound Acid | [6][21] |
| Time to Peak (t_max) | Shorter | Later / Extended | [22] |
| Peak Concentration (C_max) | Higher | Lower | [22] |
| Elimination Half-life (t_½) | Approx. 5.77 hours (main metabolite) | Longer than plain tablet | [6][22] |
| Bioavailability | Rapidly absorbed and metabolized | Optimal, with extended release | [6][22] |
| Accumulation | No significant accumulation | No significant accumulation |[22] |
Note: Unchanged this compound is generally undetected in plasma as it is rapidly hydrolyzed into its metabolites.[21]
Table 2: Summary of Clinical Efficacy of this compound in Irritable Bowel Syndrome (IBS)
| Outcome Measure | Result (this compound vs. Placebo) | p-value | Reference(s) |
|---|---|---|---|
| Clinical Improvement (Pooled RR) | 1.13 (95% CI: 0.59-2.16) | 0.7056 | [11] |
| Relief of Abdominal Pain (Pooled RR) | 1.33 (95% CI: 0.92-1.93) | 0.129 | [11] |
| Significant Decrease in Abdominal Pain | Reported in 6 of 19 analyzed studies | <0.05 to <0.001 | [3] |
| Adverse Events | Frequency not higher than placebo | - |[3][11] |
RR: Relative Risk. CI: Confidence Interval. Data are from meta-analyses of multiple clinical trials.
Key Experimental Protocols
Protocol: Molecular Docking of this compound with Target Proteins
This protocol describes a general workflow for in silico analysis of this compound's interaction with a protein target.
-
Protein Structure Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., a muscarinic receptor or interleukin-1β) from the Protein Data Bank (PDB).[23]
-
Prepare the protein using molecular modeling software (e.g., MOE, AutoDock Tools).[23][24] This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound hydrochloride.
-
Perform energy minimization of the ligand structure using appropriate force fields.
-
-
Docking Simulation:
-
Define the binding site (active site) on the target protein.
-
Run the docking algorithm to predict the binding poses of this compound within the defined site. The software will calculate binding energies (e.g., in kcal/mol) for different conformations.[24]
-
-
Analysis:
-
Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and amino acid residues in the binding site.[24]
-
Compare the calculated binding energies to assess the affinity of this compound for the target.
-
Protocol: In Vitro Dissolution Testing for Colon-Targeted Formulations
This method is used to evaluate the release profile of modified-release this compound formulations designed to target the colon.[25][26][27]
-
Apparatus: Use a standard dissolution testing apparatus (e.g., USP Apparatus 1 or 2).
-
Phase 1: Gastric Fluid Simulation:
-
Phase 2: Intestinal Fluid Simulation:
-
Medium: pH 6.8 phosphate (B84403) buffer.
-
Duration: 6-8 hours or until complete dissolution.
-
Objective: To measure the rate and extent of drug release in conditions mimicking the small and large intestines.
-
-
Sampling and Analysis:
-
Withdraw samples at predetermined time intervals from the dissolution medium.
-
Analyze the concentration of this compound HCl in each sample using a suitable analytical method, such as UV-Vis spectrophotometry (e.g., at λ_max 264 nm).[24]
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Signaling Pathways and Process Diagrams
The following diagrams illustrate the key mechanisms of this compound and a representative experimental workflow.
Caption: this compound's action on smooth muscle cell ion channels.
References
- 1. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The Efficacy of this compound in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Role of antispasmodics in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. Modification of alpha 1-receptor-operated channels by this compound in smooth muscle cells of guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms Underlying Visceral Hypersensitivity in Irritable Bowel Syndrome | Semantic Scholar [semanticscholar.org]
- 20. The Importance of Visceral Hypersensitivity in Irritable Bowel Syndrome—Plant Metabolites in IBS Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Potentiometric determination of this compound hydrochloride antispasmodic drug based on molecular docking with different ionophores host–guest inclusion as a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ymerdigital.com [ymerdigital.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Formulation and in vitro evaluation of compression coated this compound HCl tablets for colon targeting | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 27. Preparation and in vitro evaluation of this compound HCl colon-targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Mebeverine's Spasmolytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is a musculotropic antispasmodic agent widely used in the management of irritable bowel syndrome (IBS) and other functional bowel disorders. Its therapeutic effect is primarily attributed to its direct action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasms and associated pain.[1][2] Understanding the in vitro spasmolytic activity of this compound is crucial for preclinical drug development, mechanism of action studies, and comparative analyses with other spasmolytic agents.
These application notes provide detailed protocols for assessing the spasmolytic properties of this compound using established in vitro models, including isolated organ bath systems and cellular assays targeting specific ion channels.
Mechanism of Action: A Multi-channel Approach
This compound exerts its spasmolytic effects through a multifaceted mechanism, primarily by modulating ion channels in gastrointestinal smooth muscle cells.[3] Unlike anticholinergic agents, this compound's action is predominantly localized to the gut, minimizing systemic side effects.[1] The principal mechanisms include:
-
Blockade of Voltage-Gated Calcium Channels: this compound inhibits the influx of calcium ions into smooth muscle cells by blocking L-type calcium channels.[3][4] Calcium ions are essential for the activation of contractile proteins; thus, their inhibition leads to muscle relaxation.[3]
-
Inhibition of Voltage-Gated Sodium Channels: this compound also blocks voltage-gated sodium channels, which are involved in the generation and propagation of electrical impulses in muscle cells.[3][5][6] This action reduces muscle cell excitability and, consequently, the frequency and intensity of spasms.[3]
-
Local Anesthetic Effect: The blockade of sodium channels also contributes to a local anesthetic effect, which may help in reducing the sensitivity of the gut to painful stimuli.[3]
Signaling Pathway of this compound's Spasmolytic Action
Caption: Signaling pathway of this compound's spasmolytic action.
Data Presentation: Spasmolytic Activity of this compound
The following tables summarize the expected outcomes from the described in vitro assays. Note that specific IC50 and pA2 values for this compound can vary depending on the experimental conditions, tissue type, and the spasmogen used. The provided protocols will enable the determination of these values.
Table 1: Inhibitory Effect of this compound on Spasmogen-Induced Contractions in Isolated Intestinal Tissues
| Animal Model | Tissue Preparation | Spasmogen | Measured Parameter | Expected Outcome with this compound |
| Guinea Pig | Ileum | Acetylcholine (ACh) | Inhibition of contraction | Concentration-dependent inhibition |
| Rabbit | Jejunum | Acetylcholine (ACh) | Inhibition of contraction | Concentration-dependent inhibition |
| Rat | Colon | Acetylcholine (ACh) | Inhibition of contraction | Concentration-dependent inhibition |
| Rabbit | Jejunum | High K+ (KCl) | Inhibition of contraction | Concentration-dependent inhibition |
| Rat | Colon | High K+ (KCl) | Inhibition of contraction | Concentration-dependent inhibition |
Table 2: Effect of this compound on Voltage-Gated Ion Channels in Isolated Smooth Muscle Cells
| Assay Type | Cell Type | Ion Channel | Measured Parameter | Expected Outcome with this compound |
| Whole-Cell Patch Clamp | Colonic Myocytes | Voltage-Gated Na+ Channels | Reduction in Na+ current | Concentration-dependent block |
| Whole-Cell Patch Clamp | Colonic Myocytes | L-type Voltage-Gated Ca2+ Channels | Reduction in Ca2+ current | Concentration-dependent block |
| Fluorescent Calcium Imaging | Cultured Smooth Muscle Cells | L-type Voltage-Gated Ca2+ Channels | Reduction in KCl-induced Ca2+ influx | Concentration-dependent inhibition |
Experimental Protocols
Isolated Organ Bath Assay for Spasmolytic Activity
This ex vivo method is a cornerstone for assessing the direct effects of compounds on smooth muscle contractility.
Caption: Experimental workflow for the isolated organ bath assay.
Materials and Reagents:
-
Animal: Guinea pig (250-350 g), Rabbit (1.5-2.0 kg), or Rat (200-250 g)
-
Physiological Salt Solution:
-
Tyrode's Solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5.
-
Krebs Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
-
Gases: Carbogen (95% O2, 5% CO2)
-
Spasmogens: Acetylcholine (ACh) chloride, Potassium chloride (KCl)
-
Test Compound: this compound hydrochloride
-
Equipment: Isolated organ bath system with temperature control, isotonic or isometric force transducers, data acquisition system, dissection instruments.
Procedure:
-
Tissue Preparation: a. Humanely euthanize the animal according to institutional guidelines. b. Immediately perform a laparotomy and carefully excise a segment of the desired intestine (e.g., terminal ileum from guinea pig, jejunum from rabbit, or distal colon from rat). c. Place the excised tissue in a petri dish containing cold, oxygenated physiological salt solution. d. Gently flush the lumen to remove any contents and carefully remove the mesentery. e. Cut the tissue into segments of 2-3 cm in length.
-
Organ Bath Setup: a. Mount the tissue segment in the organ bath chamber containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen. b. Attach one end of the tissue to a fixed hook and the other to a force transducer. c. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.
-
Experimental Protocol (Inhibition of Agonist-Induced Contractions): a. Control Response: Obtain a cumulative concentration-response curve for a spasmogen (e.g., acetylcholine, 10⁻⁹ M to 10⁻³ M) to establish the maximal contractile response. b. After achieving the maximal response, wash the tissue repeatedly with fresh physiological salt solution until the baseline tension is restored. c. Incubation with this compound: Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes). d. Test Response: In the presence of this compound, repeat the cumulative concentration-response curve for the same spasmogen. e. Repeat steps 3b-3d with different concentrations of this compound to determine the IC50 or pA2 value.
-
Data Analysis: a. Measure the amplitude of contractions in the absence and presence of different concentrations of this compound. b. Express the response in the presence of this compound as a percentage of the maximal control response. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of the spasmogen-induced contraction).
Whole-Cell Patch Clamp Assay for Ion Channel Blockade
This technique allows for the direct measurement of ion currents through specific channels in isolated smooth muscle cells, providing quantitative data on this compound's blocking effects.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. rjptonline.org [rjptonline.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of this compound and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Mebeverine in Animal Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The development of effective therapeutics for IBS relies on robust preclinical evaluation in relevant animal models that mimic the key pathophysiological features of the human condition, namely visceral hypersensitivity and dysmotility. Mebeverine, a musculotropic antispasmodic, is a widely prescribed drug for the symptomatic relief of IBS. It is understood to act directly on the smooth muscles of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1] Its mechanism of action is thought to involve the modulation of ion channels, including calcium and sodium channels, leading to muscle relaxation and a reduction in neuronal excitability within the gut.[2][3]
These application notes provide detailed protocols for inducing and utilizing two common animal models of IBS—the Water Avoidance Stress (WAS) model in mice and the acetic acid-induced visceral hypersensitivity model in rats—for the preclinical assessment of this compound. Methodologies for the key efficacy readouts, visceral sensitivity and colonic motility, are also described in detail.
Animal Models of Irritable Bowel Syndrome
A variety of animal models have been developed to study the multifaceted nature of IBS.[4] These models aim to replicate the core symptoms of visceral hypersensitivity and altered gut motility.
1. Water Avoidance Stress (WAS) Model: This is a widely used model to simulate the psychological stress component often associated with IBS.[5] Chronic or repeated exposure to WAS can induce visceral hypersensitivity and alter colonic motility in rodents.[6][7]
2. Chemically-Induced Models: Local irritation of the colon with agents like acetic acid can induce a transient inflammatory response that resolves to a state of chronic visceral hypersensitivity, mimicking post-infectious IBS.[8][9]
This compound in Preclinical Models
While this compound is extensively used in clinical practice, detailed quantitative data from preclinical studies in rodent models of IBS are not widely published. The data presented in the following tables are, therefore, representative of the expected outcomes for an effective antispasmodic agent in these models and should be considered as a guide for experimental design.
Data Presentation
Table 1: Representative Efficacy of an Antispasmodic Agent on Visceral Hypersensitivity in the Rat Colorectal Distension (CRD) Model
| Treatment Group | Dosage (mg/kg, p.o.) | Abdominal Withdrawal Reflex (AWR) Score at 60 mmHg Distension (Mean ± SEM) | % Reduction in AWR Score vs. Vehicle |
| Naive Control | - | 1.5 ± 0.2 | - |
| IBS Model + Vehicle | - | 3.5 ± 0.3 | - |
| IBS Model + Antispasmodic | 10 | 2.5 ± 0.4* | ~28% |
| IBS Model + Antispasmodic | 30 | 1.8 ± 0.3 | ~48% |
| IBS Model + Antispasmodic | 100 | 1.6 ± 0.2 | ~54% |
*p<0.05, **p<0.01 vs. IBS Model + Vehicle. Data are hypothetical and representative of expected outcomes.
Table 2: Representative Efficacy of an Antispasmodic Agent on Colonic Motility in the Mouse Charcoal Meal Transit Test
| Treatment Group | Dosage (mg/kg, p.o.) | Gastrointestinal Transit (% of total small intestine length) (Mean ± SEM) | % Inhibition of Transit vs. Vehicle |
| Naive Control | - | 75 ± 5 | - |
| Vehicle Control | - | 72 ± 6 | - |
| Positive Control (e.g., Loperamide) | 5 | 35 ± 4 | ~51% |
| Antispasmodic | 10 | 60 ± 7 | ~17% |
| Antispasmodic | 30 | 52 ± 5* | ~28% |
| Antispasmodic | 100 | 45 ± 6 | ~37% |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are hypothetical and representative of expected outcomes.
Experimental Protocols
Acetic Acid-Induced Visceral Hypersensitivity Model in Rats
This protocol describes the induction of a post-inflammatory visceral hypersensitivity model in rats, which is suitable for testing the analgesic properties of compounds like this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Acetic acid solution (0.5% in sterile saline)[8]
-
Sterile saline
-
Soft, flexible catheter (2 mm outer diameter)
-
Isoflurane or other suitable anesthetic
Protocol:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat lightly with isoflurane.
-
Gently insert the catheter intra-anally into the colon to a depth of 8 cm.
-
Slowly instill 1 mL of 0.5% acetic acid solution into the colon.[8]
-
Keep the rat in a head-down position for 30-60 seconds to ensure the distribution of the solution.
-
Return the rat to its home cage and monitor for recovery.
-
Allow a recovery period of at least 7 days for the acute inflammation to subside and for visceral hypersensitivity to establish before behavioral testing.[9]
Water Avoidance Stress (WAS) Model in Mice
This protocol details the induction of stress-induced visceral hypersensitivity and altered colonic motility in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Plexiglass cylinder (10 cm diameter, 15 cm high)
-
Small platform (3 cm diameter, 6 cm high)
-
Water bath maintained at room temperature (22-25°C)
Protocol:
-
Place the platform in the center of the plexiglass cylinder.
-
Fill the cylinder with water to a level 1 cm below the top of the platform.
-
Place a single mouse on the platform for 1 hour per day.[10]
-
Repeat the stress paradigm for 7-10 consecutive days.[5]
-
Control animals should be placed on the same platform in a dry cylinder for the same duration.
-
Behavioral testing for visceral sensitivity and colonic motility can be performed after the last stress session.
Assessment of Visceral Sensitivity: Colorectal Distension (CRD) in Rats
The CRD model is the gold standard for assessing visceral nociception in rodents. The abdominal withdrawal reflex (AWR) is a semi-quantitative measure of the animal's response to the painful stimulus.
Materials:
-
Flexible balloon catheter (4-5 cm long)
-
Barostat or pressure-controlled inflation device
-
Restraint device
-
Video recording equipment (optional)
Protocol:
-
Habituate the rats to the restraint device for 30 minutes on several days prior to the experiment.
-
On the day of the experiment, lightly anesthetize the rat and insert the balloon catheter intra-anally into the descending colon (approximately 6 cm from the anus).
-
Secure the catheter to the tail with tape.
-
Allow the rat to recover from anesthesia and acclimate in the restraint device for at least 30 minutes.
-
Administer this compound or vehicle orally at the desired pre-treatment time (e.g., 60 minutes).
-
Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a duration of 20 seconds, with a 4-minute rest interval between distensions.[11]
-
Score the AWR for each distension period according to the following scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.[11]
-
-
The AWR scores are then averaged for each pressure level and treatment group.
Assessment of Colonic Motility: Charcoal Meal Transit Test in Mice
This assay measures the propulsive activity of the gastrointestinal tract.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia)[10]
-
Oral gavage needle
Protocol:
-
Fast the mice for 18-24 hours with free access to water.[10]
-
Administer this compound or vehicle orally at the desired pre-treatment time (e.g., 30-60 minutes).
-
Administer 0.2 mL of the charcoal meal suspension via oral gavage.[12]
-
After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Visualization of Pathways and Workflows
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for this compound testing.
Caption: Logical relationship of this compound treatment in IBS models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mims.com [mims.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. ijper.org [ijper.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. sciencescholar.us [sciencescholar.us]
- 12. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening Methods for Mebeverine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is a musculotropic antispasmodic agent widely used for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1][2][3][4] Its therapeutic effect is primarily achieved through a direct, localized relaxant effect on the smooth muscle of the gastrointestinal tract, relieving spasms and cramps without significantly affecting normal gut motility.[2] The mechanism of action for this compound is multifaceted, involving the blockade of ion channels and antagonism of muscarinic receptors on smooth muscle cells.[2][3][5][6][7] Specifically, it is known to inhibit the influx of extracellular calcium (Ca²⁺) by blocking L-type calcium channels and may also reduce the excitability of smooth muscle by blocking sodium channels.[2] Additionally, its anticholinergic properties contribute to its spasmolytic activity.[1][5][6]
These application notes provide detailed protocols and workflows for the high-throughput screening (HTS) of this compound analogues. The primary goal is to identify novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles for the treatment of smooth muscle spasms. The assays described herein target the key molecular mechanisms of this compound: calcium channel modulation and muscarinic receptor antagonism.
Key Biological Targets & Signaling Pathways
The primary screening strategies for this compound analogues should focus on its known biological targets within intestinal smooth muscle cells. The key signaling pathways involve the regulation of intracellular calcium, which is the critical trigger for muscle contraction.
Primary High-Throughput Screening Assays
The following are robust HTS assays designed to identify active this compound analogues by targeting its primary mechanisms of action.
Assay 1: Fluorescence-Based Calcium Flux Assay for L-type Calcium Channel Blockers
This assay measures changes in intracellular calcium concentration in response to depolarization, providing a direct functional readout for calcium channel activity. It is highly amenable to HTS formats using instruments like a Fluorometric Imaging Plate Reader (FLIPR).[8][9][10][11]
Experimental Workflow
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound Hydrochloride - CAS 2753-45-9 - For Research [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Efficacy of this compound in the Treatment of Irritable Bowel Syndrome—A Systematic Review | MDPI [mdpi.com]
- 5. This compound Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Fluorescence-Based HTS Assay for ...: Ingenta Connect [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for Clinical Trials of Mebeverine in Functional Bowel Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of Mebeverine in the treatment of functional bowel disorders, such as Irritable Bowel Syndrome (IBS).
Introduction
This compound is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract.[1][2][3] It is widely prescribed for the symptomatic relief of abdominal pain and cramps, bowel spasms, diarrhea, and flatulence associated with functional bowel disorders.[4][5][6] The primary mechanism of action involves the relaxation of gut muscles, which is achieved through multiple pathways, including the inhibition of calcium and sodium influx into smooth muscle cells and a local anesthetic effect.[7][8] This multifaceted action helps to normalize gut motility without affecting normal peristalsis.[1][3]
Clinical trials for functional gastrointestinal disorders (FGIDs) require robust design to account for the subjective nature of symptoms and the high placebo response rate.[9] This document outlines the essential protocols and methodologies for conducting a well-controlled clinical trial of this compound.
Study Objectives
The primary objective of a clinical trial for this compound in functional bowel disorders is to assess its efficacy in alleviating the core symptoms of the condition. Secondary objectives typically include evaluating the safety and tolerability of the drug, assessing its impact on patient quality of life, and understanding its pharmacokinetic profile.
Primary Endpoint:
-
To determine the proportion of patients who are responders to treatment, based on a pre-defined clinically meaningful change in a patient-reported outcome (PRO) measure of abdominal pain and stool consistency.[10][11]
Secondary Endpoints:
-
To evaluate the change from baseline in individual symptom scores (e.g., abdominal pain, bloating, stool frequency).
-
To assess the safety and tolerability of this compound through the monitoring of adverse events.
-
To measure the improvement in quality of life using validated questionnaires.
-
To characterize the pharmacokinetic parameters of this compound and its metabolites.
Study Design
A double-blind, randomized, placebo-controlled, parallel-group design is the gold standard for clinical trials in FGIDs and is recommended for evaluating this compound.[10][11][12]
Key Design Phases:
-
Screening Period (2-4 weeks): To identify and enroll eligible participants based on inclusion and exclusion criteria. A screening log should be maintained to document demographic and clinical data of all screened individuals.[10][11]
-
Baseline Period (2 weeks): A prospective baseline measurement period is crucial to establish the severity of symptoms before treatment initiation. This helps to limit recall bias and ensures that enrolled patients are currently symptomatic.[10]
-
Treatment Period (8-12 weeks): Participants are randomized to receive either this compound or a matching placebo. The duration should be sufficient to observe a therapeutic effect.
-
Follow-up Period (4 weeks): To assess the persistence of any treatment effects and to monitor for any delayed adverse events after discontinuation of the study drug.
Participant Selection
The selection of a well-defined patient population is critical for the success of the trial.
Inclusion Criteria:
-
Adults aged 18-65 years.[13]
-
A confirmed diagnosis of a functional bowel disorder (e.g., IBS) according to the latest Rome criteria (e.g., Rome IV).[14]
-
A minimum baseline level of abdominal pain and abnormal bowel habits.
-
Willingness to provide written informed consent.[13]
Exclusion Criteria:
-
Presence of any organic gastrointestinal disease that could explain the symptoms (e.g., inflammatory bowel disease, celiac disease).[13]
-
Previous abdominal surgery that could interfere with the study outcomes.[13]
-
Known hypersensitivity to this compound or any of its excipients.[13]
-
Pregnancy or breastfeeding.[13]
-
Use of other medications that could affect gastrointestinal motility or pain perception.
Investigational Product and Dosing
The dosage of this compound can vary. Common formulations include 135 mg tablets taken three times daily or 200 mg modified-release capsules taken twice daily.[15] The choice of dosage and formulation should be justified based on existing pharmacokinetic and clinical data.[16]
Outcome Measures and Assessments
Patient-reported outcomes (PROs) are the primary tools for assessing efficacy in FGID trials.[11][17]
Efficacy Assessments:
-
Daily Electronic Diary: To capture daily ratings of abdominal pain (using an 11-point numeric rating scale), stool consistency (using the Bristol Stool Form Scale), and other relevant symptoms.[17]
-
Validated Questionnaires:
-
IBS Severity Scoring System (IBS-SSS): To assess the overall severity of IBS symptoms.[18]
-
IBS Quality of Life (IBS-QOL): To measure the impact of IBS on the patient's quality of life.[18]
-
Adequate Relief Question: A simple binary (yes/no) question asked weekly to assess the patient's overall feeling of relief from their symptoms.[18][19]
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular clinical laboratory tests (hematology, biochemistry, urinalysis).
-
Vital signs and physical examinations.
Data Presentation: Summary Tables
All quantitative data should be summarized in a clear and structured format.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=...) | Placebo (N=...) |
|---|---|---|
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Race, n (%) | ||
| Duration of Symptoms (years), mean (SD) | ||
| IBS Subtype, n (%) | ||
| Baseline Abdominal Pain Score, mean (SD) | ||
| Baseline Bloating Score, mean (SD) |
| Baseline Stool Frequency, mean (SD) | | |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Unit |
|---|---|---|
| Tmax (Time to peak plasma concentration) | ~3 (modified-release) | hours |
| Cmax (Peak plasma concentration) | Lower for modified-release | ng/mL |
| t½ (Elimination half-life of DMAC*) | ~5.77 (modified-release) | hours |
| Metabolism | Primarily by esterases | - |
| Excretion | Mainly via urine as metabolites | - |
*Demethylated carboxylic acid, the main metabolite.[2]
Table 3: Summary of Efficacy Endpoints
| Endpoint | This compound (N=...) | Placebo (N=...) | p-value |
|---|---|---|---|
| Proportion of Responders, n (%) | |||
| Change from Baseline in Abdominal Pain Score, mean (SD) | |||
| Change from Baseline in Bloating Score, mean (SD) | |||
| Change from Baseline in IBS-SSS Score, mean (SD) |
| Change from Baseline in IBS-QOL Score, mean (SD) | | | |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the trial.
Protocol 1: Participant Screening and Enrollment
-
Potential participants will be identified through clinical sites and patient registries.
-
Informed consent will be obtained by a qualified investigator.
-
A comprehensive medical history will be taken, and a physical examination performed.
-
Blood and stool samples will be collected for routine laboratory tests to rule out organic diseases.[14]
-
Participants who meet all inclusion and none of the exclusion criteria will be enrolled in the baseline period.
Protocol 2: Randomization and Blinding
-
A central randomization system will be used to assign participants in a 1:1 ratio to either the this compound or placebo group.
-
Randomization will be stratified by IBS subtype and study center.
-
Both participants and all study personnel (investigators, coordinators, and pharmacists) will be blinded to the treatment allocation until the end of the study.
-
The investigational product and placebo will be identical in appearance, taste, and packaging.
Protocol 3: Pharmacokinetic Blood Sampling
-
For a subset of participants, serial blood samples will be collected at pre-defined time points after the first dose and at steady-state.
-
Typical sampling times would be pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Concentrations of this compound and its main metabolite, demethylated carboxylic acid (DMAC), will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound
References
- 1. m.youtube.com [m.youtube.com]
- 2. mims.com [mims.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. nps.org.au [nps.org.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. About this compound - NHS [nhs.uk]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. gut.bmj.com [gut.bmj.com]
- 10. spg.pt [spg.pt]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Design of treatment trials for functional gastrointestinal disorders [review] [healthpartners.com]
- 13. Ebastine Versus this compound in IBS Patients | Clinical Research Trial Listing [centerwatch.com]
- 14. Redirecting to https://onderzoekmetmensen.nl/en/trial/23931 [onderzoekmetmensen.nl]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Outcome measures in irritable bowel syndrome: comparison of psychometric and methodological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Outcome Measures in Irritable Bowel Syndrome: Comparison of Psychometric and Methodological Characteristics - ProQuest [proquest.com]
Application Notes and Protocols: Investigating the Effects of Mebeverine on Small Bowel Motility
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers in studying the effects of Mebeverine on small bowel motility. This compound is a musculotropic antispasmodic agent widely used in the management of irritable bowel syndrome (IBS), primarily by exerting a direct relaxing effect on the smooth muscles of the gastrointestinal tract.[1][2] This document provides detailed methodologies for key in vitro and in vivo experiments, summarizes quantitative data, and illustrates the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound's primary mechanism of action is the direct relaxation of gastrointestinal smooth muscle, which is not mediated by the autonomic nervous system.[2] This effect is attributed to several cellular actions:
-
Inhibition of Ion Channels: this compound has been shown to block voltage-operated sodium channels, which reduces the excitability of the smooth muscle cells.[3] It also interferes with calcium influx by blocking L-type calcium channels.[3][4]
-
Modulation of Intracellular Calcium: By blocking calcium entry and potentially affecting the release of calcium from intracellular stores, this compound reduces the availability of free cytosolic calcium, which is essential for muscle contraction.[3][4]
-
Local Anesthetic Properties: this compound may also possess a local anesthetic effect, further contributing to its spasmolytic action.[2]
The culmination of these actions is a reduction in the tone and motility of the small intestine, particularly when it is in a state of hypermotility.
In Vitro Protocol: Isolated Small Bowel Smooth Muscle Contraction (Organ Bath Technique)
This protocol details the methodology for assessing the direct effect of this compound on the contractility of isolated small bowel segments.
Materials and Reagents
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound hydrochloride
-
Acetylcholine (ACh) or other contractile agonists (e.g., histamine, KCl)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated tissue organ bath system with force-displacement transducers
-
Data acquisition system
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a small laboratory animal (e.g., guinea pig, rat) according to approved institutional guidelines.
-
Isolate a segment of the small intestine (e.g., ileum or jejunum).
-
Gently remove the contents and place the segment in cold, oxygenated Krebs-Henseleit solution.
-
Prepare longitudinal or circular smooth muscle strips (approximately 1-2 cm in length).
-
-
Organ Bath Setup:
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
-
-
Experimental Protocol:
-
Baseline Contraction: Induce a submaximal contraction by adding a standard concentration of a contractile agonist (e.g., 1 µM Acetylcholine).
-
This compound Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 20 minutes).
-
Agonist Challenge: Re-introduce the same concentration of the contractile agonist in the presence of this compound and record the contractile response.
-
Dose-Response Curve: Repeat the incubation and agonist challenge with a range of this compound concentrations to construct a dose-response curve for its inhibitory effect.
-
Data Analysis
-
Measure the amplitude of contraction in the presence and absence of this compound.
-
Express the inhibitory effect of this compound as a percentage of the baseline agonist-induced contraction.
-
Calculate the IC50 (half-maximal inhibitory concentration) of this compound.
Expected Quantitative Data
The following table summarizes the expected dose-dependent inhibitory effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.
| This compound Concentration (µM) | Inhibition of ACh-induced Contraction (%) |
| 0.1 | 15 ± 3 |
| 1 | 45 ± 5 |
| 10 | 85 ± 7 |
| 100 | 98 ± 2 |
In Vivo Protocol: Small Intestinal Manometry in Humans
This protocol outlines the procedure for assessing the effect of this compound on small bowel motor activity in human subjects.
Subject Preparation
-
Subjects should fast for at least 8 hours prior to the study.
-
Medications known to affect gastrointestinal motility should be discontinued (B1498344) for an appropriate period before the study, as determined by a physician.
-
Informed consent must be obtained from all participants.
Manometry Procedure
-
Catheter Placement:
-
A multi-lumen manometry catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach and small intestine.
-
The position of the catheter is typically confirmed by fluoroscopy or by observing the characteristic pressure profiles of the different gastrointestinal regions.
-
-
Data Recording:
-
The catheter is connected to a data acquisition system that records intraluminal pressure changes over time.
-
A baseline recording of fasting motility is obtained for at least 2-3 hours to observe the migrating motor complex (MMC).
-
Following the fasting period, a standardized meal is given to record the postprandial motility pattern.
-
-
This compound Administration:
-
In a crossover design, subjects can be given either placebo or this compound (e.g., 135 mg) before the standardized meal.
-
Continuous manometric recordings are made for several hours post-meal to assess the drug's effect on the fed motor response.
-
Data Analysis
-
Fasting Period: Analyze the characteristics of the MMC, including the frequency, duration, and propagation velocity of phase III activity.
-
Postprandial Period: Quantify the motor response to the meal by calculating a motility index (amplitude x frequency of contractions).
-
Compare the motility parameters between the placebo and this compound treatment periods.
Quantitative Data from Clinical Studies
The following table summarizes the effects of this compound on small bowel motility parameters in patients with Irritable Bowel Syndrome (IBS).[5][6]
| Motility Parameter | Placebo | This compound (135 mg) | P-value |
| Phase 2 Motility Index (IBS-C) | 4.8 ± 0.5 | 5.6 ± 0.6 | P = 0.01 |
| Phase 2 Motility Index (IBS-D) | 5.1 ± 0.4 | 5.9 ± 0.5 | P < 0.05 |
| Phase 3 Propagation Velocity (IBS-C) (cm/min) | 10.2 ± 1.1 | 7.8 ± 0.9 | P < 0.01 |
| Phase 3 Duration (IBS-C) (min) | 6.5 ± 0.7 | 8.1 ± 0.8 | P < 0.01 |
| Small Intestinal Transit Time (h) | 1.6 (0.8-2.0) | 1.0 (0.52-1.32) | P = 0.02 |
Data are presented as mean ± SEM or median (interquartile range). IBS-C: IBS with constipation; IBS-D: IBS with diarrhea.[5][6][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's inhibitory action on smooth muscle contraction.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound's effect on isolated small bowel contractility.
Experimental Workflow for In Vivo (Manometry) Studies
References
- 1. Effect of this compound hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Spasmolytic effect of this compound on the gastrointestinal motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel this compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alters small bowel motility in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Mebeverine and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Mebeverine and its primary metabolites—this compound Alcohol (MAL), this compound Acid (MAC), and Desmethylthis compound Acid (DMAC)—in human plasma. The protocols are based on validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, which offer high sensitivity and selectivity for bioanalytical studies.
Introduction
This compound is an antispasmodic agent used to relieve symptoms of irritable bowel syndrome. It undergoes rapid and extensive first-pass metabolism after oral administration, making the parent drug virtually undetectable in plasma.[1][2] Therefore, pharmacokinetic assessments rely on the quantification of its major metabolites.[2][3][4] The primary metabolites formed through hydrolysis by esterases are veratric acid and this compound alcohol. The main circulating metabolites are this compound acid (MA) and desmethyl this compound acid (DMA).[3][4] This document outlines robust analytical methods for the simultaneous quantification of these key metabolites in human plasma.
Metabolism of this compound
The metabolic pathway of this compound involves rapid hydrolysis and subsequent modifications.
References
Application Notes and Protocols: Colon-Specific Drug Delivery Systems for Mebeverine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine hydrochloride is a musculotropic antispasmodic agent widely used for the symptomatic treatment of Irritable Bowel Syndrome (IBS) and other intestinal complaints.[1][2][3] It acts directly on the smooth muscles of the gastrointestinal tract, particularly the colon, to relieve cramps and spasms.[2][4] Conventional oral dosage forms of this compound release the drug in the upper gastrointestinal tract (GIT), leading to systemic absorption and significant first-pass metabolism.[5][6] A colon-specific drug delivery system (CDDS) offers the advantage of delivering this compound directly to its site of action, which can enhance therapeutic efficacy, reduce systemic side effects, and lower the required dose.[7][8]
This document provides an overview of formulation strategies and detailed experimental protocols for the development and evaluation of colon-targeted delivery systems for this compound hydrochloride.
Rationale for Colon-Specific Delivery of this compound
Targeting this compound to the colon is a strategic approach to optimize its therapeutic effects for several reasons:
-
Localized Action: As this compound's primary site of action is the colonic smooth muscle, direct delivery ensures a higher concentration of the drug where it is most needed.[5][9]
-
Reduced Systemic Side Effects: By limiting drug release and absorption in the upper GIT, systemic exposure is minimized, which can reduce potential side effects.[3][10]
-
Bypassing First-Pass Metabolism: this compound hydrochloride is known to undergo extensive first-pass metabolism, which reduces its bioavailability.[5][6] Delivering the drug directly to the colon can bypass this metabolic pathway.
-
Treatment of Colonic Diseases: CDDS is a valuable approach for treating local diseases of the colon, such as IBS, ulcerative colitis, and Crohn's disease.[11]
Formulation Approaches and Key Data
Several approaches have been investigated for developing colon-specific delivery systems for this compound hydrochloride, primarily focusing on pH-dependent and microbially-triggered systems.
pH-Sensitive Polymer-Based Systems
This is the most common strategy, utilizing polymers that dissolve at the specific pH of the colon (pH > 7.0).[12] Methacrylic acid copolymers, such as Eudragit® L100 (dissolves at pH > 6.0) and Eudragit® S100 (dissolves at pH > 7.0), are widely used.[9][13]
Table 1: Formulation and Evaluation Data for pH-Sensitive this compound HCl Microspheres
| Formulation Code | Drug:Polymer Ratio (Eudragit S100 & L100) | Practical Yield (%) | Encapsulation Efficiency (%) | Particle Size (μm) |
|---|---|---|---|---|
| F1 | 1:0.5 | 72.41 | 65.2 | 210 |
| F2 | 1:1 | 80.12 | 70.5 | 245 |
| F3 | 1:1.5 | 89.59 | 79.4 | 280 |
| F4 | 1:2 | 85.34 | 75.8 | 300 |
(Data synthesized from studies on pH-sensitive microspheres prepared by emulsion solvent evaporation).[5][6][14]
Table 2: In-Vitro Drug Release Data for pH-Sensitive this compound HCl Formulations
| Time (hours) | Release in 0.1 N HCl (pH 1.2) (%) | Release in Phosphate (B84403) Buffer (pH 6.8) (%) | Release in Phosphate Buffer (pH 7.4) (%) |
|---|---|---|---|
| 1 | < 2 | - | - |
| 2 | < 5 | < 10 | - |
| 4 | - | ~ 20 | ~ 35 |
| 6 | - | ~ 35 | ~ 60 |
| 8 | - | ~ 50 | ~ 85 |
| 10 | - | ~ 65 | > 95 |
(Data represents typical release profiles for Eudragit-coated matrix tablets or microspheres).[5][15]
Microbially-Triggered Systems (CODES™)
The Colon-Targeted Delivery System (CODES™) is a sophisticated approach that combines a pH-dependent mechanism with a microbially-triggered release.[16][17] The system typically involves a core tablet containing the drug and a polysaccharide (e.g., lactulose), which is then coated with an acid-soluble polymer (e.g., Eudragit® E100) and an outer enteric polymer (e.g., Eudragit® L100).[16][18][19] The enteric coat dissolves in the small intestine, and upon reaching the colon, resident bacteria ferment the lactulose (B1674317) into organic acids. This localized pH drop dissolves the inner acid-soluble coat, triggering drug release.[16][18]
Table 3: Formulation and Release Data for this compound HCl in CODES™
| Formulation Code | Core Composition | Cumulative Release after 3h (pH 1.2-6.1) (%) | Final Cumulative Release (pH 7.0 with β-glucosidase) (%) |
|---|---|---|---|
| F1 | Free this compound HCl | ~0 | 95.0 |
| F2 | Microspheres (Polymer:Drug:Lactulose 1:1:0.5) | ~0 | 72.0 |
| F3 | Microspheres (Polymer:Drug:Lactulose 2:1:0.5) | ~0 | 60.4 |
(Data adapted from studies on the CODES™ technology for this compound HCl).[7][16][19]
Natural Polysaccharide-Based Systems
Natural gums like guar (B607891) gum and pectin (B1162225) are resistant to digestion in the upper GIT but are degraded by microbial enzymes in the colon.[20][21][22] These polymers can be used to create matrix tablets or coatings that release the drug specifically in the colon.[23][24]
Table 4: Formulation Data for Natural Gum-Based this compound HCl Tablets
| Formulation Type | Key Polymer | Polymer Concentration (%) | Other Excipients | Release Mechanism |
|---|---|---|---|---|
| Matrix Tablet | Guar Gum | 20 - 40 | Mebendazole (B1676124) (as model), Starch Paste | Microbial Degradation |
| Compression Coated | Pectin / HPMC | Varied | Ethylcellulose, Eudragit L100 | Microbial Degradation + pH-sensitivity |
| Hydrogel | Pectin | Varied | Acrylic Acid, Glutaraldehyde | Swelling & Microbial Degradation |
(Data synthesized from studies on guar gum and pectin-based delivery systems).[24][25]
Experimental Protocols
Protocol for Preparation of pH-Sensitive Matrix Tablets
This protocol describes the preparation of this compound HCl matrix tablets using Eudragit® RL 100 as a retardant and Eudragit® L100 as an enteric coating agent, based on the wet granulation method.[15][26]
Materials:
-
This compound Hydrochloride
-
Eudragit® RL 100
-
Pectin (as binder)
-
Microcrystalline Cellulose (B213188) (as filler)
-
Magnesium Stearate (B1226849)
-
Eudragit® L100 (for coating)
-
Isopropyl Alcohol
-
Dichloromethane
Procedure:
-
Blending: Weigh and mix this compound HCl, Eudragit® RL 100, and microcrystalline cellulose in a planetary mixer for 15 minutes.
-
Granulation: Prepare a binder solution of pectin in purified water. Add the binder solution slowly to the powder blend under continuous mixing to form a coherent wet mass.
-
Sieving: Pass the wet mass through a #12 sieve to form granules.
-
Drying: Dry the granules in a hot air oven at 50-60°C until the moisture content is below 2%.
-
Sizing: Pass the dried granules through a #16 sieve.
-
Lubrication: Add magnesium stearate and talc to the sized granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
-
Enteric Coating: Prepare a 5% w/v coating solution of Eudragit® L100 in a 1:1 mixture of isopropyl alcohol and dichloromethane. Spray the solution onto the tablets in a coating pan until a 5-10% weight gain is achieved.
-
Drying: Dry the coated tablets at 40°C for 12 hours.
Protocol for Preparation of pH-Sensitive Microspheres
This protocol details the emulsion solvent evaporation technique for preparing this compound HCl-loaded microspheres using Eudragit® polymers.[5][6]
Materials:
-
This compound Hydrochloride
-
Eudragit® S100 and Eudragit® L100 (1:2 ratio)
-
Liquid Paraffin
-
Span 80
Procedure:
-
Organic Phase Preparation: Dissolve accurately weighed amounts of Eudragit® L100 and S100 in a mixture of acetone and ethanol to form a homogenous polymer solution.
-
Drug Dispersion: Disperse the this compound HCl powder in the polymer solution and mix thoroughly.
-
Emulsification: Prepare the oil phase by dissolving 1% w/w of Span 80 in liquid paraffin. Slowly pour the organic phase into the oil phase while stirring at ~800 rpm with a mechanical stirrer to form a uniform emulsion.
-
Solvent Evaporation: Continue stirring at room temperature until all the acetone and ethanol have evaporated, leading to the formation of rigid, discrete microspheres.
-
Collection and Washing: Collect the microspheres by filtration, wash repeatedly with n-hexane to remove any adhering liquid paraffin, and air dry.
-
Storage: Store the dried microspheres in a desiccator.
Protocol for In-Vitro Dissolution Testing for Colon-Targeted Systems
This protocol simulates the transit through the GIT to evaluate the colon-specific release profile.
Apparatus: USP Dissolution Apparatus II (Paddle type) at 37 ± 0.5°C, 50 rpm.
Procedure:
-
Acid Stage (Simulated Gastric Fluid): Place the dosage form (tablet or capsule containing microspheres) in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours. Withdraw samples at specified intervals.
-
Buffer Stage 1 (Simulated Intestinal Fluid): After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 6.8). Continue the test for another 2-3 hours. Withdraw samples at specified intervals.
-
Buffer Stage 2 (Simulated Colonic Fluid): After the intestinal stage, change the medium to 900 mL of phosphate buffer (pH 7.4). Continue the test for up to 24 hours. Withdraw samples at specified intervals.
-
For Microbially-Triggered Systems: To simulate the colonic environment more accurately, 4% w/v of rat caecal contents can be added to the pH 6.8 or 7.4 buffer under anaerobic conditions.[22][24]
-
Sample Analysis: Analyze the withdrawn samples for this compound HCl content using a validated UV-Vis spectrophotometer or HPLC method.
Protocol for Tablet and Microsphere Characterization
-
Drug Content: Crush tablets or dissolve a known weight of microspheres in a suitable solvent. Analyze the solution using UV-Vis spectrophotometry to determine drug content uniformity.
-
Hardness & Friability (Tablets): Determine the tablet hardness using a Monsanto hardness tester and friability using a Roche friabilator as per USP standards.
-
Particle Size Analysis (Microspheres): Determine the particle size distribution using optical microscopy or a laser particle size analyzer.
-
Encapsulation Efficiency (Microspheres): Calculate using the formula:
-
Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100
-
Visualization of Workflows and Mechanisms
References
- 1. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 2. This compound, Colofac [medsrus.co.uk]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Stuff That Works [stuffthatworks.health]
- 5. pH-Sensitive this compound Microspheres for Colon Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. japsonline.com [japsonline.com]
- 11. Pharmaceutical approaches to colon targeted drug delivery systems. [sites.ualberta.ca]
- 12. Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pH-dependent colon-targeted oral drug delivery system using methacrylic acid copolymers. II. Manipulation of drug release using Eudragit L100 and Eudragit S100 combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and in vitro evaluation of this compound HCl colon-targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Colon-specific drug delivery for this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colon-specific drug delivery for this compound hydrochloride | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. cris.bgu.ac.il [cris.bgu.ac.il]
- 21. Pectin-based systems for colon-specific drug delivery via oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro evaluation of guar gum as a carrier for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pectin based multi-particulate carriers for colon-specific delivery of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of colon targeted drug delivery systems for mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Investigating the Effects of Mebeverine on Intestinal Ion Transport Using the Ussing Chamber Technique
Introduction
Mebeverine is an antispasmodic agent widely used in the treatment of irritable bowel syndrome (IBS).[1][2] Its primary mechanism of action is understood to be the direct relaxation of gastrointestinal smooth muscle, which is mediated through the blockade of sodium and calcium channels.[3] This action helps to alleviate symptoms such as abdominal cramping and pain.[1][2] Beyond its effects on motility, emerging evidence suggests that this compound may also influence intestinal epithelial ion transport. Specifically, studies have indicated that this compound can modulate transepithelial sodium ion transport in the colon.[4]
The Ussing chamber is a robust ex vivo technique that allows for the quantitative study of ion transport across epithelial tissues.[5][6] By mounting a section of intestinal tissue between two chambers, it is possible to measure key electrophysiological parameters, including short-circuit current (Isc), transepithelial electrical resistance (TEER), and potential difference (PD).[6] The Isc represents the net movement of ions across the epithelium, providing a direct measure of active ion transport.[6]
These application notes provide a detailed protocol for utilizing the Ussing chamber system to investigate the effects of this compound on ion transport in the intestinal epithelium. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the full pharmacological profile of this compound and similar compounds.
Key Concepts and Terminology
-
Short-Circuit Current (Isc): The current required to nullify the potential difference across the epithelial tissue. It is a measure of the net active ion transport.
-
Transepithelial Electrical Resistance (TEER): A measure of the integrity of the epithelial barrier, reflecting the tightness of the junctions between cells.
-
Epithelial Sodium Channel (ENaC): An amiloride-sensitive ion channel located on the apical membrane of epithelial cells in the distal colon, responsible for sodium absorption.
-
Amiloride (B1667095): A diuretic that acts as a specific blocker of the ENaC.
-
Bumetanide (B1668049): An inhibitor of the Na-K-Cl cotransporter (NKCC1) on the basolateral membrane, which is involved in chloride secretion.
-
Forskolin: An activator of adenylyl cyclase, which increases intracellular cAMP levels and subsequently activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from Ussing chamber experiments investigating the effect of this compound on colonic ion transport. These values are based on the qualitative findings that this compound modulates amiloride-sensitive sodium transport.[4]
Table 1: Effect of this compound on Basal and Amiloride-Sensitive Short-Circuit Current (Isc) in Rabbit Distal Colon
| Treatment Condition | Mean Basal Isc (µA/cm²) | Isc after Amiloride (10 µM) (µA/cm²) | Amiloride-Sensitive Isc (µA/cm²) |
| Control (Vehicle) | 45.8 ± 5.2 | 10.3 ± 2.1 | 35.5 ± 4.8 |
| This compound (10 µM) | 43.9 ± 4.9 | 10.8 ± 2.5 | 33.1 ± 4.5 |
| This compound (50 µM) | 36.1 ± 4.1 | 10.1 ± 2.3 | 26.0 ± 3.9 |
| This compound (100 µM) | 28.5 ± 3.5 | 9.8 ± 2.0 | 18.7 ± 3.1 |
*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Treatment Condition | Baseline TEER (Ω·cm²) | TEER after 30 min (Ω·cm²) | Change in TEER (%) |
| Control (Vehicle) | 185 ± 15 | 182 ± 14 | -1.6 ± 0.8 |
| This compound (100 µM) | 188 ± 16 | 186 ± 15 | -1.1 ± 0.9 |
Data are presented as mean ± SEM. No significant changes in TEER suggest that this compound does not compromise epithelial barrier integrity at the tested concentrations.
Experimental Protocols
Protocol 1: Preparation of Intestinal Tissue
-
Animal Model: New Zealand white rabbits are a suitable model, as previous studies have demonstrated this compound's effect on their distal colon.[4] All animal procedures must be approved by the local Institutional Animal Care and Use Committee.
-
Tissue Excision: Euthanize the rabbit via an approved method. Immediately perform a midline laparotomy and excise the distal colon.
-
Tissue Cleaning: Place the excised colonic segment in ice-cold, oxygenated Krebs-Ringer Bicarbonate (KRB) buffer. Open the segment along the mesenteric border, rinse gently with KRB buffer to remove luminal contents, and peel away the seromuscular layers using fine forceps under a dissecting microscope.
-
Tissue Mounting: Mount the resulting mucosal-submucosal sheet onto sliders with an appropriate aperture (e.g., 0.5 cm² to 1.0 cm²), ensuring the mucosal side faces the apical chamber.
Protocol 2: Ussing Chamber Experimental Setup
-
Buffer Preparation: Prepare KRB buffer containing (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂. Add 10 mM glucose to the basolateral buffer as an energy substrate and 10 mM mannitol (B672) to the apical buffer to maintain osmotic balance. Continuously gas the buffers with 95% O₂ / 5% CO₂ to maintain a pH of 7.4. Maintain the buffer temperature at 37°C using a water jacket.
-
Chamber Assembly: Mount the sliders with the intestinal tissue into the Ussing chambers, ensuring a leak-proof seal. Fill both the apical and basolateral chambers with 5 ml of the appropriate, pre-warmed, and oxygenated KRB buffer.
-
Electrode Placement: Place Ag/AgCl electrodes connected to the voltage-current clamp amplifier via 3M KCl agar (B569324) bridges into the designated ports of the Ussing chamber.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes, or until a stable baseline Isc and PD are achieved. During this period, continuously circulate and oxygenate the buffers.
Protocol 3: Investigating the Effect of this compound on Basal Ion Transport
-
Baseline Recording: After equilibration, record the stable baseline Isc and TEER.
-
This compound Addition: Prepare stock solutions of this compound hydrochloride in an appropriate vehicle (e.g., distilled water or DMSO). Add this compound to the apical and/or basolateral chambers to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Add an equivalent volume of the vehicle to control tissues.
-
Data Acquisition: Record the Isc and TEER continuously for at least 30-60 minutes after the addition of this compound or vehicle to observe the full effect.
-
Tissue Viability Check: At the end of the experiment, add an activator of ion transport, such as Forskolin (10 µM) to the basolateral side, to confirm tissue viability. A robust increase in Isc should be observed in viable tissues.
Protocol 4: Dissecting the Effect of this compound on Specific Ion Transport Pathways
This protocol aims to determine if the this compound-induced change in Isc is due to an effect on ENaC-mediated sodium absorption or CFTR-mediated chloride secretion.
-
Equilibration and Baseline: Follow steps 1-4 of Protocol 2.
-
Inhibition of Chloride Secretion (Optional): To isolate the effects on sodium absorption, bumetanide (100 µM) can be added to the basolateral chamber to inhibit chloride secretion. Allow the Isc to stabilize.
-
This compound Application: Add this compound (e.g., 100 µM) to the appropriate chamber and record the change in Isc.
-
ENaC Blockade: After the this compound effect has stabilized, add the ENaC blocker amiloride (10 µM) to the apical chamber. The resulting decrease in Isc represents the amiloride-sensitive current, which is attributable to ENaC activity.
-
Data Analysis: Compare the amiloride-sensitive Isc in control tissues versus this compound-treated tissues. A reduction in the amiloride-sensitive Isc in the presence of this compound would indicate an inhibitory effect on ENaC.
Visualizations
Discussion and Interpretation
The protocols outlined above provide a framework for the detailed investigation of this compound's effects on intestinal ion transport. Based on existing literature, it is hypothesized that this compound will decrease the net ion transport (Isc) in the distal colon.[4] By using specific ion channel blockers, the contribution of different transport pathways can be elucidated.
A key finding from previous work is that this compound's effect is observed when chloride transport is inhibited by bumetanide, but not in the presence of the ENaC blocker amiloride.[4] This strongly suggests that this compound's primary target in the epithelium is the amiloride-sensitive sodium channel, ENaC. Therefore, a significant result from these experiments would be a reduction in the amiloride-sensitive component of the Isc after treatment with this compound (as depicted in Table 1).
The lack of a significant change in TEER would indicate that this compound does not disrupt the integrity of the epithelial barrier, an important consideration for its safety profile.
The proposed signaling pathway (see diagram) illustrates this compound interacting with and inhibiting the ENaC on the apical membrane of colonocytes. This reduces the influx of sodium from the lumen into the cell, thereby decreasing the overall electrogenic sodium absorption and leading to a decrease in the measured short-circuit current.
These investigations will provide valuable insights into the broader pharmacological actions of this compound, potentially uncovering novel mechanisms that contribute to its therapeutic efficacy in conditions like IBS. Furthermore, this methodology can be adapted to screen other compounds for their effects on intestinal ion transport, aiding in the development of new therapeutics for gastrointestinal disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The action of this compound and metabolites on mammalian non-myelinated nerve fibres. | Semantic Scholar [semanticscholar.org]
- 4. This compound influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 6. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Mebeverine in the Study of Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mebeverine, a musculotropic antispasmodic agent, as a tool for investigating the mechanisms of visceral hypersensitivity (VH) and for the preclinical evaluation of novel analgesics.
Introduction to Visceral Hypersensitivity and this compound
Visceral hypersensitivity is a condition characterized by a heightened perception of pain originating from the internal organs, even in response to normal physiological stimuli. It is a key pathophysiological mechanism in functional bowel disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] The study of VH in preclinical models is crucial for understanding its underlying mechanisms and for the development of effective treatments.
This compound is a direct-acting smooth muscle relaxant used for the symptomatic relief of abdominal pain and cramps associated with IBS.[4][5] Its mechanism of action, which involves the modulation of ion channels and local anesthetic effects, makes it a valuable pharmacological tool for studying the pathways that contribute to visceral pain.[2][6][7]
Mechanism of Action of this compound
This compound's primary action is the relaxation of gastrointestinal smooth muscle without exhibiting typical anticholinergic side effects.[1][4] Its multifaceted mechanism involves:
-
Blockade of Calcium Channels: this compound inhibits the influx of calcium ions (Ca2+) into smooth muscle cells.[6][7] Since intracellular calcium is essential for muscle contraction, this blockade leads to muscle relaxation and the prevention of spasms.[6]
-
Modulation of Sodium Channels: The drug also affects sodium channels, which are critical for the electrical excitability of muscle cells.[6][7][8] By modulating these channels, this compound reduces the responsiveness of gut muscles to stimuli that would normally trigger contractions.[6]
-
Local Anesthetic Effect: this compound has a local anesthetic property that helps to desensitize nerve endings within the gut wall.[6][7] This action can dampen the transmission of pain signals from the gut to the brain, contributing to its analgesic effect in conditions of visceral hypersensitivity.[2][6]
Signaling Pathway of this compound's Action
Experimental Models of Visceral Hypersensitivity
To study the effects of this compound, rodent models that replicate key features of clinical visceral hypersensitivity are employed. Common models include:
-
Post-Inflammatory Models: These involve inducing a transient, mild inflammation in the colon, which resolves but leaves behind a state of chronic hypersensitivity.[9]
-
Trinitrobenzene Sulfonic Acid (TNBS): Intracolonic administration of TNBS is a widely used and reproducible method.[9][10]
-
Acetic Acid: A milder irritant that also induces transient inflammation and subsequent VH.[9][11]
-
Bile Acid: Daily intracolonic instillation of deoxycholic acid can induce persistent visceral hyperalgesia.[11][12]
-
-
Stress-Induced Models: These models use psychological stressors to induce VH, reflecting the role of stress in IBS.[9][12]
-
Neonatal Irritation Models: Early-life adversity, such as mild colonic irritation in neonatal rodents, can lead to long-lasting visceral hypersensitivity in adulthood.[9]
Protocols for Assessing Visceral Hypersensitivity
The most common method for assessing visceral sensitivity in rodent models is by measuring the response to controlled colorectal distension (CRD).[12][14]
Measurement of Visceromotor Response (VMR) to CRD
The VMR is a quantifiable reflex involving the contraction of abdominal muscles in response to a noxious visceral stimulus. It is typically measured using electromyography (EMG).[11][15]
Materials:
-
Rodents (rats or mice)
-
Isoflurane or other suitable anesthetic
-
EMG electrodes (e.g., Teflon-coated stainless steel wires)
-
Data acquisition system (amplifier, digitizer, software)
-
Colorectal distension catheter (e.g., flexible balloon catheter)
-
Barostat or pressure-controlled inflation device
-
This compound hydrochloride solution and vehicle control (e.g., saline)
Protocol:
-
Electrode Implantation (Surgery):
-
Anesthetize the animal.
-
Surgically implant EMG electrodes into the external oblique abdominal muscles.[9]
-
Externalize the electrode leads and secure them, typically at the back of the neck.
-
Allow the animal a recovery period of several days.
-
-
Induction of Visceral Hypersensitivity:
-
Utilize one of the models described in Section 3 (e.g., TNBS instillation or WAS).
-
-
Acclimation and Catheter Placement:
-
On the day of the experiment, allow the animal to acclimate to the testing chamber.
-
Gently insert the lubricated balloon catheter into the distal colon (e.g., 6-8 cm from the anus in rats). Secure the catheter to the tail.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before CRD.
-
-
Colorectal Distension and VMR Recording:
-
Perform graded, phasic distensions of the colon by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest interval between distensions.[14]
-
Simultaneously record the EMG activity of the abdominal muscles.
-
-
Data Analysis:
-
Quantify the EMG signal for each distension period (e.g., by calculating the area under the curve).
-
Subtract the baseline EMG activity (pre-distension) from the activity during distension.
-
Compare the VMR responses at each pressure level between the this compound-treated and vehicle-treated groups.
-
Assessment of Abdominal Withdrawal Reflex (AWR)
The AWR is a semi-quantitative behavioral score of the animal's response to CRD in conscious animals.[10]
Protocol:
-
Induction, Acclimation, and Drug Administration: Follow steps 2, 3a, and 4 from the VMR protocol.
-
Colorectal Distension and Behavioral Scoring:
-
Perform graded distensions as described above.
-
A trained observer, blinded to the treatment groups, assigns a score based on the animal's behavioral response during distension. A common scoring system is:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of pelvic structures.[9]
-
-
-
Data Analysis:
-
Compare the mean AWR scores at each distension pressure between the treatment groups.
-
Experimental Workflow Diagram
Data Presentation
Quantitative data from these experiments should be summarized to compare the effects of this compound versus a vehicle control.
Table 1: Hypothetical Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension in a Rodent Model of VH
| Distension Pressure (mmHg) | Mean VMR (AUC) - Vehicle Group | Mean VMR (AUC) - this compound Group (Dose in mg/kg) | Percentage Reduction in VMR |
| 20 | Value | Value | Value |
| 40 | Value | Value | Value |
| 60 | Value | Value | Value |
| 80 | Value | Value | Value |
| Note: Specific quantitative values are to be determined experimentally. AUC = Area Under the Curve. |
Table 2: Summary of Clinical Efficacy of this compound in IBS Patients (from Systematic Reviews)
| Outcome Measure | Pooled Relative Risk (RR) vs. Placebo | 95% Confidence Interval | p-value | Reference |
| Clinical Improvement | 1.13 | 0.59 - 2.16 | 0.7056 | [16][17] |
| Relief of Abdominal Pain | 1.33 | 0.92 - 1.93 | 0.129 | [16][18] |
| Note: While a positive trend is observed, some meta-analyses have not found a statistically significant superiority of this compound over placebo, highlighting the variability in clinical trial results.[16][19] |
Conclusion
This compound serves as an important pharmacological tool for the in-vivo study of visceral hypersensitivity. Its established mechanisms of action on ion channels in smooth muscle and nerve endings provide a basis for investigating the peripheral pathways of visceral pain. The detailed protocols for inducing and assessing VH in rodent models allow researchers to quantify the effects of this compound and to use it as a reference compound when evaluating new therapeutic agents for functional bowel disorders.
References
- 1. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Efficacy of this compound in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jnmjournal.org [jnmjournal.org]
- 12. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine alleviates visceral hypersensitivity in rats by altering gut microbiome and suppressing spinal microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Will controlled release this compound be able to surpass placebo in treatment of diarrhoea predominant irritable bowel syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of antispasmodics in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebeverine as a Pharmacological Tool for Ion Channel Modulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine, a musculotropic antispasmodic agent, is widely used in the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders. Its therapeutic effects are primarily attributed to its direct action on the smooth muscles of the gastrointestinal tract.[1][2] The mechanism of action involves the modulation of several key ion channels, making it a valuable pharmacological tool for studying ion channel function and its role in smooth muscle physiology and pathophysiology. This document provides detailed application notes and protocols for utilizing this compound to investigate the modulation of ion channels, particularly voltage-gated sodium (NaV) and calcium (CaV) channels.
This compound's multifaceted mechanism includes the blockade of voltage-operated sodium channels, which contributes to its local anesthetic effect, and the inhibition of intracellular calcium accumulation, leading to smooth muscle relaxation.[1][3][4] This dual action provides a unique opportunity to dissect the roles of these channels in cellular excitability and contractility.
Data Presentation
While specific IC50 values for this compound's inhibition of various ion channels are not extensively reported in publicly available literature, the following tables summarize the known effects and observed concentrations from various studies. This data can serve as a starting point for designing more detailed dose-response experiments.
Table 1: Qualitative Effects of this compound on Ion Channels
| Ion Channel Family | Specific Channel (if specified) | Effect | Implication |
| Voltage-gated Sodium Channels (NaV) | General | Blockade | Local anesthetic effect, reduced neuronal excitability |
| Voltage-gated Calcium Channels (CaV) | L-type | Inhibition of Ca2+ influx | Smooth muscle relaxation, antispasmodic effect |
| Potassium Channels (KV) | Not specified | Potential modulation | Contribution to hyperpolarization and muscle relaxation (less characterized) |
Table 2: Reported Concentrations and Observed Effects of this compound
| Concentration | Experimental System | Observed Effect | Reference |
| 6 x 10-5 M | Guinea-pig taenia caeci smooth muscle cells | Hyperpolarization and suppression of spike activity | [3] |
| 6 x 10-6 M | Guinea-pig taenia caeci smooth muscle cells | Atropine-like properties (shift in carbachol (B1668302) concentration-response curve) | [3] |
Signaling Pathways
This compound's modulation of ion channels initiates a signaling cascade that ultimately leads to smooth muscle relaxation. The primary pathway involves the reduction of intracellular calcium, a key second messenger in muscle contraction.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on ion channels. These are generalized protocols and may require optimization based on the specific cell type and recording equipment.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Study this compound's Effect on Voltage-Gated Sodium and Calcium Channels in Smooth Muscle Cells
Objective: To characterize the inhibitory effects of this compound on NaV and CaV channels in isolated smooth muscle cells and to determine its IC50 value.
Materials:
-
Cell Preparation: Freshly isolated smooth muscle cells (e.g., from guinea pig ileum or colon).
-
Solutions:
-
External Solution (for NaV currents): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for NaV currents): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
External Solution (for CaV currents): (in mM) 120 TEA-Cl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal Solution (for CaV currents): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: 10 mM in DMSO.
-
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulator, perfusion system.
Experimental Workflow:
Procedure:
-
Cell Isolation: Isolate single smooth muscle cells from the desired tissue using enzymatic digestion (e.g., collagenase and papain).
-
Patch-Clamp Recording:
-
Transfer isolated cells to a recording chamber on the microscope stage and perfuse with the appropriate external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
For NaV currents: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed state. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit inward sodium currents.
-
For CaV currents: Hold the cell at a potential to inactivate sodium channels (e.g., -40 mV). Apply depolarizing steps (e.g., from -50 mV to +70 mV in 10 mV increments) to elicit inward calcium currents (carried by Ba2+).
-
-
Drug Application:
-
Record baseline currents in the control external solution.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Allow sufficient time for the drug to equilibrate at each concentration before recording.
-
Record currents at each this compound concentration using the same voltage protocol.
-
Perform a washout with the control solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each test potential in the absence and presence of this compound.
-
Construct dose-response curves by plotting the percentage of current inhibition against the this compound concentration.
-
Fit the dose-response curve with the Hill equation to determine the IC50 value.
-
Analyze changes in channel gating properties (e.g., voltage-dependence of activation and inactivation) to understand the mechanism of block.
-
Protocol 2: Calcium Imaging to Measure this compound's Effect on Intracellular Calcium Levels
Objective: To visualize and quantify the effect of this compound on intracellular calcium concentration ([Ca2+]i) in smooth muscle cells.
Materials:
-
Cell Preparation: Cultured or freshly isolated smooth muscle cells.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Agonist to induce calcium influx (e.g., KCl or carbachol).
-
This compound stock solution.
-
-
Equipment: Fluorescence microscope with a ratiometric imaging system, perfusion system.
Procedure:
-
Cell Loading:
-
Incubate the smooth muscle cells with a solution containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images (e.g., at 340 nm and 380 nm excitation for Fura-2).
-
-
Stimulation and Drug Application:
-
Perfuse the cells with a solution containing an agonist (e.g., 60 mM KCl) to induce an increase in [Ca2+]i and record the fluorescence response.
-
After the response returns to baseline, pre-incubate the cells with this compound at the desired concentration for a few minutes.
-
While still in the presence of this compound, re-apply the agonist and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative changes in [Ca2+]i.
-
Compare the peak amplitude and duration of the calcium transient in the absence and presence of this compound.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of voltage-gated sodium and calcium channels in regulating the excitability and contractility of smooth muscle cells. Its dual mechanism of action allows for the simultaneous study of two critical ion channel families. The protocols provided herein offer a framework for researchers to quantitatively assess the effects of this compound and to further elucidate the intricate signaling pathways involved in smooth muscle function. While specific quantitative data such as IC50 values are not yet widely established, the methodologies outlined will enable researchers to generate this crucial information and deepen our understanding of ion channel modulation.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of this compound and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of this compound and metabolites on mammalian non-myelinated nerve fibres. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Mebeverine Dosage in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine is a musculotropic antispasmodic agent that exerts a direct effect on the smooth muscle of the gastrointestinal (GI) tract, particularly the colon.[1][2] It is clinically used for the symptomatic relief of irritable bowel syndrome (IBS) and other conditions associated with intestinal spasms.[3] In preclinical rodent studies, this compound is utilized to investigate its mechanisms of action, evaluate its efficacy in models of GI disorders, and assess its safety profile. These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the underlying signaling pathways of this compound in rodent models.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound hydrochloride in various rodent studies. It is crucial to note that the optimal dose can vary significantly depending on the rodent species, strain, age, the experimental model, and the intended endpoint.
Table 1: Acute Toxicity Data
| Rodent Species | Route of Administration | Parameter | Dosage (mg/kg) | Reference |
| Rat | Oral | LD50 | 1540 | [4] |
| Rat | Oral | LD50 | 1980 | [5] |
LD50: The dose that is lethal to 50% of the tested population.
Table 2: Efficacy and Mechanistic Studies
| Rodent Species | Experimental Model | Route of Administration | Dosage (mg/kg) | Key Findings | Reference |
| Rat (Pregnant) | Histological Effects | Intraperitoneal | 0.96 | Caused histological changes in the kidneys of pregnant rats and their fetuses.[6][7] | |
| Ferret | Jejunal Motility | Intravenous | 0.1 - 10 | Dose-dependently inhibited jejunal motility.[8] | |
| Ferret | Jejunal Motility | Intrajejunal | 0.1 - 10 | More potent inhibition of jejunal motility compared to intravenous administration.[8] | |
| Human/Lower Animal (from patent) | Local delivery to colon | Not specified | 0.01 - 30 | Proposed dosage range for local antispasmodic effect.[9] |
Experimental Protocols
Preparation of this compound Hydrochloride for Oral Administration
This compound hydrochloride is soluble in water.[4] For oral gavage studies in rodents, it is typically dissolved in sterile water or saline.
Materials:
-
This compound hydrochloride powder
-
Sterile water for injection or 0.9% sterile saline
-
Vortex mixer
-
Sterile tubes
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the calculated amount of this compound hydrochloride powder using an analytical balance.
-
Dissolve the powder in a known volume of sterile water or saline to achieve the final desired concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound hydrochloride in 10 mL of vehicle.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Store the solution appropriately. For short-term use, it can typically be stored at 2-8°C. Consult the manufacturer's instructions for long-term storage stability.
Oral Gavage Administration in Rats
Oral gavage is a common method for precise oral administration of substances to rodents.
Materials:
-
Prepared this compound hydrochloride solution
-
Appropriately sized gavage needle for the rat (typically 16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Protocol:
-
Weigh the rat to determine the exact volume of the this compound solution to be administered. The volume should not exceed 10 mL/kg body weight.
-
Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and the base of the tail.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.
-
Ensure proper placement in the esophagus and not the trachea. If resistance is met or the animal shows signs of distress (e.g., coughing, cyanosis), immediately withdraw the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions following administration.
Induction of an Irritable Bowel Syndrome (IBS) Model in Rats
Several methods can be used to induce IBS-like symptoms in rats, including stress-based and chemical-induced models.
Water Avoidance Stress (WAS) Model: [10]
-
Place a rat on a small platform (e.g., 10 cm x 8 cm) in the center of a tank filled with water (25°C) to a level 1 cm below the platform.
-
Expose the rat to this stressor for a defined period, for example, 1 hour daily for 10 consecutive days.[10]
-
This chronic stress has been shown to induce colonic hypermotility, a key feature of diarrhea-predominant IBS.[10]
Chemical-Induced Model (Acetic Acid): [11]
-
Under light anesthesia, gently instill a small volume (e.g., 1 mL) of a dilute acetic acid solution (e.g., 4%) into the colon of the rat via a soft catheter inserted rectally.
-
This method can induce visceral hypersensitivity and inflammation, mimicking aspects of IBS.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the direct relaxation of gastrointestinal smooth muscle.[2] This is achieved through a multi-faceted approach targeting key ion channels involved in muscle contraction.
Blockade of Voltage-Gated Sodium Channels
This compound blocks voltage-gated sodium channels on the smooth muscle cell membrane. This action reduces the influx of sodium ions, which is a critical step in the depolarization of the cell membrane and the initiation of an action potential. By inhibiting this initial excitatory signal, this compound reduces the likelihood of muscle contraction.
Inhibition of Calcium Influx
This compound also interferes with the influx of calcium ions (Ca2+) into the smooth muscle cells through L-type calcium channels.[12] Intracellular calcium is essential for the activation of myosin light-chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling the cross-bridge cycling that leads to muscle contraction. By blocking calcium entry, this compound directly reduces the availability of this key second messenger, leading to muscle relaxation.
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a rodent model of IBS.
References
- 1. jpionline.org [jpionline.org]
- 2. This compound for treatment of irritable bowel syndrome [termedia.pl]
- 3. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 4. saudijournals.com [saudijournals.com]
- 5. karger.com [karger.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0393747A2 - this compound dosage form - Google Patents [patents.google.com]
- 10. Colonic Hypermotility in a Rat Model of Irritable Bowel Syndrome Is Associated with Upregulation of TMEM16A in Myenteric Plexus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. jgld.ro [jgld.ro]
Application Notes and Protocols for the Use of Mebeverine in Ex Vivo Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing mebeverine hydrochloride in ex vivo organ bath experiments to investigate its effects on smooth muscle contractility. The protocols detailed below are designed to facilitate the generation of robust and reproducible data for researchers in pharmacology and drug development.
Introduction
This compound is a musculotropic antispasmodic agent that exerts its effects directly on the smooth muscle of the gastrointestinal tract, relieving spasms without significantly affecting normal gut motility.[1][2] Its primary therapeutic application is in the symptomatic treatment of irritable bowel syndrome (IBS).[3][4][5][6][7] The mechanism of action of this compound is multifaceted, involving the blockade of voltage-gated calcium and sodium channels, which reduces ion influx and leads to smooth muscle relaxation.[8][9] Additionally, it is known to have a local anesthetic effect.[8][10]
Ex vivo organ bath experiments are a cornerstone in pharmacological research, providing a controlled environment to study the physiological and pharmacological responses of isolated tissues.[11] This methodology is particularly well-suited for characterizing the dose-dependent effects of drugs like this compound on smooth muscle contraction and relaxation.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's effects on acetylcholine-induced contractions in isolated rat ileum, as would be determined from the protocols described below.
Table 1: Potency of this compound in Inhibiting Acetylcholine-Induced Contractions
| Parameter | Value | 95% Confidence Interval |
| IC50 (µM) | 5.2 | 4.5 - 6.0 |
| Hill Slope | 1.1 | 0.9 - 1.3 |
IC50 (half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the maximal contraction induced by acetylcholine (B1216132).
Table 2: Efficacy of this compound in Relaxing Pre-contracted Smooth Muscle
| Parameter | Value | 95% Confidence Interval |
| Emax (%) | 95 | 92 - 98 |
Emax (maximal effect) represents the maximum percentage of relaxation of the pre-contracted tissue achieved with this compound.
Experimental Protocols
Protocol 1: Evaluating the Potency of this compound (IC50 Determination)
This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on agonist-induced smooth muscle contractions.
1. Tissue Preparation:
- Humanely euthanize a Wistar rat according to institutional guidelines.
- Immediately perform a laparotomy to expose the abdominal cavity.
- Carefully dissect a 10-15 cm segment of the terminal ileum and place it in a petri dish containing cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.
- Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
- Cut the ileum into 2-3 cm segments.
2. Organ Bath Setup:
- Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C, continuously bubbling with 95% O2 / 5% CO2.
- Mount each ileum segment vertically in an organ bath chamber. Tie one end to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
- Apply an initial tension of 1 gram to each tissue segment and allow for an equilibration period of 45-60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
3. Experimental Procedure:
- After equilibration, test the viability of the tissue by inducing a contraction with a submaximal concentration of acetylcholine (ACh), typically 1 µM. Once a stable contraction is achieved, wash the tissue three times and allow it to return to baseline.
- To construct a cumulative concentration-response curve for ACh, add increasing concentrations of ACh (e.g., 10 nM to 100 µM) to the bath in a stepwise manner, allowing the contraction to stabilize at each concentration before adding the next.
- After washing the tissue and allowing it to return to baseline, incubate the tissue with a specific concentration of this compound for a pre-determined period (e.g., 20-30 minutes).
- In the presence of this compound, repeat the cumulative addition of ACh to generate a second concentration-response curve.
- Repeat this procedure with different concentrations of this compound to assess its inhibitory effect at various doses.
4. Data Analysis:
- Measure the peak tension developed at each ACh concentration in the absence and presence of this compound.
- Normalize the responses to the maximal contraction induced by ACh in the control condition (set to 100%).
- Plot the log concentration of ACh against the percentage of maximal response to generate sigmoidal dose-response curves.
- Use a non-linear regression analysis to calculate the IC50 value of this compound.
Protocol 2: Assessing the Efficacy of this compound (Emax Determination)
This protocol is used to determine the maximal relaxant effect of this compound on a pre-contracted smooth muscle tissue.
1. Tissue Preparation and Organ Bath Setup:
- Follow steps 1 and 2 from Protocol 1.
2. Experimental Procedure:
- After the equilibration period and viability check, induce a sustained, submaximal contraction of the ileum segment using a fixed concentration of acetylcholine (e.g., 1 µM) or high potassium chloride (KCl) solution (e.g., 60-80 mM).
- Once the contraction reaches a stable plateau, add increasing cumulative concentrations of this compound (e.g., 100 nM to 100 µM) directly to the organ bath.
- Record the relaxation of the tissue at each concentration of this compound until a maximal relaxation is achieved or no further relaxation is observed.
3. Data Analysis:
- Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.
- Plot the log concentration of this compound against the percentage of relaxation.
- Determine the Emax by identifying the maximal percentage of relaxation on the resulting concentration-response curve.
Mandatory Visualizations
Signaling Pathway of this compound in Smooth Muscle Cells
Caption: Signaling pathway of this compound in smooth muscle cells.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for IC50 determination.
Logical Relationship of this compound's Dual Action
Caption: Logical relationship of this compound's dual action.
References
- 1. getzpharma.com [getzpharma.com]
- 2. mims.com [mims.com]
- 3. youtube.com [youtube.com]
- 4. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Uses, Side Effects, Dosage and More [carehospitals.com]
- 6. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 7. The Efficacy of this compound in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel this compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the aqueous solubility of Mebeverine for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Mebeverine for in vitro studies.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected aqueous solubility of this compound Hydrochloride?
There are conflicting reports regarding the solubility of this compound Hydrochloride (HCl), the most common salt form used in research. While it is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility, some sources describe it as "sparingly soluble".[1][2][3] The free base form of this compound is considered essentially insoluble in water.[4] It is crucial to ensure you are using the hydrochloride salt for aqueous preparations.
The solubility of this compound HCl can be influenced by the specific conditions of your experiment, such as pH, temperature, and buffer composition.
Summary of this compound HCl Aqueous Solubility Data
| Solubility Description | Solvent | Concentration | Source |
| Very Soluble | Water | Not specified | [5] |
| Highly Soluble | Aqueous Media | Not specified | [2][3][6][7][8][9][10] |
| Easily Soluble | Water | Not specified | [11] |
| Soluble | H₂O | ≥51.5 mg/mL | [12] |
| Sparingly Soluble | Water | Not specified | [1] |
FAQ 2: Why am I having difficulty dissolving this compound HCl in my aqueous buffer?
Several factors can contribute to solubility issues, even with the highly soluble hydrochloride salt:
-
Incorrect pH: While this compound HCl is soluble across a range of physiological pH values, its release from some formulations can be pH-independent only up to a certain point (e.g., pH 7.4), after which solubility may decrease.[13][14]
-
High Concentration: The desired concentration for your stock solution may exceed its solubility limit under your specific buffer conditions.
-
Buffer Composition: Components of your buffer system could potentially interact with this compound HCl, leading to precipitation.
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound in a cold solvent may hinder the process.
-
Incorrect Compound: You may be inadvertently using the this compound free base, which is not readily soluble in water.[4]
FAQ 3: What are the general mechanisms of action for this compound relevant to in vitro studies?
This compound is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract.[1][15] Its mechanism is not fully elucidated but is known to involve the modulation of ion channels.[15][16] Key actions include:
-
Inhibition of Calcium Channels: It reduces the influx of calcium into smooth muscle cells, which is crucial for muscle contraction, thereby leading to relaxation.[17]
-
Modulation of Sodium Channels: this compound can block voltage-operated sodium channels, which reduces muscle cell excitability and contributes to its local anesthetic effect.[17][18]
-
Anticholinergic Properties: It may also affect muscarinic receptors, contributing to its antispasmodic effects without producing typical systemic anticholinergic side effects.[15][16]
This multi-faceted mechanism makes it an effective agent for relaxing gut muscles and alleviating spasms.[17]
Caption: Simplified signaling pathway for this compound's mechanism of action.
Troubleshooting Guide: Improving this compound HCl Solubility
If you are experiencing issues dissolving this compound HCl, follow this workflow.
Caption: Troubleshooting workflow for this compound HCl solubility issues.
Experimental Protocols
Protocol 1: Standard Method for Preparing an Aqueous Solution of this compound HCl
This protocol outlines the standard procedure for dissolving this compound HCl for use in typical cell culture or other in vitro assays.
-
Verification: Confirm that your starting material is this compound Hydrochloride (CAS #: 2753-45-9).[15]
-
Solvent Selection: Begin with high-purity, deionized water or your final experimental buffer (e.g., Phosphate-Buffered Saline, 0.1N HCl).[6][10]
-
Calculation: Calculate the mass of this compound HCl required to achieve your target concentration.
-
Initial Dissolution: Add the weighed this compound HCl powder to your chosen solvent at room temperature. Vortex or stir vigorously. Many sources indicate it should dissolve readily.[11]
-
Assisted Dissolution (If Necessary): If the powder does not dissolve completely, you can:
-
Warm the solution gently: Place the container in a water bath at approximately 37°C.
-
Sonicate: Use a bath sonicator for 5-10 minutes to aid dissolution.
-
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to your target experimental pH using dilute HCl or NaOH.
-
Sterilization: For cell culture experiments, sterile-filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the solution as recommended. For short-term use, 2-8°C is often appropriate.[19] For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, though stability should be confirmed.
Protocol 2: Co-Solvent Method for High-Concentration Stock Solutions
This method is recommended when a very high concentration is required or when solubility in purely aqueous buffers is limited. The primary goal is to create a concentrated stock that can be diluted to a working concentration where the organic solvent has a negligible effect on the in vitro system.
-
Select an Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (EtOH) are common choices.[12] this compound HCl has good solubility in both.[12]
-
Prepare Concentrated Stock: Dissolve the weighed this compound HCl in a minimal amount of the chosen organic solvent (e.g., prepare a 50 mg/mL stock in DMSO). Ensure it dissolves completely.
-
Dilution to Working Concentration: Perform serial dilutions of the concentrated stock into your final aqueous experimental medium (e.g., cell culture media, buffer).
-
Final Solvent Concentration Check (CRITICAL): Calculate the final percentage of the organic solvent in your working solution. For most cell-based assays, the final concentration of DMSO or ethanol should be kept very low, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.
-
Control Group: Always include a vehicle control in your experiments, which consists of the experimental medium with the same final concentration of the organic solvent used to dissolve the drug.
References
- 1. Page loading... [guidechem.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. researchgate.net [researchgate.net]
- 4. moehs.com [moehs.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. saudijournals.com [saudijournals.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. chemmethod.com [chemmethod.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. journalijsra.com [journalijsra.com]
- 12. apexbt.com [apexbt.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 18. The action of this compound and metabolites on mammalian non-myelinated nerve fibres. | Semantic Scholar [semanticscholar.org]
- 19. This compound hydrochloride CAS#: 2753-45-9 [m.chemicalbook.com]
Stability of Mebeverine hydrochloride in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mebeverine hydrochloride in various buffer solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound hydrochloride sample is showing degradation in an aqueous solution. What are the likely causes?
A1: this compound hydrochloride is known to be largely stable in neutral aqueous solutions at room temperature.[1] However, degradation can occur under certain conditions. Consider the following:
-
pH of the Solution: The primary cause of degradation is hydrolysis, which is significantly influenced by pH. This compound hydrochloride is particularly susceptible to degradation under alkaline (basic) conditions.[2][3] Even slight pH shifts in your buffer over time can lead to instability.
-
Temperature: Elevated temperatures can accelerate hydrolysis. If your experiment involves heating, degradation is more likely.[4]
-
Presence of Esterases: If you are working with biological fluids such as blood or plasma, the presence of esterases will cause rapid hydrolysis of this compound to this compound alcohol and veratric acid.[1]
-
Oxidizing Agents: The presence of oxidizing agents can also lead to degradation.[4][5]
Troubleshooting Steps:
-
Verify Buffer pH: Regularly check the pH of your buffer solutions.
-
Control Temperature: Maintain controlled and documented temperature conditions for your experiments and sample storage.
-
Use Freshly Prepared Solutions: Prepare this compound hydrochloride solutions fresh for each experiment to minimize potential degradation over time.
-
Inactivate Esterases: When working with biological matrices, consider the use of esterase inhibitors if the parent compound is the analyte of interest.
Q2: I am conducting a forced degradation study. Under which conditions is this compound hydrochloride most likely to degrade?
A2: Based on available literature, this compound hydrochloride shows the most significant degradation under alkaline hydrolysis .[2][3][4] Degradation is also observed under strong acidic and oxidative conditions, especially when combined with heat.[4][5][6] It is generally stable under photolytic (light) and thermal stress in the absence of other stressors.[2]
Q3: What are the primary degradation products of this compound hydrochloride?
A3: The main degradation pathway for this compound hydrochloride is the hydrolysis of its ester linkage. This results in the formation of This compound alcohol and veratric acid .[1]
Quantitative Stability Data
The stability of this compound hydrochloride under various stress conditions is summarized below. These tables compile data from several studies to provide a comparative overview.
Table 1: Stability of this compound Hydrochloride under Hydrolytic Conditions
| Condition | Temperature | Duration | Remaining this compound HCl (%) | Reference |
| 1 M HCl | Reflux | 1 hour | Significant Degradation | [4] |
| 0.1 M NaOH | Room Temp | 6 hours | Significant Degradation | [4][7] |
| Water | Reflux | 48 hours | Mild Degradation | [4][7] |
Table 2: Stability of this compound Hydrochloride under Oxidative Conditions
| Condition | Temperature | Duration | Remaining this compound HCl (%) | Reference |
| 30% H₂O₂ | 70°C | 24 hours | Significant Degradation | [4][7] |
| 3% H₂O₂ | Not Specified | Not Specified | Degradation Observed | [6] |
Experimental Protocols
Below are detailed methodologies for conducting stability studies on this compound hydrochloride.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound hydrochloride to identify potential degradation products and assess the stability-indicating nature of analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 500 µg/mL in a suitable solvent (e.g., water or mobile phase).[4]
-
Acid Hydrolysis:
-
Mix the stock solution with 1 M hydrochloric acid (HCl).[4]
-
Subject the mixture to reflux for 1 hour.[4]
-
Cool the solution and neutralize it with an appropriate amount of sodium hydroxide (B78521) (NaOH).[4]
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Neutral Hydrolysis:
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 25 µg/mL) with the mobile phase.[4]
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating this compound hydrochloride from its degradation products.
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (B84403) (KH₂PO₄), acetonitrile, and tetrahydrofuran (B95107) (THF) in a ratio of 63:35:2 (v/v/v).[4][5]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of this compound HCl.
Logical Relationship of this compound Hydrochloride Stability
Caption: Factors influencing this compound HCl stability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. A stability indicating HPLC method for determination of this compound in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Mebeverine and Amphetamine Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter false positive amphetamine results due to the presence of mebeverine.
Troubleshooting Guide: Investigating Suspected False Positive Amphetamine Screens
This guide outlines a systematic approach to investigating a presumptive positive amphetamine immunoassay result when this compound use is suspected.
Initial Observation: A urine sample tests positive for amphetamines using a screening immunoassay (e.g., FPIA, EMIT, CEDIA). The subject reports therapeutic use of this compound.
Step 1: Review the Subject's Medication History
-
Confirm the use of this compound, including dosage and time of last administration.
-
Inquire about the use of other prescription medications, over-the-counter drugs, and supplements that could potentially cross-react with amphetamine immunoassays.[1][2][3]
Step 2: Understand the Mechanism of Cross-Reactivity
-
This compound is structurally related to amphetamine as an N-substituted ethylamphetamine derivative.[4][5][6]
-
Metabolism of this compound produces several compounds that are known to cross-react with amphetamine immunoassays.[4][5][6][7] These metabolites include:
-
Methoxyethylamphetamine (MO-EA)
-
Hydroxyethylamphetamine (HO-EA)
-
p-methoxyamphetamine (PMA)
-
Step 3: Perform Confirmatory Testing
-
It is crucial to confirm all presumptive positive immunoassay results with a more specific method.[8][9]
-
The gold-standard confirmatory methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] These techniques can definitively distinguish between amphetamine/methamphetamine and the metabolites of this compound.[9]
Step 4: Interpretation of Confirmatory Results
-
If amphetamine/methamphetamine is NOT detected by GC-MS/LC-MS: The initial positive screen is likely a false positive due to this compound metabolites.
-
If specific this compound metabolites (e.g., MO-EA, HO-EA, PMA) are detected by GC-MS/LC-MS: This provides strong evidence that the initial positive screen was caused by this compound.[4][5]
-
If amphetamine/methamphetamine IS detected by GC-MS/LC-MS: This indicates the presence of these substances, independent of this compound use.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause false positive results for amphetamines?
A1: this compound is structurally an N-substituted ethylamphetamine derivative.[4][5][6] Following administration, it is metabolized in the body into compounds such as methoxyethylamphetamine (MO-EA), hydroxyethylamphetamine (HO-EA), and p-methoxyamphetamine (PMA).[4][5][6] These metabolites are structurally similar to amphetamine and can be recognized by the antibodies used in screening immunoassays, leading to a false positive result.[4][5][7]
Q2: Which types of drug tests are affected?
A2: Immunoassay-based screening tests are susceptible to this cross-reactivity.[2][8][10] This includes techniques like Fluorescence Polarization Immunoassay (FPIA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA).[4][11][12] Confirmatory tests like GC-MS and LC-MS are not affected as they separate compounds based on their unique chemical properties and can differentiate between amphetamines and this compound metabolites.[8][9]
Q3: Is it possible to distinguish between a this compound-induced false positive and true amphetamine use?
A3: Yes. A confirmatory test using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[8][9] These methods can specifically identify amphetamine, methamphetamine, and the metabolites of this compound. If the confirmatory test is negative for amphetamines but identifies this compound metabolites, the initial screen can be classified as a false positive.[4][5]
Q4: What is the likelihood of a false positive with this compound?
A4: The potential for a false positive exists, and studies have shown that even a single oral dose of this compound can lead to a positive amphetamine result in a fluorescence polarization immunoassay.[5] The likelihood can depend on the specific immunoassay used, the dose of this compound, and an individual's metabolism.
Quantitative Data on Cross-Reactivity
The following table summarizes the cross-reactivity of this compound's metabolites with an amphetamine fluorescence polarization immunoassay (FPIA).
| Compound | Spiked Concentration (ng/mL) | Cross-Reactivity (%) |
| Methoxyethylamphetamine (MO-EA) | 150 | ~300% |
| Methoxyethylamphetamine (MO-EA) | 8000 | 40% |
| Ethylamphetamine (EA) | 150 | 30% |
| Ethylamphetamine (EA) | 8000 | 15% |
Data extracted from a study on the cross-reactivity of this compound metabolites.[4]
Experimental Protocols
Presumptive Screening via Fluorescence Polarization Immunoassay (FPIA)
Principle: This is a competitive immunoassay. The drug in the urine sample competes with a fluorescently labeled drug for a limited number of antibody binding sites. The polarization of the emitted light is measured, which is inversely proportional to the concentration of the drug in the sample.
Methodology:
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Reagent Preparation: Prepare the FPIA reagents according to the manufacturer's instructions. This typically includes a fluorescently labeled amphetamine conjugate (tracer) and amphetamine-specific antibodies.
-
Assay Procedure:
-
Pipette a specific volume of the urine sample into a reaction cuvette.
-
Add the antibody reagent and incubate to allow binding.
-
Add the tracer reagent.
-
Measure the fluorescence polarization using a dedicated FPIA analyzer.
-
-
Calibration: Calibrate the instrument using certified amphetamine standards at various concentrations (e.g., 0, 50, 100, 200, 500 ng/mL).
-
Interpretation: The analyzer calculates the amphetamine concentration in the sample based on the calibration curve. A result above a pre-defined cutoff (e.g., 300 ng/mL) is considered a presumptive positive.
Confirmatory Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly specific analytical technique that separates volatile compounds in a sample and then identifies them based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation (Hydrolysis and Extraction):
-
To a urine sample, add an internal standard.
-
Perform acid hydrolysis to cleave any conjugated metabolites.
-
Adjust the pH to alkaline conditions.
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in an acetylating agent (e.g., a mixture of acetic anhydride (B1165640) and pyridine).
-
Heat the sample to facilitate the derivatization of the target analytes. This step improves their volatility and chromatographic properties.
-
-
GC-MS Analysis:
-
Inject a portion of the derivatized sample into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and travels through a capillary column. Different compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for each compound.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of certified reference standards for amphetamine, methamphetamine, and this compound metabolites (e.g., MO-EA, HO-EA, PMA).
-
The presence of the specific retention time and mass spectrum confirms the identity of the compound.
-
Visualizations
Caption: Workflow for investigating a suspected this compound-induced false positive amphetamine test.
Caption: Competitive binding in an amphetamine immunoassay leading to a false positive.
References
- 1. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 2. keystonelab.com [keystonelab.com]
- 3. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The antispasmodic drug this compound leads to positive amphetamine results by fluorescence polarization immunoassay (FPIA)--studies on the toxicological analysis of urine by FPIA and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the metabolism of the amphetamine-derived antispasmodic drug this compound: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medcentral.com [medcentral.com]
- 9. droracle.ai [droracle.ai]
- 10. ohsu.edu [ohsu.edu]
- 11. lareb.nl [lareb.nl]
- 12. research.monash.edu [research.monash.edu]
Overcoming challenges in the synthesis of Mebeverine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Mebeverine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The synthesis of this compound hydrochloride can present several challenges that may affect the overall yield and purity of the final product. Key issues reported in the literature include:
-
Low overall yields: Earlier manufacturing processes reported yields of less than 46%.[1]
-
Formation of impurities: Dimer impurities can form during the synthesis of the intermediate 4-bromobutyl 3,4-dimethoxybenzoate.[2] Additionally, alcohol impurities may arise during the reductive amination step.
-
Use of expensive reagents: Some synthetic routes employ expensive catalysts, such as Platinum on Carbon (Pt/C) for reductive amination, which may not be commercially viable.[2]
-
Suboptimal reaction conditions: Inadequate optimization of reaction conditions can lead to lower yields and increased impurity formation.[2]
Q2: How can I improve the yield and purity of this compound hydrochloride?
Several strategies can be employed to enhance the yield and purity of this compound hydrochloride:
-
Optimized Reaction Conditions: An improved process with an overall yield of 77% and purity of ≥99.7% by HPLC has been developed.[1] This process involves well-optimized reaction conditions at each step.
-
Alternative Reagents: To avoid dimer formation, 4-bromobutanol can be used instead of 1,4-dibromobutane (B41627) in the synthesis of 4-bromobutyl 3,4-dimethoxybenzoate.[2] For the reductive amination step, using Raney Nickel with hydrogen gas is a more economically favorable alternative to Pt/C.[2]
-
Purification Techniques: The final product can be purified by recrystallization from acetone (B3395972) to achieve high purity.[3]
Q3: What are the key starting materials for this compound synthesis?
The synthesis of this compound hydrochloride typically starts from two key precursors:
-
Veratric acid: This is used to synthesize the 4-bromobutyl 3,4-dimethoxybenzoate intermediate.[2]
-
4-Methoxyphenylacetone (B17817): This compound undergoes reductive amination to form N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Esterification of Veratric Acid
Symptoms:
-
The yield of 4-bromobutyl 3,4-dimethoxybenzoate is significantly lower than expected.
-
Presence of a significant amount of dimer impurity detected by HPLC.[2]
Possible Causes:
-
Use of 1,4-dibromobutane, which can lead to dimer formation.[2]
-
Suboptimal reaction temperature and catalyst.
Solutions:
-
Use 4-bromobutanol: Replace 1,4-dibromobutane with 4-bromobutanol (1.2 eq) to minimize dimer formation.[2]
-
Optimize Catalyst and Solvent: Use a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.27 eq) in toluene (B28343).[2]
-
Control Temperature: Maintain the reaction temperature between 105-115°C.[2]
| Reagent/Condition | Recommended | Reported Yield |
| Halogenated Alcohol | 4-bromobutanol | >95% |
| Dehydrating Agent | p-TsOH | 95% |
| H₂SO₄ | 80% | |
| SOCl₂ | 90% | |
| Solvent | Toluene | - |
| Temperature | 105-115°C | - |
Problem 2: Formation of Alcohol Impurity during Reductive Amination
Symptoms:
-
HPLC analysis shows the presence of 6-10% alcohol impurity in the N-Ethyl-1-(4-methoxyphenyl)propan-2-amine product.
Possible Causes:
-
Reduction of the ketone (4-methoxyphenylacetone) by the reducing agent before imine formation.[4]
-
Use of a strong reducing agent like sodium borohydride (B1222165) without sufficient time for imine formation.[4][5]
Solutions:
-
Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) can selectively reduce the iminium ion in the presence of the ketone.[4]
-
Stepwise addition: Allow sufficient time for the imine to form before adding the reducing agent.[4][5]
-
Optimized Industrial Method: An improved method utilizes Raney Nickel as a catalyst with hydrogen gas, which is more cost-effective for commercial production.[2]
| Reducing Agent | Key Considerations |
| Raney Ni / H₂ | Economically favorable for commercial scale.[2] |
| Sodium Borohydride (NaBH₄) | Add after imine formation is complete to avoid ketone reduction.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines; less likely to reduce the starting ketone.[4] |
| Sodium Triacetoxyborohydride (STAB) | Sensitive to water and not compatible with methanol (B129727).[5] |
Problem 3: Difficulty in Final Product Purification
Symptoms:
-
The final this compound hydrochloride product does not meet the required purity specifications (≥99.7% by HPLC).
Possible Causes:
-
Incomplete reaction leading to the presence of starting materials.
-
Formation of side products during the final coupling step.
-
Inefficient purification method.
Solutions:
-
Monitor Reaction Completion: Use TLC or HPLC to monitor the progress of the reaction between 4-bromobutyl 3,4-dimethoxybenzoate and N-Ethyl-1-(4-methoxyphenyl)propan-2-amine to ensure complete conversion.[6]
-
Optimized Final Step: Conduct the reaction in acetone at 55-65°C for 15-20 hours.[2]
-
Recrystallization: Purify the crude this compound hydrochloride by taking it up in acetone at 25-35°C, heating to 50-60°C for 30 minutes, and then cooling to 0-5°C to precipitate the pure product.[3]
| Parameter | Value |
| Purification Solvent | Acetone |
| Dissolution Temperature | 25-35°C |
| Heating Temperature | 50-60°C |
| Heating Time | 30 minutes |
| Crystallization Temperature | 0-5°C |
| Expected Purity | ≥99.7% by HPLC |
Experimental Protocols
Synthesis of 4-Bromobutyl 3,4-dimethoxybenzoate (Intermediate 1)
-
To a stirred solution of Veratric acid (1.0 kg, 5.5 mole) in toluene (5.0 L), add 4-bromobutanol (1.0 kg, 1.2 eq) and p-TsOH (0.25 kg, 0.27 eq) at 25-35°C.[2]
-
Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours.[2]
-
Monitor the reaction completion by TLC or GC.
-
After completion, cool the reaction mass to 25-35°C.[2]
-
Add water (5.0 L) and stir for 30 minutes.[2]
-
Separate the organic and aqueous layers.
-
Evaporate the toluene from the organic layer under vacuum to obtain 4-Bromobutyl 3,4-dimethoxybenzoate.[2]
-
Expected Purity: NLT 98.0% by GC.[2]
Synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (Intermediate 2)
-
In an autoclave, charge methanol (10.0 L) and Raney Ni (100.0 g).
-
Add 4-methoxyphenylacetone (1.0 kg, 1 eq) to the mixture.
-
Cool the reaction mass to 10-15°C.
-
Slowly add aqueous monoethylamine (70%, 1.5 L) and maintain the temperature at 10-15°C for 1 hour.
-
Apply hydrogen pressure of 3-4 kg and maintain for 4 hours at 25-35°C with a hydrogen pressure of 2-3 kg.
-
Check for the consumption of 4-methoxyphenylacetone by HPLC or TLC (limit NMT 1.0%).
-
After completion, release the hydrogen gas and filter the reaction mass through a hyflo bed.
-
Wash the hyflo bed with methanol (5.0 L).
-
Evaporate the methanol completely to get N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.
-
Expected Purity: NLT 95.0% by HPLC.
Synthesis of this compound Hydrochloride (Final Product)
-
A solution of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 kg, 1 eq) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg, 1 eq) in acetone (3.0 L) is heated to 55-65°C and maintained for 15-20 hours.[2]
-
Monitor the reaction completion by TLC or HPLC.
-
After completion, slowly add i-PrOH HCl (0.75 L) at 10-15°C and maintain for 1 hour at 25-35°C.[2]
-
The precipitated solid product is filtered, washed with acetone, and dried.[2]
Visualizations
Caption: Synthetic pathway for this compound Hydrochloride.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Addressing tachyphylaxis to Mebeverine's effects in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Mebeverine, with a specific focus on addressing the potential for tachyphylaxis or a diminished response in long-term studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing contractile response to this compound in our isolated gut tissue preparation over a short period. Could this be tachyphylaxis?
A: While there is a lack of direct published evidence specifically documenting tachyphylaxis to this compound, a rapid decrease in response to a drug after repeated administration is a known pharmacological phenomenon.[1] Given this compound's mechanisms of action, which include modulation of ion channels, a tachyphylactic-like effect is theoretically possible.[2] This could be due to several factors, including receptor desensitization or internalization, or depletion of intracellular signaling molecules. It is crucial to systematically troubleshoot your experimental setup to confirm if the observed effect is a true pharmacological tachyphylaxis or a result of experimental variables.
Q2: What are the potential mechanisms that could lead to a reduced response to this compound in an experimental setting?
A: Based on this compound's known pharmacological profile, several mechanisms could theoretically contribute to a diminished response:
-
Ion Channel Modulation: this compound is known to affect sodium and calcium channels in smooth muscle cells.[3][4] Prolonged exposure could lead to adaptive changes in the conformational state or expression levels of these channels, rendering them less sensitive to the drug.
-
Receptor Desensitization: Although not its primary mechanism, some research suggests this compound may interact with muscarinic receptors.[5][6] Continuous stimulation of G-protein coupled receptors can lead to their phosphorylation and uncoupling from intracellular signaling pathways, a common mechanism of tachyphylaxis.
-
Cellular Homeostasis: Cells may respond to prolonged inhibition of contraction by upregulating counter-regulatory pathways to restore normal function, thereby diminishing the observable effect of this compound over time.
Q3: How can we differentiate between tachyphylaxis and other experimental issues like tissue degradation?
A: This is a critical step in troubleshooting. Here are some key differentiators:
-
Time Course: Tachyphylaxis is typically a rapid phenomenon, occurring over minutes to hours of repeated drug administration.[1] Tissue degradation usually manifests as a slower, more general decline in responsiveness to all stimuli.
-
Specificity: A tachyphylactic effect would be specific to this compound or structurally related compounds. If the tissue also shows a diminished response to other spasmolytics with different mechanisms of action or to standard contractile agents (e.g., acetylcholine, potassium chloride), then tissue viability is a more likely culprit.
-
Reversibility: In many cases, tachyphylaxis can be reversed by a "washout" period, allowing the cellular machinery to reset. If the response to this compound recovers after a drug-free interval, this would support a tachyphylactic mechanism.
Troubleshooting Guides
Guide 1: Investigating a Diminishing Response to this compound in In Vitro Smooth Muscle Preparations
If you are observing a decreasing relaxant effect of this compound on pre-contracted smooth muscle strips (e.g., isolated ileum, colon), follow these steps:
1. Verify Tissue Viability:
-
At the beginning and end of each experiment, challenge the tissue with a standard contractile agent (e.g., 60 mM KCl or a supramaximal concentration of acetylcholine).
-
A significant reduction in the contractile response to these agents at the end of the experiment suggests a general decline in tissue health.
2. Experimental Design to Test for Tachyphylaxis:
-
Cumulative vs. Single Dosing: Compare the response to a cumulative concentration-response curve with the response to single, spaced-out doses with washout periods in between. A rightward shift in the cumulative curve compared to single-dose responses can indicate tachyphylaxis.
-
Washout and Re-stimulation: After observing a diminished response, wash out the this compound for an extended period (e.g., 30-60 minutes) and then re-administer the same concentration. Recovery of the response suggests a reversible tachyphylactic effect.
3. Data Presentation: Comparative Analysis of Dosing Protocols
| Dosing Protocol | This compound EC50 (μM) | Maximum Relaxation (%) | Time to Onset of Diminished Response (min) |
| Cumulative Dosing | 15.2 ± 1.8 | 85 ± 5 | 45 |
| Single Dosing with Washout | 8.5 ± 1.1 | 98 ± 3 | N/A |
This table presents hypothetical data for illustrative purposes.
Guide 2: Experimental Protocols for Mechanism Investigation
If a tachyphylactic-like effect is confirmed, the following protocols can help elucidate the underlying mechanism.
Protocol 2.1: Receptor Binding Assay
-
Objective: To determine if prolonged this compound exposure alters the number or affinity of its binding sites.
-
Methodology:
-
Prepare two sets of smooth muscle tissue homogenates.
-
Incubate one set with a high concentration of this compound for a predetermined time (based on when tachyphylaxis is observed in vitro). The other set serves as the control.
-
Wash both sets of tissues extensively to remove unbound this compound.
-
Perform a radioligand binding assay using a suitable radiolabeled ligand that binds to the putative this compound target (e.g., a labeled calcium channel blocker if investigating this mechanism).
-
Determine the Bmax (maximum number of binding sites) and Kd (dissociation constant) for both the control and this compound-pretreated tissues. A significant decrease in Bmax would suggest receptor internalization.
-
Protocol 2.2: Second Messenger Analysis
-
Objective: To assess if this compound's effect on intracellular signaling pathways diminishes over time.
-
Methodology:
-
Culture smooth muscle cells and pre-treat with this compound for varying durations.
-
Stimulate the cells with a contractile agent that this compound is known to inhibit.
-
Measure the levels of relevant second messengers, such as intracellular calcium ([Ca2+]i) or cyclic AMP (cAMP), using fluorescent dyes or ELISA kits.
-
A blunted response in the this compound-pretreated cells compared to naive cells would indicate desensitization at the level of signal transduction.
-
Visualizations
Caption: this compound's primary mechanism of action on smooth muscle cells.
Caption: Troubleshooting workflow for investigating reduced this compound efficacy.
References
- 1. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel this compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Drug-drug interaction potential of Mebeverine in co-administration studies
Technical Support Center: Mebeverine Drug-Drug Interaction Potential
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) potential of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and how does it influence its drug-drug interaction (DDI) potential?
A1: this compound is rapidly and completely absorbed after oral administration.[1] Its primary metabolic pathway is not through the Cytochrome P450 (CYP) enzyme system, but rather through hydrolysis by esterases.[1][2] This process quickly breaks the ester bonds of this compound, splitting it into veratric acid and this compound alcohol.[1] The main metabolite found in plasma is demethylated carboxylic acid (DMAC).[1] Because this pathway is independent of the CYP450 enzymes that are responsible for the metabolism of many other drugs, the potential for pharmacokinetic drug-drug interactions is significantly reduced.[3][4][5]
Q2: Is it safe to co-administer this compound with Proton Pump Inhibitors (PPIs) like Omeprazole or Esomeprazole?
A2: Yes, it is considered safe to co-administer this compound with PPIs such as Esomeprazole and Omeprazole.[3][6] There are no clinically significant drug interactions between them.[3] The rationale for this is based on their independent mechanisms of action and metabolic pathways.[3] this compound acts directly as an antispasmodic on gastrointestinal smooth muscle, while Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion.[3] As this compound metabolism is mediated by esterases and Esomeprazole is metabolized by the CYP450 system (mainly CYP2C19 and CYP3A4), there is no competition for metabolic routes.[3] Therefore, no dose adjustments are required when these medications are taken together.[3]
Q3: Are there significant interactions between this compound and drugs that inhibit or induce Cytochrome P450 enzymes?
A3: While some general health guides mention potential interactions with inhibitors or inducers of CYP3A4 (such as certain antibiotics, antifungals, or grapefruit juice), the primary scientific data indicates this is unlikely to be clinically significant.[7] this compound's metabolism is predominantly handled by esterases, not CYP enzymes.[1][3] Therefore, potent inhibitors or inducers of the CYP450 system are not expected to alter this compound's pharmacokinetics. This distinction is a critical point to consider in experimental design, as focusing on CYP-based interactions may not be relevant.
Q4: Can this compound be taken with alcohol?
A4: Yes, alcohol can be consumed while taking this compound, as no direct pharmacokinetic interaction has been identified.[8][9][10] Both in vitro and in vivo studies in animals have demonstrated an absence of interaction between this compound hydrochloride and ethanol.[1] However, it is important to note that while there is no direct drug interaction, alcohol can aggravate the symptoms of Irritable Bowel Syndrome (IBS) and may mask potential side effects like dizziness.[7][11]
Q5: What are the known interactions when this compound is co-administered with other medications for gastrointestinal disorders?
A5: It is generally not recommended to take this compound concurrently with other antispasmodic IBS remedies, as they often work in the same way, which may increase the risk of side effects without providing additional symptom relief.[12] However, this compound can be safely used alongside bulk-forming agents like psyllium (ispaghula husk) to manage constipation-related symptoms in IBS.[8][11][13]
Q6: Are there other specific drugs known to interact with this compound?
A6: Some sources suggest that the therapeutic efficacy of this compound can be decreased when used in combination with Mefloquine, Mianserin, or Pregabalin.[14] Additionally, the serum concentration of this compound may be decreased when it is combined with Orlistat.[14] It is also safe to take this compound with common painkillers such as paracetamol and ibuprofen.[12]
Troubleshooting Guides
Issue 1: Conflicting literature regarding this compound's metabolism (CYP450 vs. Esterases).
-
Problem: Initial literature searches may yield conflicting information, with some sources suggesting CYP3A4 involvement and others pointing exclusively to esterase-mediated hydrolysis.[3][7] This can complicate the design of DDI studies.
-
Troubleshooting Steps:
-
Prioritize Primary Pharmacokinetic Data: Rely on detailed pharmacological and product characteristic summaries which consistently identify esterase hydrolysis as the primary metabolic pathway.[1][2][3]
-
Experimental Validation: To definitively rule out significant CYP involvement, conduct an in vitro study using human liver microsomes.
-
Protocol: Incubate this compound with microsomes in the presence and absence of potent, specific inhibitors for major CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4) and a general esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate).
-
Analysis: Measure the formation of key metabolites (veratric acid, this compound alcohol) via LC-MS/MS. A significant reduction in metabolite formation only in the presence of the esterase inhibitor would confirm the primary pathway.
-
Issue 2: High inter-subject variability observed in a clinical co-administration study.
-
Problem: During a clinical trial, researchers observe significant and unexplained variability in this compound's efficacy or side effect profile when co-administered with another drug.
-
Troubleshooting Steps:
-
Review Co-medications: Since pharmacokinetic interactions with this compound are rare, investigate the pharmacodynamic properties of the co-administered drugs. Check for overlapping side effect profiles (e.g., dizziness, constipation) or effects on gut motility.[2]
-
Assess Lifestyle Factors: Inquire about participants' alcohol and food intake, particularly high-fat meals, which can delay the absorption of this compound.[7] Also, note any consumption of foods known to trigger IBS symptoms, as this can confound efficacy assessments.[8]
-
Evaluate for Underlying Conditions: Consider that patients with pre-existing liver or kidney problems may show altered drug handling, although specific warnings for this compound are precautionary.[9][10]
-
Data Presentation: Summary of Interaction Potential & Clinical Data
Table 1: Summary of this compound Drug Interaction Potential
| Interacting Agent/Class | Potential Outcome | Mechanism / Rationale | Management Recommendation |
| Proton Pump Inhibitors (PPIs) | No clinically significant interaction.[3] | Independent mechanisms of action and separate metabolic pathways (Esterases for this compound, CYP450 for PPIs).[3] | Co-administration is considered safe; no dose adjustment needed.[3] |
| CYP3A4 Inhibitors/Inducers | Significant interaction is unlikely. | Primary metabolism is via esterase hydrolysis, not CYP450 enzymes.[1][2] | Standard dosing is appropriate. Focus DDI studies on other mechanisms. |
| Alcohol | No direct pharmacokinetic interaction.[1] | Animal studies show no interaction with ethanol.[1] | Safe to consume in moderation, but alcohol may worsen underlying IBS symptoms.[11] |
| Other Antispasmodics | Potential for increased side effects.[12] | Similar mechanisms of action.[12] | Avoid co-administration unless directed by a physician.[12] |
| Orlistat | Decreased serum concentration of this compound.[14] | Mechanism not fully specified. | Monitor for reduced efficacy of this compound. |
| Mefloquine, Mianserin, Pregabalin | Decreased therapeutic efficacy of this compound.[14] | Mechanism not fully specified. | Monitor for reduced efficacy of this compound. |
Table 2: Adverse Effects in Comparative Clinical Trials
| Study Comparison | This compound Group | Comparator Group | Reference |
| This compound (200 mg) vs. This compound (135 mg) | 59.5% reported adverse effects | 61.5% reported adverse effects | [15] |
| This compound vs. Placebo | 24% reported adverse effects | 22.5% reported adverse effects | [15] |
Experimental Protocols
Protocol 1: In Vitro Phenotyping of this compound Metabolism
-
Objective: To confirm the primary enzymatic pathway responsible for this compound metabolism.
-
Materials: this compound hydrochloride, human liver microsomes, human S9 fraction, recombinant human esterases, NADPH regenerating system, specific CYP inhibitors (e.g., ketoconazole), general esterase inhibitor (e.g., BNPP), LC-MS/MS system.
-
Methodology:
-
Prepare incubation mixtures containing buffer, this compound, and the enzyme source (microsomes, S9, or recombinant enzymes).
-
For microsome/S9 incubations, create parallel sets with and without NADPH to differentiate between CYP-dependent and -independent metabolism.
-
Create additional sets including specific enzyme inhibitors.
-
Incubate all samples at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction with ice-cold acetonitrile.
-
Centrifuge to precipitate proteins, and analyze the supernatant for the disappearance of this compound and the appearance of veratric acid and this compound alcohol using a validated LC-MS/MS method.
-
-
Expected Outcome: Robust metabolism of this compound will be observed in incubations with esterase-containing fractions (S9, recombinant esterases) and will be significantly inhibited by the esterase inhibitor. Metabolism in NADPH-fortified microsomes will be minimal and unaffected by CYP inhibitors.
Protocol 2: Clinical DDI Study Design for this compound and a Test Drug
-
Objective: To assess the two-way pharmacokinetic interaction between this compound and a co-administered investigational drug.
-
Study Design: A randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers.
-
Methodology:
-
Period 1: Subjects receive either a single dose of this compound (e.g., 135 mg) or the test drug.
-
Washout Period: A washout period of at least 7 half-lives of the respective drugs.
-
Period 2: Subjects receive co-administered this compound and the test drug.
-
Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
Bioanalysis: Plasma concentrations of this compound, its primary metabolite (DMAC), and the test drug are determined using a validated LC-MS/MS method.
-
-
Data Analysis: Key pharmacokinetic parameters (Cmax, AUCt, AUCinf, Tmax, t1/2) are calculated. Geometric mean ratios and 90% confidence intervals for Cmax and AUC will be determined to assess for the presence or absence of a significant interaction.
Mandatory Visualizations
Caption: Metabolic pathway of this compound via esterase hydrolysis.
Caption: Independent pharmacological pathways of this compound and PPIs.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. nps.org.au [nps.org.au]
- 3. droracle.ai [droracle.ai]
- 4. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. The effect of this compound in extended-release capsules on intestinal motor function in patients with functional gastrointestinal pathology (2024) | M A Butov | 1 Citations [scispace.com]
- 7. canadadrugs.su [canadadrugs.su]
- 8. Common questions about this compound - NHS [nhs.uk]
- 9. medicines.org.uk [medicines.org.uk]
- 10. boots.com [boots.com]
- 11. This compound, Colofac [medsrus.co.uk]
- 12. Taking this compound with other medicines and herbal supplements - NHS [nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. medindia.net [medindia.net]
- 15. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Placebo Selection for Mebeverine Controlled Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the appropriate selection and formulation of placebos for use in controlled trials of Mebeverine.
Frequently Asked Questions (FAQs)
Q1: Why is placebo selection particularly critical in this compound clinical trials for Irritable Bowel Syndrome (IBS)?
A1: Placebo selection is critical in IBS trials due to the inherently high placebo response rate observed in this patient population.[1][2][3][4] The subjective nature of IBS symptoms, such as abdominal pain and bloating, makes them susceptible to psychological factors, including patient expectation and the patient-provider relationship. An inadequately matched placebo can lead to unblinding of participants and investigators, potentially exaggerating the perceived efficacy of the investigational drug or, conversely, masking a true treatment effect. Therefore, a well-designed placebo is essential for the accurate assessment of this compound's efficacy.
Q2: What are the essential characteristics of a placebo for a this compound trial?
A2: An ideal placebo for a this compound trial should be indistinguishable from the active this compound tablet or capsule in all sensory aspects. This includes:
-
Taste and Odor: The placebo should mimic the taste and smell of the active drug.[5][6][8]
-
Texture and Mouthfeel: The texture of the tablet or capsule coating and its behavior in the mouth should be identical.
-
Packaging: Primary and secondary packaging should be identical to the active drug to maintain the blind.
Q3: What are common excipients used in this compound formulations that should be considered for the placebo?
A3: Based on publicly available data for this compound hydrochloride tablets, the following excipients are commonly used and should be considered for inclusion in a matching placebo formulation to ensure sensory and physical identity.
| Excipient Category | Example Excipients Found in this compound Formulations | Purpose in Formulation |
| Diluent/Filler | Lactose (B1674315) monohydrate, Microcrystalline cellulose | Provide bulk and aid in compression.[9][10] |
| Binder | Povidone | Helps hold the tablet ingredients together.[9][10] |
| Disintegrant | Sodium starch glycolate | Promotes tablet breakup in the digestive tract.[9][10] |
| Lubricant/Glidant | Magnesium stearate, Talc | Prevents sticking to tablet press machinery.[9][10] |
| Film Coating | Hypromellose, Titanium dioxide, Polyethylene glycol | Masks taste, improves appearance, and aids swallowing.[10] |
Note: The exact composition of the placebo should be based on the specific formulation of the this compound product being used in the trial.
Troubleshooting Guides
Issue 1: Patients reporting differences in taste between the active drug and placebo.
Possible Cause: The active pharmaceutical ingredient (API), this compound hydrochloride, may have a distinct taste that is absent in a simple inert placebo.
Troubleshooting Steps:
-
Sensory Analysis: Conduct a formal sensory analysis with a trained panel to characterize the taste profile of the active this compound tablet.[8]
-
Taste-Masking Excipients: If the API has a bitter taste, consider adding a bittering agent (e.g., quinine (B1679958) in minute, sub-therapeutic amounts) to the placebo to mimic this.[8] Ensure any added excipient is pharmacologically inert at the dose used.
-
Coating: Ensure the film coating of the placebo is identical in composition and thickness to the active tablet to effectively mask any taste differences upon initial oral contact.[6]
Issue 2: Unblinding due to perceived side effects (or lack thereof).
Possible Cause: this compound, as an antispasmodic, may have subtle physiological effects that are not replicated by an inert placebo. Conversely, excipients in the placebo could have unexpected effects.
Troubleshooting Steps:
-
Active Placebo Consideration: In some cases, an "active placebo" that mimics a common, benign side effect of the active drug might be considered. For example, if this compound causes mild dry mouth, a placebo containing a sub-therapeutic dose of an agent with mild anticholinergic effects could be contemplated, though this approach has ethical and methodological complexities.[11]
-
Excipient Review: Thoroughly review the excipients in the placebo for any potential to cause physiological effects. Some excipients, traditionally considered inert, may have biological activity.[12][13][14][15] For instance, high amounts of lactose could cause gastrointestinal symptoms in lactose-intolerant individuals, which could be misconstrued as a treatment effect or side effect.[10]
-
Blinding Assessment: At the end of the trial, assess the success of blinding by asking participants and investigators to guess the treatment allocation. If the guessing accuracy is significantly better than chance, it may indicate that the placebo was not a perfect match.
Issue 3: Manufacturing challenges in creating a matching placebo.
Possible Cause: Difficulty in replicating the exact physical properties (e.g., color, hardness, friability) of the commercially produced this compound tablet.
Troubleshooting Steps:
-
Formulation Expertise: Engage with a specialized pharmaceutical formulation team with experience in creating matching placebos.[5][6]
-
Excipient Sourcing: Use the same grade and supplier of excipients for the placebo as are used for the active drug, where possible.
-
Over-encapsulation: If creating an identical tablet is not feasible, an alternative is to over-encapsulate both the active and placebo tablets in identical larger capsules. This masks visual differences but may alter the dissolution profile, which needs to be considered.
Experimental Protocols & Visualizations
Protocol: Sensory Matching of Placebo to this compound Tablets
-
Objective: To ensure the placebo is sensorially indistinguishable from the active this compound tablet.
-
Materials:
-
This compound tablets (active)
-
Placebo tablets (multiple formulations if in development)
-
Purified water for rinsing
-
Standardized sensory evaluation forms
-
-
Procedure:
-
Recruit a panel of trained sensory analysts.
-
Blinding: Assign random codes to both active and placebo samples.
-
Evaluation: In a controlled environment, have panelists assess the following attributes for each coded sample:
-
Visual: Color, size, shape, coating appearance.
-
Olfactory: Smell.
-
Gustatory (Taste): Initial taste, aftertaste, bitterness, sweetness.
-
Tactile (Mouthfeel): Texture of coating, grittiness.
-
-
Data Analysis: Analyze the sensory data to identify any significant differences between the active and placebo formulations.
-
Iteration: If differences are detected, reformulate the placebo and repeat the sensory evaluation until a satisfactory match is achieved.
-
Diagrams
References
- 1. Placebo responses in patients with gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Placebo Responses and Placebo Effects in Functional Gastrointestinal Disorders [frontiersin.org]
- 3. Placebo Responses and Placebo Effects in Functional Gastrointestinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upperton.com [upperton.com]
- 6. eramol.com [eramol.com]
- 7. cytel.com [cytel.com]
- 8. senopsys.com [senopsys.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. Methods of Blinding in Reports of Randomized Controlled Trials Assessing Pharmacologic Treatments: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xtalks.com [xtalks.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Excipients: not so inert? When the excipient plays the role of an active substance, as exemplified by systemic lupus [smw.ch]
- 15. uspharmacist.com [uspharmacist.com]
Refining Mebeverine dosage to minimize adverse effects in IBS models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebeverine in Irritable Bowel Syndrome (IBS) models. The aim is to help refine dosage to maximize therapeutic effects while minimizing adverse outcomes in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal (GI) tract. Its primary mechanism involves the relaxation of gut muscles, thereby alleviating symptoms of IBS such as abdominal pain and cramping.[1][2] The exact molecular mechanism is not fully elucidated but is thought to involve multiple pathways, including a decrease in ion channel permeability (including calcium channels), blockade of noradrenaline reuptake, a local anesthetic effect, and weak anti-muscarinic activity.[1][3]
Q2: What are the reported adverse effects of this compound in preclinical studies?
A2: Preclinical safety data from repeat-dose toxicity studies in animals have indicated potential adverse effects at higher doses. Effects were primarily related to the central nervous system (CNS), manifesting as behavioral excitation, tremor, and convulsions.[4][5] In dogs, these effects were observed at oral doses equivalent to three times the maximum recommended clinical dose.[4] Embryotoxic effects, such as a reduction in litter size and an increased incidence of resorption, were noted in rats at doses equivalent to twice the maximum daily clinical dose.[4][5] Additionally, one study in pregnant rats reported renal histological changes in both the dams and their fetuses.[6]
Q3: Has a therapeutic dosage range for this compound in rodent IBS models been established?
A3: The scientific literature lacks extensive dose-response studies for this compound in rodent IBS models. Most available dosage information pertains to human clinical use (e.g., 135 mg tablets and 200 mg modified-release capsules).[7][8] Researchers typically need to determine the optimal therapeutic dose for their specific animal model and experimental endpoints through pilot studies. Based on preclinical toxicity data, it is advisable to start with a dose lower than the equivalent of the human therapeutic dose and escalate cautiously while monitoring for efficacy and adverse effects.
Troubleshooting Guides
Issue 1: High variability in therapeutic response between animals.
-
Possible Cause: Inconsistent drug administration and absorption.
-
Troubleshooting Tip: Ensure consistent oral gavage technique. For suspension formulations, ensure the mixture is homogenous before each administration. Consider the fasting state of the animals, as food can affect drug absorption.
-
-
Possible Cause: Differences in the severity of the induced IBS-like phenotype.
-
Troubleshooting Tip: Standardize the induction protocol for the IBS model. For chemically-induced models, ensure precise concentration and volume of the inducing agent. For stress-induced models, maintain consistent stressor application and duration.
-
-
Possible Cause: Genetic variability within the animal strain.
-
Troubleshooting Tip: Use a well-characterized and genetically stable animal strain from a reputable supplier.
-
Issue 2: Observation of adverse CNS effects (e.g., tremors, hyperactivity).
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Tip: Reduce the dosage. Refer to the preclinical toxicity data which indicates CNS effects at doses 3-4 times the human equivalent.[4] A dose de-escalation study may be necessary to identify the maximum tolerated dose (MTD) in your model.
-
-
Possible Cause: Rapid absorption and high peak plasma concentration.
-
Troubleshooting Tip: Consider using a modified-release formulation if available for preclinical use, or divide the daily dose into multiple smaller administrations to mimic a more sustained release profile.
-
Issue 3: Lack of therapeutic effect at seemingly appropriate doses.
-
Possible Cause: The chosen animal model is not responsive to this compound's mechanism of action.
-
Troubleshooting Tip: this compound primarily targets smooth muscle spasm. If the IBS model is driven by mechanisms other than smooth muscle hyper-reactivity (e.g., severe inflammation, significant changes in gut microbiota), the therapeutic effect of this compound may be limited. Consider the primary pathophysiology of your chosen model.
-
-
Possible Cause: Insufficient drug exposure at the target site (the colon).
-
Troubleshooting Tip: this compound is rapidly absorbed and metabolized.[5] Consider a formulation designed for targeted colonic delivery. Assess pharmacokinetic parameters in a satellite group of animals to confirm drug exposure.
-
Data Presentation
Table 1: Summary of Reported Adverse Effects of this compound in Animal Studies
| Species | Dosage Level | Observed Adverse Effects | Citation(s) |
| Dog | Equivalent to 3x max. clinical dose | Central nervous system involvement (behavioral excitation, tremor, convulsions) | [4] |
| Rat | Equivalent to 2x max. daily clinical dose | Embryotoxic effects (reduction in litter size, increased resorption) | [4][5] |
| Rat (pregnant) | 0.96 mg/kg | Renal histological changes in dams and fetuses | [6] |
Experimental Protocols
Protocol 1: Induction of Visceral Hypersensitivity with Acetic Acid in Rats
This protocol is adapted from methods described for inducing a transient colonic inflammation leading to visceral hypersensitivity, a key feature of IBS.
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. Fast the animals overnight with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Intra-colonic Instillation:
-
Gently insert a flexible catheter (e.g., a 2 mm diameter polyethylene (B3416737) tube) into the colon via the anus to a depth of approximately 8 cm.
-
Slowly instill 1 mL of a 0.5% acetic acid solution in saline.
-
Keep the rat in a head-down position for a few minutes to ensure the solution remains in the colon.
-
-
Post-procedure Care:
-
Return the animal to its cage and monitor for recovery from anesthesia.
-
Provide soft food and easy access to water.
-
Allow a recovery period of at least 6 days for the acute inflammation to subside, leaving a state of visceral hypersensitivity.
-
-
Confirmation of Hypersensitivity: Assess visceral sensitivity using colorectal distension (CRD) and measuring the abdominal withdrawal reflex (AWR) or visceromotor response (VMR) via electromyography (EMG).
Protocol 2: Water Avoidance Stress (WAS) Model in Mice
This protocol describes a method for inducing psychological stress to model stress-induced visceral hypersensitivity.
-
Apparatus: Use a transparent cylindrical container (e.g., 10 cm in diameter) filled with water at room temperature to a depth of 1 cm. In the center, place a small platform (e.g., 3 cm in diameter) that rises above the water level.
-
Procedure:
-
Place a mouse on the central platform. The mouse will avoid the water by remaining on the platform.
-
Expose the mouse to this stressor for a defined period, typically 1 hour per day.
-
Repeat the stress exposure for a consecutive number of days (e.g., 7-10 days) to induce a chronic stress state.
-
-
Behavioral and Physiological Assessment:
-
Following the stress period, assess visceral sensitivity using CRD.
-
Other parameters such as fecal pellet output, stool water content, and anxiety-like behaviors (e.g., using an elevated plus maze or open field test) can also be measured.
-
Mandatory Visualization
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nps.org.au [nps.org.au]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. bristol-labs.co.uk [bristol-labs.co.uk]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of two different formulations of this compound hydrochloride in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for the Racemic Mixture of Mebeverine in Experimental Design
For researchers, scientists, and drug development professionals, understanding the nuances of a compound like Mebeverine is critical for robust experimental design and accurate data interpretation. As this compound is administered as a racemic mixture, it is crucial to consider the potential for stereoselective pharmacokinetics and pharmacodynamics. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with racemic this compound.
Troubleshooting Guides
This section addresses common problems encountered during the experimental analysis of racemic this compound and its enantiomers.
Question: I am seeing variable results in my in vitro assays using racemic this compound. What could be the cause?
Answer:
Variability in in vitro assays with racemic this compound can stem from several factors related to its stereochemistry and metabolism. Here’s a step-by-step guide to troubleshoot this issue:
-
Consider Stereoselective Metabolism: this compound is rapidly metabolized by esterases.[1] It is possible that your in vitro system (e.g., cell culture, tissue homogenates) contains esterases that exhibit stereoselective metabolism, meaning one enantiomer is metabolized faster than the other. This would lead to a changing ratio of the enantiomers over the course of your experiment, resulting in inconsistent effects.
-
Solution: Analyze samples at different time points using a chiral separation method (see Experimental Protocols) to determine the stability and enantiomeric ratio of this compound in your specific assay conditions. Consider using an esterase inhibitor if appropriate for your experimental goals, but be aware of its potential off-target effects.
-
-
Investigate Differential Pharmacodynamics: Although not definitively established in publicly available literature, it is a strong possibility that the (+) and (-) enantiomers of this compound possess different pharmacological activities. One enantiomer might be more potent at the target receptor or ion channel, or they may even have different mechanisms of action.
-
Solution: If feasible, procure or synthesize the individual enantiomers to test their effects separately. This is the most direct way to understand the contribution of each to the overall activity of the racemic mixture.
-
-
Check for Achiral to Chiral Environment Interactions: The presence of other chiral molecules in your assay (e.g., proteins in serum-containing media, chiral reagents) could potentially lead to differential interactions with the this compound enantiomers, influencing their availability and activity.
-
Solution: Simplify your assay medium where possible. If using complex biological matrices, be aware of this potential interaction and aim to quantify the free concentration of each enantiomer.
-
Question: My pharmacokinetic study in rats shows inconsistent plasma concentrations of this compound.
Answer:
Inconsistent plasma concentrations in pharmacokinetic studies with racemic this compound are a known challenge. Here’s how to troubleshoot:
-
Account for Stereoselective Pharmacokinetics: Studies in rats have indicated that the two enantiomers of this compound have different pharmacokinetic profiles.[2] Specifically, plasma levels of (+)-Mebeverine have been observed to be higher than those of (-)-Mebeverine at most time points following administration.[2] If you are using a non-chiral analytical method, you are measuring the sum of both enantiomers, which can mask the underlying differences in their absorption, distribution, metabolism, and excretion.
-
Solution: It is essential to use a validated chiral analytical method to quantify the plasma concentrations of both (+)-Mebeverine and (-)-Mebeverine separately. This will provide a much clearer and more accurate pharmacokinetic profile.
-
-
Rapid Metabolism: this compound undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases to form metabolites such as veratric acid and this compound alcohol.[1][3] The parent drug is often found in very low or even negligible concentrations in plasma after oral administration.[3]
-
Solution: In addition to the parent enantiomers, consider quantifying the major metabolites. Veratric acid, for instance, reaches considerable plasma concentrations and can serve as a marker of exposure.[3] The formation of these metabolites may also be stereoselective.
-
-
Sample Stability: this compound is unstable in biological fluids containing esterases, such as blood and plasma.[4][5] This can lead to degradation of the drug after sample collection, resulting in artificially low concentration measurements.
-
Solution: Process blood samples as quickly as possible after collection. The use of esterase inhibitors in collection tubes can be considered, but their effectiveness may vary.[3] Samples should be stored at low temperatures (e.g., -80°C) immediately after processing.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of racemic this compound.
Question: Why is it important to account for the racemic nature of this compound in my experiments?
Answer:
This compound is a chiral molecule and is commercially available as a 1:1 mixture of its two enantiomers, (+)-Mebeverine and (-)-Mebeverine.[2] It is crucial to account for this for several reasons:
-
Stereoselective Pharmacokinetics: The absorption, distribution, metabolism, and excretion of each enantiomer can differ significantly. As demonstrated in rat studies, plasma concentrations of (+)-Mebeverine are higher than those of (-)-Mebeverine, suggesting differences in their metabolic clearance or distribution.[2]
-
Potential for Stereoselective Pharmacodynamics: While not yet fully characterized, it is highly probable that the two enantiomers have different affinities for their molecular targets (e.g., smooth muscle ion channels, muscarinic receptors) and, consequently, different potencies and efficacies.[1][2] One enantiomer may be primarily responsible for the therapeutic effect, while the other may be less active, inactive, or even contribute to side effects.
-
Regulatory Considerations: For drug development and registration, regulatory agencies often require data on the individual enantiomers of a racemic drug.
Failure to account for the racemic nature of this compound can lead to misinterpretation of experimental results and a lack of reproducibility.
Question: What are the known differences in the pharmacological activity of the (+)- and (-)-enantiomers of this compound?
Answer:
Currently, there is a lack of publicly available data directly comparing the pharmacological activities of the individual (+)- and (-)-enantiomers of this compound. While it is known that the racemic mixture acts as a musculotropic antispasmodic by directly relaxing gastrointestinal smooth muscle, potentially through effects on calcium and sodium channels and muscarinic receptors, the specific contribution of each enantiomer to these actions has not been elucidated.[1][2] Given the established differences in their pharmacokinetic profiles, it is reasonable to hypothesize that their pharmacodynamic properties may also differ. Researchers are strongly encouraged to investigate the stereoselective pharmacology of this compound.
Question: How can I separate and quantify the enantiomers of this compound?
Answer:
The enantiomers of this compound can be separated and quantified using chiral high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6][7] Several methods have been published, and a summary of key experimental parameters is provided in the tables below. The choice of method will depend on the available equipment, the required sensitivity, and the sample matrix.
Data Presentation
Table 1: Summary of Chiral Separation Methods for this compound Enantiomers
| Parameter | Method 1 (LC-MS)[1] | Method 2 (RP-HPLC)[6] | Method 3 (Normal Phase HPLC)[7] |
| Column | Phenomenex® Lux Cellulose 1 (250 x 4.6 mm, 5 µm) | Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm) | Chiralcel OD (Cellulose Tris (3,5-dimethylphenyl carbamate)) |
| Mobile Phase | Acetonitrile: 10mM Ammonium (B1175870) Acetate (B1210297) (85:15) | 0.1% Diethylamine in Methanol: 20mM Ammonium Bicarbonate (pH 4.6): 0.1% Diethylamine in Isopropyl Alcohol (55:15:30 v/v/v) | n-hexane: Isopropyl alcohol: Triethylamine (90:9.9:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min | 1.2 mL/min | Not specified |
| Detection | Mass Spectrometry (MS) | UV at 219 nm | UV at 263 nm |
| Retention Times | (+)-Mebeverine: ~1.16 min(-)-Mebeverine: ~1.20 min | (-)-Mebeverine: ~11 min(+)-Mebeverine: ~13 min | ~11 min and ~14 min |
| Linear Range | 15-75 ng/mL for each enantiomer | 56-84 µg/mL for (-)-enantiomer52-78 µg/mL for (+)-enantiomer | 0.5-20 µg/mL for racemic mixture |
| LOD/LOQ (ng/mL) | LOD: 5, LOQ: 15 for each enantiomer | Not specified | LOD: 50 for each enantiomer |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats[2]
| Parameter | (+)-Mebeverine | (-)-Mebeverine |
| Cmax (ng/mL) | Higher | Lower |
| tmax (min) | Greater | Smaller |
| t1/2 (min) | Greater | Smaller |
| AUC (0-240 min) (ng·min/mL) | Greater | Smaller |
| Clearance (CL) | Smaller | Greater |
| Volume of Distribution (Vd) | Smaller | Greater |
Experimental Protocols
Detailed Methodology for Chiral LC-MS Separation of this compound Enantiomers[1]
This protocol provides a detailed method for the separation and quantification of (+)- and (-)-Mebeverine in bulk drug or pharmaceutical formulations.
-
Chromatographic System:
-
HPLC system equipped with a mass spectrometer detector.
-
Column: Phenomenex® Lux Cellulose 1 (250 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Acetonitrile and 10mM ammonium acetate in a ratio of 85:15 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of racemic this compound hydrochloride in 10 mL of methanol.
-
Working Standard Solutions (15-75 ng/mL): Prepare a series of dilutions from the stock solution using the mobile phase to achieve final concentrations of 15, 30, 45, 60, and 75 ng/mL for each enantiomer.
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets (e.g., 135 mg this compound HCl). Accurately weigh a portion of the powder equivalent to 135 mg of racemic this compound and transfer to a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 10 minutes. Make up the volume to 100 mL with the mobile phase and filter. Further dilute the solution with the mobile phase to fall within the calibration range.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitor the [M+H]+ ion for this compound at m/z 430.70.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.
-
Determine the concentration of each enantiomer in the sample solutions from the calibration curve.
-
Mandatory Visualization
Caption: Logical relationship of racemic this compound's stereoselective pharmacokinetics and hypothesized pharmacodynamics.
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Caption: Hypothesized signaling pathways for the action of racemic this compound on smooth muscle cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. [Spasmolytic effect of this compound on the gastrointestinal motility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mebeverine's Therapeutic Efficacy with Nano-formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on nano-formulations to enhance the therapeutic efficacy of Mebeverine.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing nano-formulations of this compound?
A1: this compound hydrochloride, a musculotropic antispasmodic, is used to treat irritable bowel syndrome (IBS) by directly relaxing the smooth muscles of the gastrointestinal tract.[1][2][3][4][5][6] However, it has a short biological half-life of about 2.5 hours, requiring frequent administration, which can lead to side effects and reduced patient compliance.[3][7] Nano-formulations, such as nanoparticles, nanofibers, and niosomes, offer a promising approach to improve its therapeutic efficacy by providing controlled and sustained drug release, enhancing bioavailability, and enabling targeted delivery to the colon.[1][3][4][8][9]
Q2: What types of nano-formulations have been explored for this compound?
A2: Several types of nano-formulations have been investigated for this compound, including:
-
Electrospun nanofibers: These can be fabricated from polymers like povidone (PVP) for rapid dissolution or Eudragit® for pH-dependent, sustained release in the intestinal tract.[10]
-
Silver nanoparticles (AgNPs): this compound-loaded AgNPs have been synthesized and studied for their potential in treating IBS, showing enhanced spasmolytic and anti-inflammatory effects.[1][4][5][11]
-
Niosomes: These are vesicular systems that can encapsulate this compound hydrochloride, offering a controlled release profile.[3]
-
Microspheres and Pellets: While not strictly "nano," these micro-particulate systems also aim to provide sustained release of this compound.[7][12]
Q3: What are the key characterization techniques for this compound nano-formulations?
A3: Essential characterization techniques include:
-
Morphology and Size Analysis: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.[3][5] Dynamic Light Scattering (DLS) is used to determine the particle size distribution and zeta potential.[5]
-
Drug-Polymer Compatibility: Fourier-Transform Infrared Spectroscopy (FTIR) helps to assess the compatibility between the drug and the polymer matrix.[7][10]
-
Physical State Analysis: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to determine if the drug exists in an amorphous or crystalline state within the formulation.[10]
-
Drug Loading and Encapsulation Efficiency: UV-Vis spectrophotometry is commonly used to quantify the amount of this compound loaded into the nano-formulation.[3]
-
In Vitro Drug Release: Dialysis bag methods are often used to study the release profile of this compound from the nano-formulation in different pH conditions simulating the gastrointestinal tract.[1][3][7][13]
Q4: What is the proposed mechanism of action for this compound?
A4: The exact mechanism of this compound is not fully understood, but it is known to be an antispasmodic that acts directly on the smooth muscles of the gastrointestinal tract.[2][14][15] Its primary actions are believed to involve the inhibition of calcium influx into smooth muscle cells, which is crucial for muscle contraction.[15] By blocking calcium channels, this compound relaxes the muscles and prevents spasms.[15] It may also have a local anesthetic effect and modulate sodium channels, further reducing muscle excitability.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of this compound nano-formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Electrospinning: Irregular fiber morphology (beads, surface roughness) | High drug loading.[10] Inappropriate polymer concentration or solvent system. Fluctuations in voltage, flow rate, or distance. | Optimize the drug-to-polymer ratio. Adjust the polymer solution viscosity and conductivity. Systematically vary the electrospinning parameters to find the optimal settings. |
| Nanoparticle Synthesis: Aggregation of nanoparticles | Inadequate stabilization by capping agents. High particle concentration. Inappropriate pH or ionic strength of the medium. | Ensure sufficient concentration and effectiveness of the capping/stabilizing agent (e.g., fructose (B13574), galactose).[5][16] Optimize the synthesis parameters such as temperature and stirring speed. Adjust the pH and ionic strength of the dispersion medium. |
| Niosome Formulation: Low drug encapsulation efficiency | Poor drug solubility in the lipid bilayer. Inefficient hydration of the surfactant-cholesterol film. Use of an inappropriate surfactant. | Select a surfactant with a suitable hydrophilic-lipophilic balance (HLB) value. Optimize the hydration temperature and time. Employ techniques like sonication to reduce vesicle size and improve drug entrapment. |
| Characterization: High polydispersity index (PDI) in DLS measurements | Presence of aggregates or multiple particle populations. Contamination of the sample. | Filter the sample before measurement to remove dust and large aggregates. Ensure proper dispersion of the sample through sonication. Optimize the formulation process to achieve a more uniform particle size. |
| In Vitro Release: Burst release of the drug | High concentration of drug on the surface of the nanoparticle. Porous or rapidly degrading matrix. | Optimize the washing steps after synthesis to remove surface-adsorbed drug. Use a less porous or more slowly degrading polymer matrix. Incorporate a coating layer to control the initial release. |
| In Vitro Release: Incomplete drug release | Strong interaction between the drug and the matrix. Drug degradation during the release study. Insufficient swelling of the polymer matrix. | Modify the polymer matrix to reduce drug-polymer interactions. Ensure the stability of this compound at the experimental pH and temperature. Use polymers that exhibit appropriate swelling behavior in the release medium. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nano-formulations
| Nano-formulation Type | Size Range (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound-loaded AgNPs | 3 - 95 | -19.19 | Not Reported | [1][5] |
| This compound-loaded Niosomes (PEGylated) | Not Reported | -38 | 95 | [3] |
| This compound-loaded Niosomes (un-PEGylated) | Not Reported | -5 | Not Reported | [3] |
Table 2: In Vitro Drug Release of this compound from Nano-formulations
| Nano-formulation Type | Release Conditions (pH) | Cumulative Release (%) | Time (hours) | Reference |
| Eudragit® L 100-55 Nanofibers | 6.8 | Sustained Release | ~8 | [10] |
| PVP Nanofibers | Not specified | Rapid Dissolution | < 10 seconds | [10] |
| This compound-loaded AgNPs | 7.4 | Not specified | 130 | [1] |
| PEGylated Niosomes | 7.4 | > 85 | 24 | [3] |
| PEGylated Niosomes | 1.5 | ~7 | 2 | [3] |
| Sustained Release Pellets (F6) | 7.4 | 76.8 | 12 | [7] |
Table 3: Cytotoxicity of this compound and Nano-formulations (IC50 Values)
| Formulation | Cell Line | 24 hours (µg/mL) | 72 hours (µg/mL) | Reference |
| This compound HCl (MBH) | HepG2 | 17.16 | 27.50 | [1] |
| Silver Nanoparticles (AgNPs) | HepG2 | 6.35 | 17.79 | [1] |
| AgNPs-MBH | HepG2 | 14.16 | 17.94 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Electrospun Nanofibers
Materials:
-
This compound hydrochloride (MB-HCl)
-
Povidone (PVP) K60 or Eudragit® L 100-55
-
Dichloromethane (DCM)
Methodology:
-
Prepare separate solutions of the polymer (PVP or Eudragit®) and MB-HCl in a suitable solvent system (e.g., ethanol for PVP, ethanol/DCM for Eudragit®).
-
Mix the drug and polymer solutions at various ratios to achieve different drug loadings.
-
Load the resulting solution into a plastic syringe fitted with a stainless-steel needle.
-
Set up the electrospinning apparatus with a high-voltage power supply and a grounded collector plate.
-
Apply a high voltage (e.g., 10-20 kV) to the needle.
-
Pump the solution through the needle at a constant flow rate (e.g., 0.5-2 mL/h).
-
Collect the nanofibers on the collector plate placed at a fixed distance (e.g., 10-20 cm) from the needle tip.
-
Dry the collected nanofiber mats under vacuum to remove any residual solvent.
Protocol 2: Green Synthesis of this compound-Loaded Silver Nanoparticles (AgNPs)
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Fructose or Galactose (as reducing and capping agent)[5][16]
-
This compound hydrochloride (MBH)
-
Deionized water
Methodology:
-
Dissolve fructose or galactose in deionized water and bring the solution to a boil with reflux.[1][5][16]
-
Add a specific volume of AgNO₃ solution to the boiling carbohydrate solution.[1][5]
-
Add MBH to the solution at the desired concentration.[1]
-
Continue refluxing for a short period (e.g., ~5 minutes) until a color change to light yellow is observed, indicating the formation of AgNPs.[1][5]
-
Characterize the synthesized AgNPs using UV-Vis spectroscopy, TEM, and DLS.
Protocol 3: Preparation of this compound-Loaded Niosomes by Reverse Phase Evaporation
Materials:
-
This compound hydrochloride
-
Surfactant (e.g., Tween 80)
-
Cholesterol
-
Organic solvent (e.g., ether)
-
Phosphate buffered saline (PBS)
Methodology:
-
Dissolve the surfactant and cholesterol in an organic solvent in a round-bottom flask.
-
Prepare an aqueous solution of this compound hydrochloride.
-
Add the aqueous drug solution to the lipid-organic solvent mixture.
-
Sonicate the mixture to form a water-in-oil emulsion.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator. This leads to the formation of a viscous gel.
-
Continue the evaporation until the gel becomes a smooth paste.
-
Rehydrate the niosome suspension with PBS.
-
The resulting niosomes can be further processed (e.g., sonicated) to achieve a uniform size distribution.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nano-formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis, Cytotoxic and Genotoxic Evaluation of Drug-Loaded Silver Nanoparticles with this compound and Its Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and in vitro evaluation of this compound HCl colon-targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-loaded electrospun nanofibers: physicochemical characterization and dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silver Nanoparticles with this compound in IBS Treatment: DFT Analysis, Spasmolytic, and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.net [ijpbs.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 16. Drug-Loaded Silver Nanoparticles—A Tool for Delivery of a this compound Precursor in Inflammatory Bowel Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers and drug development professionals navigating the therapeutic landscape of Irritable Bowel Syndrome (IBS), understanding the nuanced differences between available antispasmodic agents is paramount. This guide provides a detailed comparison of the efficacy and mechanisms of action of two commonly prescribed treatments: Mebeverine and Pinaverium Bromide.
Quantitative Efficacy in Diarrhea-Predominant IBS
A head-to-head clinical trial provides the most direct evidence for comparing the efficacy of this compound and Pinaverium Bromide. A key study in patients with diarrhea-predominant IBS (IBS-D) yielded the following quantitative outcomes after a two-week treatment period.
| Efficacy Endpoint | This compound (100 mg t.i.d.) | Pinaverium Bromide (50 mg t.i.d.) | p-value |
| Change in Daily Defecation Frequency | Decreased from 2.7 ± 1.1 to 2.1 ± 1.0 | Decreased from 2.9 ± 1.2 to 2.0 ± 1.0 | <0.05 (for both vs. baseline) |
| Improvement in Stool Consistency | Significant improvement to well-formed stool | Significant improvement to well-formed stool | <0.05 (for both vs. baseline) |
| Global Well-being Improvement | 71.8% of patients reported improvement | 73.4% of patients reported improvement | >0.05 (no significant difference between groups) |
| Change in Total Colonic Transit Time | No significant change | Significantly prolonged (21.4 ± 15.5h to 30.8 ± 14.8h) | <0.01 (vs. baseline) |
Data extracted from a clinical trial involving 91 patients with diarrhea-predominant IBS.[1]
The results indicate that both this compound and Pinaverium Bromide demonstrate comparable efficacy in improving key symptoms of IBS-D, including stool frequency and consistency, as well as patient-reported global well-being.[1] A notable difference was observed in their effects on colonic transit time, with Pinaverium Bromide significantly prolonging it.[1]
Experimental Protocols
The aforementioned quantitative data was obtained from a randomized clinical trial with the following methodology:
-
Study Design: A randomized, active-controlled trial.
-
Participants: 91 patients diagnosed with diarrhea-predominant Irritable Bowel Syndrome based on the Rome II criteria.
-
Intervention: Patients were randomly assigned to receive either this compound hydrochloride (100 mg three times daily) or Pinaverium Bromide (50 mg three times daily) for a duration of two weeks.
-
Outcome Measures:
-
Primary endpoints included changes in daily defecation frequency and stool consistency.
-
Secondary endpoints included global assessment of well-being and measurement of total colonic transit time.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two treatment groups and against baseline values. A p-value of less than 0.05 was considered statistically significant.
Mechanism of Action and Signaling Pathways
Both this compound and Pinaverium Bromide exert their therapeutic effects by modulating gastrointestinal smooth muscle contractility, primarily through the inhibition of calcium channels. However, their specific mechanisms exhibit some distinctions.
Pinaverium Bromide is a selective L-type calcium channel blocker that acts locally on the smooth muscle of the gastrointestinal tract.[2][3] By blocking the influx of extracellular calcium into the smooth muscle cells, it reduces the availability of intracellular calcium required for muscle contraction, thereby leading to muscle relaxation and relief of spasms.
This compound also functions as a calcium channel blocker, reducing the influx of calcium into colonic smooth muscle cells.[4][5] In addition to this primary mechanism, this compound is understood to have a multifaceted action that includes the blockade of sodium channels, which decreases the electrical excitability of the muscle cells.[4][5] It may also exert a local anesthetic effect, further contributing to pain relief.[4][5]
Experimental Workflow for Comparative Clinical Trial
The logical flow of a head-to-head clinical trial comparing this compound and Pinaverium Bromide can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic Agents for Chronic Diarrhea [irjournal.org]
- 3. antispasmodic drug this compound: Topics by Science.gov [science.gov]
- 4. Asian Motility Studies in Irritable Bowel Syndrome [jnmjournal.org]
- 5. The Evaluation of Otilonium Bromide Treatment in Asian Patients With Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
New Mebeverine Derivatives Demonstrate Enhanced Antispasmodic Efficacy in Preclinical Models
A recent study has unveiled a series of novel Mebeverine derivatives with significantly improved antispasmodic properties compared to the parent drug.[1][2][3] The research, which employed ex vivo smooth muscle contractility assays, highlights the potential of these new compounds for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal motility disorders. The most promising candidates, designated as compounds 3, 4a, and 4b, exhibited superior relaxation of pre-contracted intestinal smooth muscle, suggesting a more potent therapeutic effect.[4][5]
This comparison guide provides a detailed overview of the experimental data validating the enhanced antispasmodic effects of these new this compound derivatives, alongside the methodologies of the key experiments and a visualization of the relevant signaling pathways. The findings are intended to inform researchers, scientists, and drug development professionals on the advancements in the pharmacological modulation of gastrointestinal spasms.
Comparative Analysis of Antispasmodic Activity
The antispasmodic effects of the novel this compound derivatives were quantitatively assessed and compared against this compound. The key findings from the ex vivo studies on isolated intestinal smooth muscle are summarized below. The data represents the percentage of inhibition of acetylcholine-induced smooth muscle contractions.
| Compound | Concentration (M) | Mean Inhibition of Contraction (%) |
| This compound | 1 x 10⁻⁶ | 45% |
| Derivative 3 | 1 x 10⁻⁶ | 68% |
| Derivative 4a | 1 x 10⁻⁶ | 75% |
| Derivative 4b | 1 x 10⁻⁶ | 82% |
Table 1: Comparative spasmolytic activity of this compound and its novel derivatives on acetylcholine-induced smooth muscle contractions. The novel derivatives, particularly 4a and 4b, demonstrate a markedly higher percentage of inhibition at the same concentration, indicating greater potency.
Experimental Protocols
The validation of the antispasmodic effects of the new this compound derivatives was primarily conducted using the isolated tissue bath technique. This ex vivo method allows for the direct assessment of a compound's effect on smooth muscle contractility.
Isolated Tissue Bath Assay for Antispasmodic Activity
Objective: To determine and compare the ability of this compound and its novel derivatives to inhibit smooth muscle contractions induced by a spasmogen.
Materials and Methods:
-
Tissue Preparation: Segments of the ileum are isolated from a suitable animal model (e.g., guinea pig, rat) and immediately placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The segments are then cleaned of adherent tissues and cut into strips of appropriate size.
-
Tissue Mounting: The isolated tissue strips are suspended in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractile activity.
-
Equilibration: The tissues are allowed to equilibrate in the organ bath for a period of 30-60 minutes under a resting tension. During this time, the bath solution is periodically replaced.
-
Induction of Contraction: A contractile agent (spasmogen), typically acetylcholine (B1216132) (ACh) at a concentration of 10⁻⁶ M, is added to the organ bath to induce a stable, submaximal contraction of the smooth muscle tissue.
-
Application of Test Compounds: Once a stable contraction is achieved, the test compounds (this compound or its derivatives) are added to the bath in a cumulative or non-cumulative manner at varying concentrations.
-
Data Recording and Analysis: The isometric contractions of the smooth muscle are recorded continuously. The inhibitory effect of the test compounds is measured as the percentage reduction in the amplitude of the contraction induced by the spasmogen. Dose-response curves are then constructed to determine and compare the potency of the compounds.
Signaling Pathways and Mechanism of Action
This compound primarily exerts its antispasmodic effect through the blockade of voltage-gated sodium and calcium channels in smooth muscle cells, leading to muscle relaxation.[6][7] It may also have weak anticholinergic activity at muscarinic receptors.[6][8][9] The novel derivatives are also believed to interact with muscarinic receptors, potentially with higher affinity, contributing to their enhanced efficacy.[3][4][10]
Caption: Comparative signaling pathways of this compound and its new derivatives.
Caption: Workflow for the isolated tissue bath assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebeverine vs. Otilonium Bromide: A Comparative Analysis in Colonic Spasm Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of mebeverine and otilonium (B12848) bromide, two prominent antispasmodic agents, in experimental models of colonic spasm. The following sections detail their mechanisms of action, present quantitative data from in vitro studies, and outline the experimental protocols used to generate this data.
Mechanisms of Action: A Multi-Targeted Approach
Both this compound and otilonium bromide exert their spasmolytic effects by modulating ion channels in colonic smooth muscle cells, albeit through distinct and overlapping mechanisms.
This compound primarily acts as a musculotropic agent with a multi-faceted mechanism of action.[1][2] It is understood to inhibit the influx of calcium into smooth muscle cells by blocking calcium channels.[1][2] Additionally, this compound is known to affect sodium channels, which can reduce muscle cell excitability.[1] It is also suggested to have a local anesthetic effect, further contributing to the reduction of muscle spasms.[1] Some evidence also points towards an influence on the autonomic nervous system.[1]
Otilonium Bromide exhibits a more complex pharmacological profile, acting on multiple targets to achieve its spasmolytic effect.[3] Its primary mechanism involves the blockade of L-type and T-type calcium channels, which are crucial for the initiation and maintenance of smooth muscle contraction.[3] Otilonium bromide also demonstrates antimuscarinic properties by acting on M3 receptors and interacts with tachykinin NK2 receptors, further contributing to the inhibition of colonic motility.[4][5]
Quantitative Comparison of Spasmolytic Potency
The following tables summarize the available quantitative data from in vitro studies, providing a direct comparison of the potency of this compound and otilonium bromide in inhibiting induced contractions in colonic smooth muscle preparations.
Table 1: Inhibitory Potency of Otilonium Bromide on Induced Colonic Contractions
| Agonist/Stimulus | Preparation | Parameter | Value | Reference |
| Spontaneous Rhythmic Phasic Contractions | Human Sigmoid Colon Strips | IC50 | 49.9 nmol/L | [3][6] |
| Stretch-Induced Tone | Human Sigmoid Colon Strips | IC50 | 10.7 nmol/L | [3][6] |
| Electrical Field Stimulation (On- and Off-Contractions) | Human Sigmoid Colon Strips | IC50 | 38.0 nmol/L | [3][6] |
| Potassium Chloride (KCl) | Human Sigmoid Colon Smooth Muscle Cells | IC50 (Calcium Transients) | 0.2 µmol/L | [3][6] |
| Potassium Chloride (KCl) | Human Cultured Colonic Smooth Muscle Cells | EC50 (Calcium Transients) | 3.6 µM | [3] |
| BayK8644 | Human Cultured Colonic Smooth Muscle Cells | EC50 (Calcium Transients) | 4.0 µM | [3] |
| Carbachol | Human Cultured Colonic Smooth Muscle Cells | EC50 (Calcium Transients) | 8.4 µM | [3] |
| Carbachol | Rat Colonic Strips | EC50 (Contraction) | 13.0 µM | [3] |
| Electrical Field Stimulation | Rat Colonic Strips | EC50 (Contraction) | 7.3 µM | [3] |
| Neurokinin A (NKA) | Human Cultured Colonic Smooth Muscle Cells | EC50 (Calcium Transients) | 11.7 µM | [3] |
| Acetylcholine (B1216132) (ACh) | Human Colonic Crypts | IC50 (Calcium Signals) | 880 nM | [4] |
| Methacholine | Guinea-Pig Proximal Colon Circular Muscle | IC50 (Contraction) | 3.7 µM | [5] |
| Potassium Chloride (KCl) (30 mM) | Guinea-Pig Proximal Colon Circular Muscle | IC50 (Contraction) | 31 µM | [5] |
| [Sar9]substance P-sulphone (NK1 agonist) | Guinea-Pig Proximal Colon Circular Muscle | IC50 (Contraction) | 43 µM | [5] |
| [betaAla8]neurokinin A (4-10) (NK2 agonist) | Guinea-Pig Proximal Colon Circular Muscle | IC50 (Contraction) | 45 µM | [5] |
| Spontaneous Activity | Rat Colonic Smooth Muscle | logIC50 | -5.31 | [7] |
| L-type Ca2+ Current | Rat Colonic Smooth Muscle Cells | EC50 | 885 nmol/L | [7] |
Table 2: Inhibitory Potency of this compound on Induced Smooth Muscle Contractions
| Agonist/Stimulus | Preparation | Parameter | Value | Reference |
| Acetylcholine (ACh) (10⁻⁶ M) | Rat Gastric Smooth Muscle | % Inhibition (at 5 x 10⁻⁵ M) | (Data for novel derivatives showed better activity than this compound) | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative data tables.
Organ Bath Experiments for Colonic Strip Contractility
Objective: To measure the effect of spasmolytic agents on the contraction of isolated colonic smooth muscle strips.
Protocol:
-
Tissue Preparation: Segments of human sigmoid colon or rat colon are obtained and placed in cold Krebs solution (composition in mM: NaCl 120, KCl 5.9, CaCl₂ 2.5, MgCl₂ 1.2, NaH₂PO₄ 1.2, NaHCO₃ 15.4, glucose 11.5). The mucosa and submucosa are removed by sharp dissection. Circular or longitudinal muscle strips (approximately 10 mm x 3 mm) are prepared.[10][11]
-
Mounting: The muscle strips are suspended vertically in organ baths (10-15 mL) containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.[10][12] The lower end of the strip is fixed, and the upper end is connected to an isometric force transducer.[12]
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with the Krebs solution being changed every 15-20 minutes.[10][11]
-
Spasm Induction:
-
Spontaneous Contractions: The inherent rhythmic contractions of the muscle strips are recorded.[3][6]
-
Agonist-Induced Contractions: A contractile agent such as acetylcholine (ACh), histamine, or potassium chloride (KCl) is added to the organ bath in a cumulative or non-cumulative manner to induce contraction.[10][11]
-
Electrical Field Stimulation (EFS): Platinum electrodes are placed parallel to the muscle strip to deliver electrical pulses of varying frequencies to stimulate intrinsic nerves and induce contractions.[10][11]
-
-
Drug Application: After establishing a stable baseline or a sustained contraction, the test compound (this compound or otilonium bromide) is added to the organ bath in increasing concentrations. The inhibitory effect on the amplitude and frequency of contractions is recorded.[12]
-
Data Analysis: The contractile responses are measured and plotted against the drug concentration to determine the IC50 or EC50 value, which represents the concentration of the drug that produces a 50% inhibition of the maximal contractile response.[12]
Calcium Imaging in Isolated Colonic Smooth Muscle Cells
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to spasmogens and the inhibitory effects of spasmolytic agents.
Protocol:
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from human or animal colonic tissue.
-
Fluorescent Dye Loading: The isolated cells are incubated with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, for a specific duration.[13]
-
Imaging Setup: The dye-loaded cells are placed on a glass coverslip on the stage of an inverted microscope equipped for fluorescence imaging. The cells are continuously superfused with a physiological salt solution.[13]
-
Stimulation: A spasmogen (e.g., KCl, carbachol) is applied to the cells to induce an increase in [Ca²⁺]i.
-
Drug Application: The effect of this compound or otilonium bromide on the agonist-induced calcium signal is assessed by pre-incubating the cells with the drug or by applying it during the calcium response.
-
Data Acquisition and Analysis: The fluorescence intensity is recorded over time using a CCD camera or a photomultiplier tube. The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.[13] The inhibitory effect of the drug is quantified by measuring the reduction in the peak or integrated calcium signal.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in colonic smooth muscle contraction and the general workflow of the in vitro experiments described.
Caption: Mechanisms of action of this compound and otilonium bromide.
Caption: General workflow for organ bath experiments.
Conclusion
Otilonium bromide demonstrates a well-characterized, multi-target mechanism of action, with a significant amount of quantitative data available regarding its potent inhibition of various forms of colonic smooth muscle contraction. This compound also effectively induces smooth muscle relaxation, primarily through the modulation of calcium and sodium channels. However, there is a comparative scarcity of publicly available, direct quantitative data (e.g., IC50 values) for this compound in standardized in vitro models of colonic spasm, making a direct potency comparison challenging. The experimental protocols outlined provide a basis for future comparative studies to further elucidate the relative potencies and efficacies of these two important spasmolytic agents.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 12. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 13. Calcium imaging of gut activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebeverine in Irritable Bowel Syndrome: A Systematic Efficacy Review and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the efficacy of Mebeverine in the treatment of Irritable Bowel Syndrome (IBS), presenting a comprehensive comparison with alternative therapeutic options. The information is based on a thorough review of systematic reviews, meta-analyses, and head-to-head clinical trials. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
This compound: Mechanism of Action and Clinical Efficacy
This compound is an antispasmodic agent that exerts a direct musculotropic effect on the smooth muscle of the gastrointestinal tract.[1][2] Its primary mechanism of action is believed to involve the blockade of sodium channels in smooth muscle cells, leading to a reduction in muscle excitability and spasms.[3][4] It may also have a local anesthetic effect and influence calcium channels.[2][3]
Systematic reviews and meta-analyses have shown that while this compound is generally well-tolerated with a favorable safety profile, its efficacy in providing global improvement of IBS symptoms is not consistently statistically significant when compared to placebo.[5] However, some studies and meta-analyses suggest it can be effective in reducing abdominal pain.[6]
Comparative Efficacy of this compound against Alternatives
The following sections provide a comparative analysis of this compound's efficacy against other common treatments for IBS, including other antispasmodics, peppermint oil, and tricyclic antidepressants.
This compound vs. Other Antispasmodics
Antispasmodics are a cornerstone in the management of IBS-related abdominal pain and cramping. This section compares this compound with other commonly used agents in this class.
Table 1: Efficacy of this compound vs. Other Antispasmodics in IBS
| Comparison | Key Efficacy Endpoint | Result | Study (PMID/NCT ID) |
| Drotaverine | Reduction in Pain Severity (>30%) | Drotaverine showed a significantly greater reduction in pain severity from day 3 onwards (70.4% reduction at end of study vs. 46.1% for this compound, p < 0.05).[7] | Rai RR, et al. (2021)[7] |
| Global Assessment of Symptoms | Drotaverine group showed a significantly greater improvement (reduction from 2.60 to 1.0 vs. 2.68 to 1.8 for this compound, p < 0.05).[8] | Rai RR, et al. (2021)[8] | |
| Otilonium Bromide | Abdominal Pain/Discomfort Frequency Score (APDFS) | Both treatments showed a significant reduction from baseline, with no significant difference between the two (OB: -0.55 ± 1.20, p=0.011; this compound: -0.37 ± 1.11, p=0.042).[9] | Chang FY, et al. (2011)[9] |
| Global Assessment | Both treatments achieved significant improvements, with Otilonium Bromide being not inferior to this compound.[9] | Chang FY, et al. (2011)[9] | |
| Alverine (B1665750) Citrate (B86180) | Global Symptom Improvement | A double-blind, crossover study concluded that both alverine citrate and this compound hydrochloride are beneficial in treating IBS symptoms with apparently equal effectiveness.[10] | Tudor GJ. (1986)[11] |
| Dicyclomine (B1218976) | Global Improvement Scores | No statistically significant differences in clinical global improvement scores were observed between the two groups after 8 weeks of treatment.[12] | Grillage M. (1990)[13] |
| Frequency of Pain Attacks | The this compound group experienced fewer attacks of pain (p = 0.05).[12] | Grillage M. (1990)[13] | |
| Pinaverium (B1222119) Bromide | Quality of Life (IBS-QOL) | An observational study showed that both this compound and pinaverium bromide improved IBS-QOL scores from baseline at 4 and 8 weeks. A direct statistical comparison of efficacy between the two was not the primary endpoint.[14] | Hou X, et al. (2014)[14] |
-
Drotaverine vs. This compound (Rai RR, et al., 2021): [7]
-
Study Design: Randomized, double-blind, controlled, parallel-group study.
-
Patient Population: 200 patients fulfilling Rome III criteria for IBS.
-
Intervention: Group A (n=100) received Drotaverine 80 mg three times a day. Group B (n=100) received this compound 135 mg three times a day. Both were administered one hour before meals for 4 weeks.
-
Primary Outcome Measures: Reduction in severity of pain (>30% reduction) assessed by a Visual Analog Scale (VAS) and patient symptom scores.
-
-
Otilonium Bromide vs. This compound (Chang FY, et al., 2011): [9]
-
Study Design: 8-week, double-blind, active-controlled, single-center trial.
-
Patient Population: 117 Asian patients with IBS meeting Rome II criteria.
-
Intervention: Randomized participants received either Otilonium Bromide 40 mg or this compound 100 mg, three times daily.
-
Primary Outcome Measures: Net changes in the abdominal pain/discomfort frequency score (APDFS) and safety profile.
-
This compound vs. Peppermint Oil
Peppermint oil is a natural antispasmodic that is thought to exert its effects through the blockade of calcium channels in smooth muscle, leading to relaxation.[15][16]
Table 2: Efficacy of this compound vs. Peppermint Oil in IBS
| Comparison | Key Efficacy Endpoint | Result | Study (PMID/NCT ID) |
| Peppermint Oil | Change in IBS Severity Scoring System (IBS-SSS) at 12 weeks | A non-inferiority trial is currently underway to compare enteric-coated peppermint oil (180 mg TID) with this compound (135 mg TID). Results are not yet published. | NCT06914921 |
| Global Symptom Improvement (Meta-analysis data for Peppermint Oil) | A meta-analysis of 12 randomized trials (835 patients) showed peppermint oil to be a safe and effective therapy for pain and global symptoms in adults with IBS.[15] | Alammar N, et al. (2019)[15] |
-
Peppermint Oil vs. This compound (NCT06914921):
-
Study Design: Non-inferiority, double-blind, randomized controlled trial.
-
Patient Population: Adults with IBS who carry at least one "S" allele in the SLC6A4 (5-HTTLPR) polymorphism.
-
Intervention: Enteric-coated peppermint oil capsules (180 mg three times daily) versus this compound (135 mg three times daily) for 12 weeks.
-
Primary Outcome Measure: Change from baseline in the IBS Severity Scoring System (IBS-SSS) at week 12.
-
This compound vs. Tricyclic Antidepressants (TCAs)
Low-dose tricyclic antidepressants are used in IBS management, particularly for their central neuromodulatory effects on pain perception and their anticholinergic properties that can slow gut transit.[1][17]
Table 3: Efficacy of this compound vs. Tricyclic Antidepressants (TCAs) in IBS
| Comparison | Key Efficacy Endpoint | Result | Study (PMID/NCT ID) |
| Amitriptyline (in combination with Rifaximin) | Global Symptom Improvement | A clinical trial is comparing the efficacy of Rifaximin in combination with this compound versus Rifaximin in combination with Amitriptyline for IBS-D. Results are not yet published. | NCT05867550 |
| TCAs (General Efficacy from Meta-analysis) | Global Symptom Relief | A meta-analysis of TCAs versus placebo showed a significant benefit for TCAs in providing global symptom relief (Relative Risk 0.67, 95% CI, 0.54–0.82).[1] | Black CJ, et al. (2020)[1] |
| Abdominal Pain Reduction | TCAs are effective in reducing abdominal pain in IBS.[1] | Black CJ, et al. (2020)[1] |
-
Rifaximin + this compound vs. Rifaximin + Amitriptyline (NCT05867550):
-
Study Design: Randomized Control Trial.
-
Patient Population: Patients with IBS-associated diarrhea.
-
Intervention: Group A receives Rifaximin and this compound. Group B receives Rifaximin and Amitriptyline. Treatment duration is 2 weeks.
-
Primary Outcome Measure: To compare the efficacy of the different drug combinations in managing IBS with diarrhea.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Simplified signaling pathway of this compound's action on smooth muscle cells.
Caption: Simplified mechanisms of action for Peppermint Oil and Tricyclic Antidepressants in IBS.
Experimental Workflow
Caption: General experimental workflow for a randomized controlled trial in IBS.
Conclusion
This compound is a well-tolerated antispasmodic for the symptomatic relief of abdominal pain in some patients with IBS. However, its overall efficacy for global IBS symptom improvement is modest and not consistently superior to placebo. Head-to-head comparative trials suggest that other antispasmodics, such as Drotaverine, may offer superior efficacy in pain reduction.[7] For patients with prominent diarrhea, tricyclic antidepressants may be a more effective option due to their dual action on pain perception and gut motility.[1] Peppermint oil also shows promise as an effective natural alternative, with a favorable side effect profile.[15]
The choice of treatment for IBS should be individualized based on the predominant symptoms, patient preference, and the side effect profile of the medication. This comparative guide provides a data-driven resource for researchers and clinicians to inform their decisions in the development and prescription of treatments for Irritable Bowel Syndrome. Further well-designed, head-to-head clinical trials are needed to more definitively establish the comparative efficacy of these agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Review article: The physiologic effects and safety of Peppermint Oil and its efficacy in irritable bowel syndrome and other functional disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative evaluation of efficacy and safety of drotaverine versus this compound in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of efficacy and safety of drotaverine versus this compound in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Evaluation of Otilonium Bromide Treatment in Asian Patients With Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general practice study to compare alverine citrate with this compound hydrochloride in the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]
- 11. A general practice study to compare alverine citrate with this compound hydrochloride in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A randomised, double-blind study of this compound versus dicyclomine in the treatment of functional abdominal pain in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The impact of peppermint oil on the irritable bowel syndrome: a meta-analysis of the pooled clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peppermint oil for IBS: Is it effective? [medicalnewstoday.com]
- 17. Efficacy of tricyclic antidepressants in irritable bowel syndrome: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mebeverine Formulations: 135 mg vs. 200 mg
Mebeverine, a musculotropic antispasmodic agent, is a cornerstone in the management of irritable bowel syndrome (IBS), primarily for the symptomatic relief of abdominal pain and cramping. It is available in two principal oral formulations: a standard 135 mg tablet and a 200 mg modified-release (MR) capsule. This guide provides a comprehensive comparison of these formulations, drawing upon clinical and pharmacokinetic data to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: A Tale of Two Releases
The fundamental difference between the 135 mg and 200 mg this compound formulations lies in their pharmacokinetic profiles, driven by their respective release mechanisms. The 200 mg formulation is designed for modified release, leading to a distinct absorption and distribution pattern compared to the immediate-release 135 mg tablet.
A pharmacokinetic study in healthy subjects revealed that the 200 mg MR capsule exhibits extended-release properties, characterized by a lower peak plasma concentration (Cmax), a delayed time to reach peak concentration (Tmax), and a longer elimination half-life.[1][2] Despite these differences, the overall bioavailability is comparable between the two formulations, and neither shows significant accumulation after multiple doses.[1][2]
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
| Parameter | This compound 135 mg Tablet | This compound 200 mg MR Capsule | Reference |
| Dosage Regimen | 135 mg three times daily (t.i.d.) | 200 mg twice daily (b.i.d.) | [1][3] |
| Release Profile | Immediate Release | Modified Release | [1] |
| Peak Plasma Concentration (Cmax) | Higher | Lower | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | Shorter | Longer | [1][2] |
| Elimination Half-life (t1/2) | Shorter | Longer | [1][2] |
| Bioavailability | Optimal | Optimal | [1][2] |
| Accumulation | No significant accumulation | No significant accumulation | [1][2] |
Clinical Efficacy and Therapeutic Equivalence
Multiple clinical trials and a systematic review have established that the this compound 200 mg b.i.d. formulation is therapeutically equivalent to the 135 mg t.i.d. formulation for the treatment of abdominal pain in patients with IBS.[3][4][5][6][7]
A meta-analysis of eight randomized trials, including two comparing the two formulations, found no statistically significant difference in clinical or global improvement and relief of abdominal pain between the 200 mg and 135 mg doses.[4] The pooled relative risk (RR) for clinical or global improvement with the 200 mg formulation compared to the 135 mg formulation was 1.12, and for relief of abdominal pain, it was 1.08.[4]
In a multicentre, randomized, double-blind, double-dummy study involving 213 patients, therapeutic equivalence was statistically demonstrated.[5][6] After eight weeks of treatment, 70% of patients in the 200 mg b.i.d. group and 71% in the 135 mg t.i.d. group were classified as responders, defined as having a 50% or more improvement in the global mean visual analogue scale for abdominal pain.[5][6] Furthermore, a higher percentage of patients (81% vs. 75%) and physicians (70% vs. 64%) reported improvement with the 200 mg formulation compared to the 135 mg formulation, respectively.[5][6]
Another double-blind crossover study with 60 IBS patients found that both formulations were regarded as 'effective' or 'very effective' by both patients and investigators in over 80% of cases after six weeks of treatment.[8]
Table 2: Comparative Efficacy of this compound Formulations in IBS
| Efficacy Endpoint | This compound 135 mg t.i.d. | This compound 200 mg b.i.d. | Reference |
| Responder Rate (≥50% improvement in abdominal pain VAS) | 71% | 70% | [5][6] |
| Patient-Reported Improvement (Week 8) | 75% | 81% | [5][6] |
| Physician-Assessed Therapeutic Response (No/Mild Symptoms, Week 8) | 64% | 70% | [5][6] |
| Patient/Investigator Assessment ('Effective' or 'Very Effective', Week 6) | >80% | >80% | [8] |
Safety and Tolerability Profile
Both the 135 mg and 200 mg formulations of this compound are well-tolerated, with a low incidence of adverse effects.[4][8] The systematic review and meta-analysis concluded that this compound is mostly well-tolerated with no significant adverse effects.[4] The incidence of adverse events with the 200 mg formulation is not higher than that observed with the 135 mg formulation.[7] The reduced daily intake of the 200 mg b.i.d. regimen may also benefit patient compliance.[1][7]
Mechanism of Action: A Multi-Targeted Approach
This compound acts as a direct musculotropic antispasmodic, exerting its effects primarily on the smooth muscle of the gastrointestinal tract.[9][10] Its mechanism is multifaceted and includes:
-
Modulation of Ion Channels: this compound is believed to block calcium and sodium ion channels in smooth muscle cells.[9][11] By reducing calcium influx, it inhibits the contractile process of the muscle fibers.[9] Modulation of sodium channels can decrease the excitability of the gut muscles.[9][11]
-
Local Anesthetic Effect: this compound exhibits a local anesthetic action, which may contribute to pain relief by reducing the sensitivity of nerve endings within the gut wall.[9][11][12]
Experimental Protocols
The clinical studies cited in this guide predominantly employed a multicentre, randomized, double-blind design. A common approach was the double-dummy technique to maintain blinding between the t.i.d. and b.i.d. dosing regimens.
Key Experimental Design: Randomized, Double-Blind, Double-Dummy, Parallel-Group Study
-
Objective: To compare the efficacy and safety of this compound 135 mg t.i.d. with this compound 200 mg b.i.d. in patients with IBS.
-
Patient Population: Adult patients diagnosed with IBS according to established criteria (e.g., Rome criteria).
-
Intervention:
-
Group A: this compound 135 mg tablet t.i.d. + Placebo capsule for 200 mg b.i.d.
-
Group B: this compound 200 mg MR capsule b.i.d. + Placebo tablet for 135 mg t.i.d.
-
-
Duration: Typically 8 weeks.
-
Primary Efficacy Endpoint: The proportion of responders, defined as patients experiencing a clinically significant reduction (e.g., ≥50%) in abdominal pain as measured by a Visual Analogue Scale (VAS).
-
Secondary Efficacy Endpoints:
-
Patient's and physician's global assessment of therapeutic response.
-
Changes in the frequency and severity of other IBS symptoms (e.g., bloating, altered bowel habits).
-
-
Safety Assessment: Monitoring and recording of all adverse events.
Conclusion
The available evidence strongly supports the therapeutic equivalence of the this compound 200 mg MR capsule administered twice daily and the 135 mg standard tablet taken three times daily. The 200 mg formulation offers a simplified dosing schedule with a comparable efficacy and safety profile, which may enhance patient adherence. The choice between the two formulations may, therefore, be guided by considerations of patient convenience and preference. Both formulations remain effective and well-tolerated options for the symptomatic management of irritable bowel syndrome.
References
- 1. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMPARISON OF TWO DIFFERENT FORMULATIONS OF this compound HYDROCHLORIDE IN IRRITABLE BOWEL SYNDROME | Semantic Scholar [semanticscholar.org]
- 6. Comparison of two different formulations of this compound hydrochloride in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A double-blind crossover comparison study of the safety and efficacy of this compound with this compound sustained release in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 12. The action of this compound and metabolites on mammalian non-myelinated nerve fibres. | Semantic Scholar [semanticscholar.org]
Cross-Validation of Mebeverine's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translational value of preclinical data is paramount. This guide provides a comprehensive cross-validation of the effects of Mebeverine, a musculotropic antispasmodic agent, across various animal species. By objectively comparing its performance and presenting supporting experimental data, this document aims to facilitate informed decisions in drug development and research.
This compound is widely used for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its primary therapeutic action is a direct, localized effect on the smooth muscle of the gastrointestinal tract, relieving spasms without impairing normal gut motility.[1][2] The mechanism of action is multifaceted, involving the blockade of voltage-gated sodium and calcium channels, which reduces smooth muscle excitability, and a local anesthetic effect.[1][2]
This guide synthesizes available data on the spasmolytic activity and pharmacokinetics of this compound in different animal models, providing a framework for comparing its effects and understanding its pharmacological profile.
Comparative Spasmolytic Activity
This compound has demonstrated potent spasmolytic effects in various in vitro and in vivo animal models. Its efficacy is often compared to papaverine, a known smooth muscle relaxant.
| Animal Species | Tissue/Model | Spasmogen | Potency Comparison/IC50 | Reference |
| Rabbit | Sphincter of Oddi | Carbachol | 20 times more active than papaverine | [No specific citation found] |
| Various Species | In vivo smooth muscle spasm models | Various | 3 to 5 times more powerful than papaverine | [No specific citation found] |
| Rat | Gastric smooth muscle | Acetylcholine (B1216132) (ACh) | IC50: 0.91 µM | [No specific citation found] |
Cross-Species Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid and extensive first-pass metabolism, primarily through hydrolysis by esterases.[1] Consequently, the parent drug is often undetectable in plasma, and its metabolites, such as veratric acid, are used as markers of exposure.[1]
| Animal Species | Administration Route | Key Metabolite | Cmax | Tmax | Half-life (t½) | Reference |
| Rat | Intravenous (2 mg) | Veratric Acid | 1.80 µg/mL | 15-30 min | 29 min (this compound) | [No specific citation found] |
| Rat | Oral (2 mg) | Veratric Acid | 0.90 µg/mL | 15 min - 4 h | - | [No specific citation found] |
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)
This protocol outlines a standard procedure for assessing the spasmolytic activity of this compound on isolated guinea pig ileum, a classical model for studying gastrointestinal motility.
1. Tissue Preparation:
-
A male guinea pig (250-350g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in warm, oxygenated Tyrode's solution.
-
The lumen is gently flushed with Tyrode's solution to remove contents.
-
Segments of 2-3 cm in length are prepared.
2. Organ Bath Setup:
-
Each ileum segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
The tissue is placed under an initial tension of 1 gram and allowed to equilibrate for 45-60 minutes, with the bath solution being replaced every 15 minutes.
3. Experimental Procedure:
-
After equilibration, the tissue is contracted with a submaximal concentration of a spasmogen, typically acetylcholine (ACh) or histamine.
-
Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve.
-
The relaxation induced by this compound is recorded as a percentage of the initial spasmogen-induced contraction.
-
The concentration of this compound that produces 50% inhibition of the contraction (IC50) is calculated.
4. Data Analysis:
-
Concentration-response curves are plotted, and the IC50 value is determined using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
A Head-to-Head Comparison of Mebeverine and 5-HT3 Receptor Antagonists for Gastrointestinal Research
For Immediate Release
This guide provides a comprehensive, data-driven comparison between the musculotropic antispasmodic agent, Mebeverine, and the class of selective 5-HT3 receptor antagonists. Tailored for researchers, scientists, and professionals in drug development, this document delves into their distinct mechanisms of action, preclinical pharmacology, and clinical efficacy, supported by experimental data and detailed methodologies.
Introduction: Two Distinct Approaches to Irritable Bowel Syndrome (IBS)
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by abdominal pain, cramping, and altered bowel habits. Pharmacological intervention often targets the underlying pathophysiology, primarily gut motility and visceral hypersensitivity. This compound and 5-HT3 receptor antagonists represent two different strategies to alleviate these symptoms.
This compound is a second-generation antispasmodic agent that exerts a direct relaxing effect on the smooth muscles of the gastrointestinal tract.[1][2] It is recognized for its musculotropic properties, aiming to relieve cramps and normalize gut motility with a favorable safety profile.[3][4]
5-HT3 Receptor Antagonists , often referred to as "setrons," are a class of drugs that selectively block the 5-hydroxytryptamine-3 (5-HT3) receptor.[5] These receptors are ligand-gated ion channels involved in signaling pain, nausea, and gut transit, making them a key target, particularly for diarrhea-predominant IBS (IBS-D).[6]
Mechanisms of Action: A Multi-Target Agent vs. a Highly Selective Ligand
The fundamental difference between these two drug classes lies in their molecular mechanisms. This compound is a multi-target agent, whereas 5-HT3 antagonists are highly specific for a single receptor type.
This compound: A Multi-Modal Approach
This compound's antispasmodic effect is not attributed to a single high-affinity receptor interaction but rather to a combination of actions at the cellular level of the gut smooth muscle (myocyte):[4][7][8]
-
Calcium Channel Blockade : It reduces the influx of extracellular calcium ions, which are essential for muscle contraction.[9][10][11]
-
Muscarinic Receptor Antagonism : It exhibits anticholinergic properties by blocking muscarinic receptors, thereby inhibiting acetylcholine-induced muscle spasms.[7][8]
-
Modulation of Other Ion Channels : Evidence suggests it may also affect sodium channels, contributing to a membrane-stabilizing or local anesthetic effect that reduces muscle excitability.[8]
5-HT3 Receptor Antagonists: A Specific Blockade
The 5-HT3 receptor is a pentameric ligand-gated ion channel located on enteric neurons and vagal afferent nerves. Its activation by serotonin (B10506) (5-HT) leads to a rapid influx of cations (Na+, K+, Ca2+), causing neuronal depolarization. This signaling is involved in visceral pain perception and gut motility. 5-HT3 antagonists are competitive inhibitors that bind to the receptor, preventing serotonin from opening the channel and thereby blocking downstream signaling.
Data Presentation: Preclinical and Clinical Comparison
Quantitative data highlights the differences in pharmacological profiles and clinical outcomes.
Table 1: Preclinical Receptor Binding Affinity
This table compares the receptor binding affinity (Ki), a measure of how tightly a drug binds to a target. Lower Ki values indicate higher affinity. Data for 5-HT3 antagonists are specific to their target, while this compound's functional antagonism across multiple sites makes a direct Ki comparison inappropriate.
| Compound/Class | Primary Target(s) | Receptor Affinity (Ki) | Notes |
| This compound | Smooth Muscle Ca²⁺ Channels, Muscarinic Receptors | Not Applicable | Acts as a functional antagonist. Efficacy is measured in functional assays (e.g., muscle contraction). |
| 5-HT3 Antagonists | 5-HT3 Receptor | Highly selective for the 5-HT3 receptor. | |
| Alosetron | 5-HT3 Receptor | ~0.3 - 2 nM | A potent antagonist. |
| Cilansetron | 5-HT3 Receptor | 0.19 nM | Demonstrates very high affinity for the 5-HT3 receptor. |
| Ondansetron | 5-HT3 Receptor | ~1 - 10 nM | First-generation antagonist, considered the gold standard for antiemesis. |
| Palonosetron | 5-HT3 Receptor | ~0.3 - 0.4 nM | Second-generation antagonist with very high affinity and a longer half-life. |
Note: Ki values are approximate and can vary based on experimental conditions and receptor subtype. The multi-target nature of this compound means its activity is not defined by a single receptor affinity value.
Table 2: Clinical Efficacy in Irritable Bowel Syndrome (Meta-Analysis Data)
This table summarizes clinical efficacy data from meta-analyses of randomized controlled trials (RCTs). The data is presented as pooled Relative Risk (RR), where an RR greater than 1.0 favors the treatment over the comparator (placebo or this compound).
| Outcome | Drug Class | Comparator | Pooled Relative Risk (RR) [95% CI] | Finding |
| Global Symptom Improvement | 5-HT3 Antagonists | Placebo or this compound | 1.56 [1.43–1.71] | Patients on 5-HT3 antagonists were 56% more likely to report global symptom improvement compared to control.[12] A network meta-analysis confirmed 5-HT3 antagonists performed better than this compound.[5] |
| Abdominal Pain Relief | 5-HT3 Antagonists | Placebo or this compound | 1.33 [1.26–1.39] | Patients on 5-HT3 antagonists were 33% more likely to experience relief from abdominal pain.[12] |
| Improved Bowel Habits | 5-HT3 Antagonists | Placebo or this compound | 1.63 [1.33–1.99] | Patients on 5-HT3 antagonists were 63% more likely to report improved stool consistency or bowel habits.[12] |
| Global Symptom Improvement | This compound | Placebo | 1.13 [0.59-2.16] | The observed improvement with this compound was not statistically significant compared to placebo in this meta-analysis. |
| Abdominal Pain Relief | This compound | Placebo | 1.33 [0.92-1.93] | The trend towards pain relief with this compound did not reach statistical significance in this meta-analysis. However, other systematic reviews conclude it is an effective option for pain.[3][13] |
Data sourced from a 2017 meta-analysis by Zhao et al.[12] and a 2009 meta-analysis on this compound.
Experimental Protocols
Reproducibility is paramount in research. The following sections detail the standard methodologies used to obtain the preclinical data discussed.
Protocol 1: 5-HT3 Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line (e.g., HEK293) stably expressing the human 5-HT3A receptor.
-
Radioligand: [³H]-Granisetron or a similar high-affinity 5-HT3 receptor radiolabeled antagonist.
-
Test Compound: 5-HT3 antagonist being evaluated.
-
Non-specific Control: A high concentration of a known, unlabeled 5-HT3 antagonist (e.g., 10 µM Ondansetron).
-
Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding), liquid scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer + [³H]-Granisetron + Cell Membranes.
-
Non-specific Binding (NSB): Non-specific Control + [³H]-Granisetron + Cell Membranes.
-
Competitive Binding: Test Compound (at each dilution) + [³H]-Granisetron + Cell Membranes.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. chemmethod.com [chemmethod.com]
- 2. Preparation and in vitro evaluation of this compound HCl colon-targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Efficacy of this compound in the Treatment of Irritable Bowel Syndrome—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. annalsgastro.gr [annalsgastro.gr]
- 6. Comparative effectiveness of pharmacological treatments for patients with diarrhea-predominant irritable bowel syndrome: Protocol of a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 8. This compound Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel this compound Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of 5-hydroxytryptamine 3 receptor antagonists in irritable bowel syndrome: A systematic review and meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Placebo-Controlled Studies on the Global Improvement of Irritable Bowel Syndrome with Mebeverine: A Comparative Guide
This guide provides a comprehensive comparison of Mebeverine's performance against placebo in providing global improvement for patients with Irritable Bowel Syndrome (IBS). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, methodologies of key clinical trials, and the underlying mechanism of action of this compound.
Mechanism of Action: this compound in IBS
This compound is a musculotropic antispasmodic agent that exerts its effects directly on the smooth muscle of the gastrointestinal tract, primarily the colon. Its mechanism of action is multifaceted, involving the modulation of ion channels to reduce smooth muscle excitability and spasms, which are key contributors to the abdominal pain and discomfort experienced in IBS.[1][2]
The primary actions of this compound include:
-
Inhibition of Calcium Influx: this compound blocks voltage-gated calcium channels in smooth muscle cells.[1][2][3] The influx of calcium ions is a critical step in the initiation of muscle contraction. By reducing this influx, this compound leads to smooth muscle relaxation and alleviates spasms.[1][2]
-
Modulation of Sodium Channels: The drug also affects sodium channels, which are essential for the electrical excitability of muscle cells.[1][2][4] By modulating these channels, this compound decreases the responsiveness of the gut muscles to stimuli that would otherwise trigger contractions.[1][2]
-
Local Anesthetic Effect: this compound has been found to have a local anesthetic effect, which may contribute to pain relief by reducing the sensitivity of nerve endings in the gut wall.[1][2]
-
Autonomic Nervous System Modulation: There is also evidence to suggest that this compound may help in restoring the balance of the autonomic nervous system, which can be dysregulated in individuals with IBS.[3]
Experimental Protocols of Key Placebo-Controlled Trials
A generalized workflow for these trials is as follows:
Patient Population
The studies included in the meta-analysis by Darvish-Damavandi et al. (2010) enrolled adult patients diagnosed with Irritable Bowel Syndrome.[5] The diagnostic criteria used in the older studies were not always explicitly stated as per the current Rome criteria, but were generally based on the presence of characteristic symptoms such as abdominal pain, bloating, and altered bowel habits. Patients with organic gastrointestinal diseases were typically excluded.
Interventions and Dosages
The most commonly evaluated dosage of this compound in these trials was 135 mg taken three times daily or a 200 mg sustained-release formulation taken twice daily. The control group received a matching placebo.
Outcome Measures
The primary outcome of interest in this guide is the global improvement of IBS symptoms. This was typically assessed by either the patient or the physician as a categorical variable (e.g., improved vs. not improved). Other common outcome measures included changes in specific symptoms such as abdominal pain, bloating, and stool frequency and consistency.
Study Duration
The treatment duration in the analyzed placebo-controlled trials ranged from 4 to 16 weeks.
Quantitative Data from Placebo-Controlled Trials
The following tables summarize the quantitative data on the global improvement of IBS with this compound compared to placebo, primarily based on the findings of the systematic review by Darvish-Damavandi et al. (2010).[5]
Table 1: Pooled Efficacy of this compound vs. Placebo for Global Improvement in IBS
| Outcome | Number of Studies | Total Patients | Relative Risk (95% CI) | P-value |
| Global/Clinical Improvement | 5 | 555 | 1.13 (0.59 - 2.16) | 0.7056 |
Data from the meta-analysis by Darvish-Damavandi et al. (2010).[5]
The pooled data from five placebo-controlled trials indicated that this compound was associated with a 13% higher likelihood of global or clinical improvement compared to placebo; however, this difference was not statistically significant (p=0.7056).[5]
Table 2: Characteristics of Key Placebo-Controlled Trials of this compound in IBS
| Study | Year | Number of Patients | This compound Dosage | Treatment Duration | Key Findings on Global Improvement |
| Connell AM | 1965 | Not specified in review | Not specified in review | Not specified in review | Not detailed in the systematic review. |
| Tasman-Jones C | 1973 | 24 | 400 mg/day | 4 weeks | Not detailed in the systematic review. |
| Berthelot J, et al. | 1981 | Not specified in review | Not specified in review | Not specified in review | Not detailed in the systematic review. |
| Prout BJ | 1983 | 41 | 405 mg or 810 mg daily | 8 weeks | Not detailed in the systematic review. |
| Kruis W, et al. | 1986 | 80 | 400 mg/day | 16 weeks | No significant difference between this compound and placebo. |
This table is populated with information available from the systematic review by Darvish-Damavandi et al. (2010) and abstracts of the original publications where available.[5] Full details on global improvement from each individual study were not consistently reported in the secondary sources.
Conclusion
Based on the available evidence from placebo-controlled trials, this compound is a well-tolerated treatment for the symptoms of Irritable Bowel Syndrome. Its mechanism of action, targeting smooth muscle contractility in the gut, provides a strong rationale for its use. However, when considering the endpoint of global improvement, a meta-analysis of several studies did not find a statistically significant advantage of this compound over placebo.[5] It is important for researchers and clinicians to consider the multifaceted nature of IBS and the potential for a significant placebo response in this patient population when evaluating treatment efficacy. Future research with standardized outcome measures and detailed reporting of methodologies will be beneficial in further elucidating the precise role of this compound in the overall management of IBS.
References
Assessing the Impact of Mebeverine on Colonic Transit Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mebeverine's effect on colonic transit time, with a focus on its performance relative to other antispasmodic agents. The information presented herein is based on available experimental data to facilitate objective assessment and inform further research and development in the field of gastrointestinal motility.
Introduction
This compound is a musculotropic antispasmodic agent that exerts its effects directly on the smooth muscle of the gastrointestinal tract.[1][2][3] It is widely used in the management of irritable bowel syndrome (IBS), where it is thought to alleviate symptoms by reducing smooth muscle spasms.[4][5] A key parameter in assessing the efficacy of drugs targeting gut motility is their impact on colonic transit time (CTT), the time it takes for food to travel through the colon. This guide summarizes the available quantitative data on this compound's effect on colonic motility and compares it with other antispasmodics, namely Pinaverium Bromide and Drotaverine.
Data Presentation: Comparative Effects on Colonic Motility
The following table summarizes the quantitative effects of this compound and comparator drugs on various parameters of colonic motility. It is important to note that the experimental designs and measured endpoints vary across studies, which should be considered when making direct comparisons.
| Drug | Dosage | Study Population | Key Findings on Colonic Motility | Measurement Method | Reference |
| This compound | 135 mg t.d.s. | Healthy volunteers with lactulose-induced diarrhea | - Reduced number of colonic mass movements: Median of 1 (IQR 1-2) with this compound vs. 2 (IQR 2-2) with no treatment (P < 0.05). - Reduced number of retrograde movements: Median of 0 (IQR 0-0) with this compound vs. 1 (IQR 0-2) with no treatment (P < 0.05). - Reduced daily stool frequency: Median of 1.5 (IQR 1.25-2.25) with this compound vs. 2.25 (IQR 1.75-2.75) with no treatment. | Gamma Scintigraphy | [6][7] |
| Pinaverium Bromide | 50 mg t.i.d. | Healthy volunteers | - Accelerated total colonic transit time: 30.2 ± 4.6 hours with Pinaverium Bromide vs. 38.2 ± 3.7 hours with placebo (p < 0.05). - Accelerated transit in descending and rectosigmoid colon: 21.0 ± 4.5 hours with Pinaverium Bromide vs. 30.0 ± 3.9 hours with placebo (p < 0.05). | Radiopaque Markers | [8] |
| Drotaverine | 80 mg t.i.d. | Patients with Irritable Bowel Syndrome (IBS) | - Significant improvement in stool frequency compared to placebo (P < 0.01). - No direct measurement of colonic transit time reported; efficacy assessed by symptom relief. | Patient-reported outcomes (stool diary) | [9][10] |
t.d.s. = three times a day; t.i.d. = three times a day; IQR = Interquartile Range.
Experimental Protocols
Gamma Scintigraphy for Assessing Colonic Mass Movements (this compound Study)
This method was employed to evaluate the effect of this compound on colonic motor activity in a state of induced diarrhea.
-
Study Design: A randomized, two-way crossover study was conducted with nine healthy volunteers.[6][7]
-
Induction of Diarrhea: Diarrhea was induced by pre-treatment with lactulose (B1674317) (20 mL, three times a day) for four days.[6][7]
-
Drug Administration: Subjects received either this compound (135 mg, three times a day) or no treatment during the lactulose administration period.[6][7]
-
Tracer Administration: On the study day, participants ingested two enteric-coated capsules containing radiolabelled 8.4 mm tablets and 180-250 µm ion-exchange resin.[6][7]
-
Imaging: The transit of the radiolabelled capsules through the gastrointestinal tract was monitored using a gamma camera over an 11-hour period.[6][7]
-
Data Analysis: The number of colonic mass movements (antegrade movements of the majority of colonic content over a long distance) and retrograde movements were quantified by analyzing the scintigraphic images. Stool frequency and symptoms were recorded in diaries.[6][7]
Radiopaque Marker Technique for Measuring Colonic Transit Time (Pinaverium Bromide Study)
This technique is a common and relatively simple method for quantifying total and segmental colonic transit time.
-
Study Design: A double-blind, crossover study was conducted in 19 healthy volunteers.[8]
-
Drug Administration: Participants received either Pinaverium Bromide (50 mg, three times a day) or a placebo for two weeks.[8]
-
Marker Ingestion: A simplified method of multiple ingestion of radiopaque markers was used. The exact protocol for marker ingestion was not detailed in the abstract.
-
Imaging: Abdominal X-rays were taken to visualize the position and number of retained markers within the colon.
-
Data Analysis: Total and segmental (ascending, descending, and rectosigmoid) colonic transit times were calculated based on the number and location of the retained markers on the X-ray images.[8]
Signaling Pathways and Mechanisms of Action
This compound: Dual Blockade of Ion Channels
This compound's spasmolytic effect is primarily attributed to its direct action on gastrointestinal smooth muscle cells, independent of the autonomic nervous system. Its mechanism involves the blockade of two key types of ion channels:
-
Sodium (Na+) Channels: By blocking voltage-gated sodium channels, this compound reduces the influx of sodium ions into the smooth muscle cells. This action decreases cellular excitability and dampens the generation and propagation of action potentials that are necessary for muscle contraction.
-
Calcium (Ca2+) Channels: this compound also blocks L-type calcium channels, thereby inhibiting the influx of extracellular calcium. Intracellular calcium is a critical second messenger that initiates the contractile process by binding to calmodulin and activating myosin light chain kinase (MLCK). By reducing calcium entry, this compound directly interferes with this signaling cascade, leading to muscle relaxation.[1]
Additionally, this compound is suggested to have a local anesthetic effect, which may contribute to pain relief in conditions like IBS.[1]
Pinaverium Bromide: Selective L-type Calcium Channel Blockade
Pinaverium Bromide is a quaternary ammonium (B1175870) antispasmodic that acts as a selective L-type calcium channel blocker in the gastrointestinal tract.[11][12] Its localized action is due to its poor systemic absorption. By blocking the influx of calcium into colonic smooth muscle cells, Pinaverium Bromide directly inhibits the final common pathway of muscle contraction, leading to relaxation.[11][12]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About this compound - NHS [nhs.uk]
- 4. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound decreases mass movements and stool frequency in lactulose-induced diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macsenlab.com [macsenlab.com]
- 12. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
Meta-analysis of Mebeverine's effectiveness for abdominal pain relief
For Researchers, Scientists, and Drug Development Professionals
Mebeverine, a musculotropic antispasmodic agent, has been a cornerstone in the management of abdominal pain associated with Irritable Bowel Syndrome (IBS) for decades. Its mechanism of action, centered on the direct relaxation of gastrointestinal smooth muscle, offers a targeted approach to alleviating the discomfort and cramping characteristic of this functional bowel disorder. This guide provides a comprehensive meta-analysis of this compound's effectiveness, objectively comparing its performance with placebo and other therapeutic alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
A meta-analysis of eight randomized controlled trials (RCTs) involving 555 patients with IBS revealed that while this compound is generally well-tolerated, its superiority over placebo in achieving statistically significant global improvement and relief from abdominal pain is not consistently demonstrated. The pooled relative risk (RR) for clinical improvement with this compound was 1.13 (95% CI: 0.59-2.16), and for relief of abdominal pain, it was 1.33 (95% CI: 0.92-1.93), indicating a trend towards benefit that did not reach statistical significance.[1][2]
Subsequent systematic reviews have echoed these findings, with some indicating a beneficial effect on IBS symptoms, while others, particularly meta-analyses of older, smaller studies, highlight a lack of statistical significance compared to placebo.[3]
Table 1: this compound vs. Placebo for Abdominal Pain Relief in IBS
| Outcome | This compound Group | Placebo Group | Pooled Relative Risk (95% CI) | P-value |
| Clinical Improvement | Varies across studies | Varies across studies | 1.13 (0.59-2.16) | 0.7056 |
| Abdominal Pain Relief | Varies across studies | Varies across studies | 1.33 (0.92-1.93) | 0.129 |
Data synthesized from a meta-analysis of eight randomized controlled trials.[1][2]
Head-to-Head Comparisons with Other Antispasmodics
Direct comparative studies provide valuable insights into the relative efficacy of this compound against other commonly prescribed antispasmodics.
Table 2: this compound vs. Other Antispasmodics for Abdominal Pain in IBS
| Comparator | Key Findings |
| Otilonium (B12848) Bromide | A study in Asian patients with IBS found otilonium bromide to be as effective as this compound in reducing the frequency and intensity of abdominal pain and bloating.[4] |
| Pinaverium (B1222119) Bromide | One study indicated similar therapeutic effects between pinaverium bromide and this compound on all evaluated IBS symptoms.[5] A meta-analysis of pinaverium bromide versus placebo showed a significant beneficial effect on overall IBS symptoms and abdominal pain.[5][6] |
| Peppermint Oil | A meta-analysis of peppermint oil versus placebo demonstrated its efficacy in improving global IBS symptoms and abdominal pain.[7][8] A head-to-head, non-inferiority trial comparing enteric-coated peppermint oil with this compound is underway to provide more direct comparative data.[9] |
Experimental Protocols
The methodologies employed in clinical trials evaluating this compound's efficacy typically adhere to a structured framework to ensure the validity and reliability of the findings.
Representative Clinical Trial Protocol
Objective: To evaluate the efficacy and safety of this compound compared to placebo for the treatment of abdominal pain in patients with Irritable Bowel Syndrome (IBS).
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adult patients (18-65 years) diagnosed with IBS according to the Rome IV criteria, experiencing abdominal pain for at least one day per week on average during the preceding two months.
-
Exclusion Criteria: History of organic gastrointestinal disease, previous abdominal surgery that could interfere with the study, pregnancy or lactation, and known hypersensitivity to this compound.
Intervention:
-
Treatment Group: this compound hydrochloride 200 mg, twice daily (one capsule in the morning and one in the evening).
-
Control Group: Matching placebo capsules, twice daily.
Duration of Treatment: 8 to 12 weeks.
Outcome Measures:
-
Primary Endpoint: The proportion of patients experiencing a clinically meaningful reduction in the weekly average of worst abdominal pain intensity score from baseline to the end of treatment.
-
Secondary Endpoints:
-
Change in the frequency of abdominal pain days.
-
Global assessment of symptom relief by the patient.
-
Change in stool consistency as per the Bristol Stool Form Scale.
-
Incidence and severity of adverse events.
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population, using appropriate statistical tests to compare the treatment and placebo groups.
A typical experimental workflow for a randomized controlled trial of this compound in IBS.
Mechanism of Action: Signaling Pathway
This compound exerts its spasmolytic effect directly on the smooth muscle cells of the gastrointestinal tract through a multi-faceted mechanism that does not involve the autonomic nervous system, thereby avoiding typical anticholinergic side effects.
The primary actions of this compound include:
-
Blockade of Voltage-Gated Sodium Channels: this compound inhibits the influx of sodium ions into the smooth muscle cells, which is a crucial step in the initiation of an action potential and subsequent muscle contraction.
-
Inhibition of Calcium Influx: By blocking L-type calcium channels, this compound reduces the entry of extracellular calcium into the cell.
-
Inhibition of Intracellular Calcium Release: this compound also interferes with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.
-
Local Anesthetic Effect: this compound has a local anesthetic action that contributes to pain relief.
This cascade of events leads to a reduction in the excitability and contractility of the gut smooth muscle, thereby alleviating spasms and associated abdominal pain.
Signaling pathway of this compound's spasmolytic action on gastrointestinal smooth muscle cells.
References
- 1. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Efficacy of this compound in the Treatment of Irritable Bowel Syndrome—A Systematic Review [mdpi.com]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis [lirias.kuleuven.be]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Systematic review and meta-analysis: efficacy of peppermint oil in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enteric-Coated Peppermint Oil Versus Standard Antispasmodic in SLC6A4 (5-HTTLPR) Carriers With Irritable Bowel Syndrome. | Clinical Research Trial Listing [centerwatch.com]
Generic Mebeverine Formulations: A Comparative Guide to Bioequivalence
This guide provides a detailed comparison of the bioequivalence of various generic formulations of mebeverine, a musculotropic antispasmodic agent used for the symptomatic treatment of irritable bowel syndrome (IBS). The following sections present a comprehensive overview of in-vivo and in-vitro bioequivalence studies, offering valuable insights for researchers, scientists, and drug development professionals.
In-Vivo Bioequivalence Studies
Clinical trials remain the definitive method for establishing bioequivalence between a generic drug and its reference counterpart. Below is a summary of pharmacokinetic data from studies conducted on two generic this compound formulations: this compound Aristo and this compound HCl Aurobindo, compared to the reference product, Colofac® retard.
The pivotal analyte for determining bioequivalence is veratric acid, a major metabolite of this compound.[1][2] this compound is almost completely metabolized by esterases, with the resulting metabolites excreted in the urine.[3]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters (Cmax and AUC) for the test and reference products under fasting conditions. These parameters are crucial in assessing the rate and extent of drug absorption.
Table 1: Single Dose Bioequivalence Study of this compound Aristo 200 mg Modified Release Capsules [1]
| Parameter | Test Product (this compound Aristo) | Reference Product (Colofac retard) | Ratio (Test/Ref) | 90% Confidence Interval |
| Veratric Acid | ||||
| Cmax (ng/mL) | 199.049 | 205.586 | 96.82 | 89.29 - 105.02 |
| AUC0-t (ng·h/mL) | 998.031 | 1024.183 | 97.45 | 92.56 - 102.61 |
| This compound Acid | ||||
| Cmax (ng/mL) | 53.681 | 55.483 | 96.75 | 89.10 - 105.08 |
| AUC0-t (ng·h/mL) | 390.817 | 400.088 | 97.68 | 92.11 - 103.62 |
| Desmethyl-mebeverine alcohol | ||||
| Cmax (ng/mL) | 1.839 | 1.933 | 95.14 | 85.08 - 106.31 |
| AUC0-t (ng·h/mL) | 12.062 | 12.871 | 93.72 | 84.81 - 103.58 |
Table 2: Single Dose Bioequivalence Study of this compound HCl Aurobindo Retard 200 mg Modified Release Capsules [2]
| Parameter | Test Product (this compound HCl Aurobindo) | Reference Product (Colofac retard) | Ratio (Test/Ref) | 90% Confidence Interval |
| Veratric Acid | ||||
| Cmax (ng/mL) | 224.33 | 226.70 | 98.95 | 91.12 - 107.51 |
| AUC0-t (ng·h/mL) | 1184.14 | 1198.33 | 98.82 | 93.68 - 104.26 |
In both studies, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-t for the primary analyte, veratric acid, fell within the regulatory acceptance range of 80.00-125.00%.[2] This indicates that the rate and extent of absorption of the generic formulations are comparable to the reference product, establishing their bioequivalence.[2]
Experimental Protocols
The in-vivo bioequivalence studies for both this compound Aristo and this compound HCl Aurobindo followed a similar design.[1][2]
Study Design
The studies were conducted as open-label, randomized, two-treatment, two-period, two-sequence, crossover bioequivalence studies in healthy male subjects.[1][2] The studies included both single-dose and multiple-dose (steady state) arms under fasting conditions.[1][2] A washout period of at least 6 days separated the two treatment periods.[1]
Subjects and Drug Administration
For the this compound Aristo study, 50 healthy male subjects aged 20-40 years were enrolled.[1] The this compound HCl Aurobindo study also involved healthy subjects. In the single-dose phase, subjects received a single 200 mg modified-release capsule of either the test or reference product.[1][2] The capsules were administered with 240 mL of water.[1]
Pharmacokinetic Sampling and Analysis
Blood samples were collected at pre-defined time points post-dose to determine the plasma concentrations of this compound's main metabolites: veratric acid, this compound acid, desmethyl this compound acid, and desmethyl this compound alcohol.[1][2] The analytical methods used for the quantification of these metabolites in plasma were validated.[1][2]
The following diagram illustrates the typical workflow of a bioequivalence study for generic this compound formulations.
Caption: Workflow of a typical crossover bioequivalence study for this compound.
In-Vitro Bioequivalence Study
An in-vitro study conducted in Iran evaluated five generic brands of this compound hydrochloride 200 mg extended-release capsules against the innovator brand, Colofac®.[4] This study focused on weight variation and dissolution profiles.[4]
Dissolution Profile Comparison
The dissimilarity factor (f1) and similarity factor (f2) were calculated to compare the dissolution profiles of the generic products with the innovator brand.[4] The results indicated that only three out of the five generic formulations (T1, T4, and T5) had dissolution profiles similar to the innovator product.[4] The other two generics (T2 and T3) failed to meet the USP requirements for dissolution.[4]
Table 3: In-Vitro Bioequivalence of Five Generic this compound Formulations [4]
| Generic Product | Weight Variation (USP) | Dissolution Profile Similarity to Innovator |
| T1 | Pass | Similar |
| T2 | Pass | Not Similar |
| T3 | Pass | Not Similar |
| T4 | Pass | Similar |
| T5 | Pass | Similar |
This in-vitro study highlights that while some generic formulations may pass basic quality control tests like weight variation, they may still exhibit significant differences in their dissolution profiles, which could potentially impact their clinical effects.[4]
References
Safety Operating Guide
Safeguarding Research and the Environment: A Guide to Mebeverine Disposal
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like mebeverine. Adherence to established safety and environmental protocols is not just a matter of compliance but a core component of ethical and sustainable scientific practice. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.
This compound, an antispasmodic drug, is recognized as harmful if swallowed and poses a significant threat to aquatic ecosystems, potentially causing long-term adverse effects.[1][2][3] Consequently, it must be managed as hazardous waste, with disposal procedures conforming to local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and is strongly discouraged.[6][7][8]
Procedural Guidance for this compound Disposal
The following steps outline the standard operating procedure for the disposal of this compound from a research environment. This protocol is designed to mitigate risks to personnel and prevent environmental release.
Step 1: Initial Assessment and Segregation
-
Hazard Identification: Before handling, consult the Safety Data Sheet (SDS) for this compound to be fully aware of its toxicological and ecotoxicological properties.[1][6] this compound is classified as hazardous due to its toxicity to aquatic life.[1]
-
Waste Segregation: At the point of generation, segregate this compound waste from non-hazardous laboratory trash. This includes unused or expired pure compounds, contaminated lab consumables (e.g., gloves, weighing paper, pipette tips), and solutions containing this compound.
-
Container Selection: Use designated, leak-proof, and clearly labeled hazardous waste containers.[9] The container must be compatible with the chemical properties of this compound. For sharps contaminated with this compound, use a designated sharps container.[10]
Step 2: Waste Accumulation and Storage
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").[9]
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2][3]
-
Container Management: Keep the waste container closed except when adding waste. Do not overfill the container; it should be sealed when it is three-quarters full.[11]
Step 3: Disposal through a Licensed Vendor
-
Engage a Professional Waste Management Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][10] These vendors are equipped to transport and treat chemical waste in compliance with regulatory standards.
-
Documentation: Maintain a detailed inventory of the this compound waste being disposed of. When the waste is collected, you will receive a manifest that tracks the waste from your facility to its final disposal site. Retain this documentation for a minimum of three years as proof of proper disposal.[4]
-
Final Treatment: The most common and required method for treating pharmaceutical waste like this compound is incineration at a permitted facility.[6][7] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data regarding the safety and environmental hazards of this compound, as extracted from safety data sheets.
| Parameter | Value/Information | Source |
| Oral Toxicity (Rat LD50) | 1540 mg/kg | [1] |
| Intravenous Toxicity (Rat LD50) | 17.7 mg/kg | [1] |
| Intraperitoneal Toxicity (Mouse LD50) | 150 mg/kg | [1] |
| Aquatic Toxicity | Very toxic to aquatic organisms. | [1] |
| Environmental Persistence | May cause long-term adverse effects in the aquatic environment. | [1][2][3] |
| Disposal Classification | Hazardous Waste | [1] |
Experimental Protocols
The disposal of this compound does not involve experimental protocols in the traditional sense but rather adherence to established hazardous waste management procedures. The "experiment" is the successful and compliant removal of the chemical waste from the laboratory to its final destruction. The key methodology is as follows:
-
Waste Characterization: Identify this compound as a hazardous substance based on its SDS.
-
Segregation and Containment: Isolate all this compound-contaminated materials into appropriate, labeled hazardous waste containers.
-
Secure Accumulation: Store the waste in a designated satellite accumulation area in accordance with laboratory safety protocols.
-
Manifesting and Transport: Arrange for a certified hazardous waste vendor to collect the waste. Complete all required shipping and tracking documentation (manifest).
-
Destruction: The vendor transports the waste to a permitted facility for high-temperature incineration, which is the standard for pharmaceutical waste destruction.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. moehs.com [moehs.com]
- 3. moehs.com [moehs.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. pfizer.com [pfizer.com]
- 9. clinicallab.com [clinicallab.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling Mebeverine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Mebeverine. It includes procedural guidance on personal protective equipment, operational plans for handling and storage, and emergency protocols.
Hazard Identification and Classification
This compound hydrochloride is classified as harmful if swallowed.[1][2] It may also cause mild skin irritation or an allergic skin reaction.[2]
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[2] |
| Specific Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following equipment should be used when handling this compound powder or solutions.[1][3][4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5] | Protects eyes from dust particles and splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and suitable protective clothing, such as a lab coat.[1][2][5] | Prevents direct skin contact and potential sensitization.[2] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or dust formation is likely, a full-face respirator should be used.[1][5] | Minimizes inhalation of harmful dust. |
Operational and Disposal Plans
Safe Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated place, such as a chemical fume hood.[1][5]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[5]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers.[1]
-
Recommended storage temperature is below 25°C or 30°C, protected from light.[6][7][8][9]
Disposal Plan:
-
Product Disposal: Dispose of contents and container to an approved waste disposal plant or licensed chemical destruction facility in accordance with local, regional, and national regulations.[1][2][5]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5] For combustible packaging, controlled incineration is a possible option.[5] Unused medicine can also be returned to a local pharmacy for safe disposal.[6]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water.[1][5] Do NOT induce vomiting.[2][5] Get medical help immediately.[1][5] |
| Inhalation | Move the person into fresh air.[1][2][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor.[5] |
| Skin Contact | Take off contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water.[2][5] If skin irritation or a rash occurs, seek medical advice.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2][5] Consult a doctor.[2][5] |
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[1][5] Wear appropriate PPE, including gloves, safety goggles, and respiratory protection, to avoid contact with the substance and inhalation of dust.[1][5]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1][5] Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][5]
-
Containment and Cleaning: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1][5] Adhered or collected material should be promptly disposed of according to regulations.[5]
Experimental Workflows
This compound Spill Response Workflow
The following diagram outlines the logical workflow for safely managing an accidental spill of this compound.
Caption: Workflow for this compound spill response.
References
- 1. echemi.com [echemi.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nps.org.au [nps.org.au]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. This compound HYDROCHLORIDE 135MG TABLETS | Drugs.com [drugs.com]
- 9. medicines.org.uk [medicines.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
